Nitroaspirin
Description
Nitroaspirin has been investigated for the treatment of Intermittent Claudication.
Nitric Oxide-Releasing Acetylsalicylic Acid Derivative is a nitric oxide (NO) donating derivative of acetylsalicylic acid with anti-inflammatory, analgesic, antipyretic, antithrombotic, gastroprotective and potential antitumor activities. The acetylsalicylic acid derivative moiety of this agent inhibits the activities of cyclooxygenase (COX) I and II, preventing the formation of prostaglandins and thromboxanes. A reduction in prostaglandin synthesis accounts for this agent's anti-inflammatory, anti-pyretic and analgesic activities; a reduction in thromboxane A2 synthesis results in an irreversible inhibition of platelet aggregation. NO donation by this agent, after cleavage from the acetylsalicylic acid derivative in vivo, may protect the gastric mucosa against the damaging effects of the aspirin derivative by modulating prostaglandins. In tumor cells, the NO donating moiety may block the cell cycle in the G1 and G2 phases and may induce apoptosis through caspase-mediated mechanisms.
NCX-4016 is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
a nitric oxide dono
Properties
IUPAC Name |
[3-(nitrooxymethyl)phenyl] 2-acetyloxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO7/c1-11(18)23-15-8-3-2-7-14(15)16(19)24-13-6-4-5-12(9-13)10-22-17(20)21/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOJUJUOXKXMJNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=CC(=C2)CO[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60938618 | |
| Record name | 3-((Nitrooxy)methyl)phenyl 2-(acetyloxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60938618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175033-36-0 | |
| Record name | 3-(Nitroxymethyl)phenyl 2-acetoxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175033-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nitroaspirin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175033360 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitroaspirin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12445 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3-((Nitrooxy)methyl)phenyl 2-(acetyloxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60938618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NCX-4016 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EH04H13L6B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Purification of Nitroaspirin
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification methods for nitroaspirin, a class of compounds that combines the anti-inflammatory properties of aspirin with the vasodilatory and cytoprotective effects of a nitric oxide (NO) donor moiety. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical synthesis, purification, and biological relevance of these promising therapeutic agents.
Introduction to this compound
Nitroaspirins, also known as NO-releasing aspirins, are hybrid compounds designed to overcome the gastrointestinal side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like aspirin. By incorporating a nitric oxide-donating group, these molecules can maintain their cyclooxygenase (COX) inhibitory activity while leveraging the gastroprotective effects of NO. One of the most studied nitroaspirins is NCX 4016, or 3-(nitroxymethyl)phenyl 2-acetoxybenzoate.
This guide will delve into the chemical synthesis of different types of nitroaspirins, detail common purification techniques, and provide quantitative data to compare the efficacy of these methods. Furthermore, it will visualize a key signaling pathway affected by this compound, offering a deeper understanding of its mechanism of action.
Synthesis of this compound Derivatives
The synthesis of this compound can be broadly categorized into two main approaches: the esterification of a nitrooxy-containing alcohol with an activated aspirin derivative, and the coupling of a diazeniumdiolate (NONOate) moiety to the aspirin backbone. Below are detailed protocols for the synthesis of a diazeniumdiolate-based this compound and a representative synthesis of an ester-linked this compound based on patent literature.
Synthesis of a Diazeniumdiolate-Based this compound (IPA/NO-Aspirin)
This method involves the coupling of an O2-chloromethyl protected diazeniumdiolate with aspirin.
Experimental Protocol:
-
Preparation of the Aspirin Salt: Dissolve aspirin (765 mg, 4.25 mmol) in dimethyl sulfoxide (DMSO) (5 mL). Add triethylamine (0.592 mL, 4.25 mmol) to the solution and stir for 50 minutes at room temperature.
-
Coupling Reaction: To the aspirin salt solution, add a solution of O2-(Chloromethyl)-1-(N-isopropylamino)diazen-1-ium-1,2-diolate in DMSO (5 mL) drop-wise.
-
Reaction Quenching and Extraction: Stir the reaction mixture for 15 hours. Quench the reaction by adding ethyl acetate (40 mL). Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution (5 x 40 mL).
-
Drying and Concentration: Dry the organic layer over sodium sulfate (Na₂SO₄) and then evaporate the solvent to obtain the crude product.[1]
Representative Synthesis of an Ester-Linked this compound (NCX 4016)
The following protocol is based on the general method described in patent literature for the synthesis of 3-(nitroxymethyl)phenyl 2-acetoxybenzoate (NCX 4016).
Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel, dissolve 2-(acetyloxy)benzoic acid 3-(chloromethyl)phenyl ester in acetonitrile.
-
Nitration: Add silver nitrate (AgNO₃) to the solution under stirring, while protecting the reaction from light.
-
Reflux: Heat the reaction mixture to reflux for several hours.
-
Work-up and Isolation: After cooling, the silver chloride precipitate is filtered off. The filtrate is then concentrated under reduced pressure. The crude product can be further purified by chromatography.[2]
Purification of this compound
Purification is a critical step to ensure the removal of unreacted starting materials, byproducts, and other impurities. The two most common methods for the purification of this compound are column chromatography and recrystallization.
Purification by Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.
Experimental Protocol (for IPA/NO-Aspirin):
-
Column Preparation: Pack a silica gel column with a slurry of silica gel in the chosen eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Elute the column with a mixture of ethyl acetate and hexane (1:4 v/v).
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using thin-layer chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent to yield the purified IPA/NO-aspirin as a viscous clear oil.[1]
Purification by Recrystallization
Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent at different temperatures.
General Experimental Protocol:
-
Solvent Selection: Choose a suitable solvent in which the this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature. Ethanol or a mixture of ethanol and water can be effective for aspirin derivatives.
-
Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution by gravity to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to promote the formation of crystals.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a desiccator or a vacuum oven to remove any residual solvent.
Quantitative Data and Comparison
The efficiency of synthesis and purification methods is evaluated based on the yield and purity of the final product. The following table summarizes representative quantitative data for this compound synthesis.
| This compound Derivative | Synthesis Method | Purification Method | Reported Yield | Purity | Reference |
| IPA/NO-Aspirin | Diazeniumdiolate Coupling | Column Chromatography | 38% | >95% (by HPLC) | [1] |
| Aspirin (for comparison) | Acetylation of Salicylic Acid | Recrystallization | 72.5% | Melting point 140°C (literature 135-136°C) | [3] |
Visualization of a Key Signaling Pathway
This compound, specifically NCX 4016, has been shown to exert some of its anticancer effects by down-regulating the EGFR/PI3K/STAT3 signaling pathway. This pathway is crucial for cell proliferation, survival, and differentiation, and its dysregulation is often implicated in cancer.
Caption: EGFR/PI3K/STAT3 signaling pathway and points of inhibition by this compound (NCX 4016).
Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis and purification of this compound.
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Purification Workflow
Caption: Comparative workflows for purification by column chromatography and recrystallization.
Conclusion
This technical guide has provided a detailed overview of the synthesis and purification of this compound, offering specific experimental protocols and comparative data. The visualization of the EGFR/PI3K/STAT3 signaling pathway and the experimental workflows aim to provide a clear and comprehensive understanding of the chemical and biological aspects of these important compounds. It is anticipated that this guide will serve as a valuable resource for researchers and professionals in the ongoing development of novel this compound-based therapeutics.
References
- 1. Synthesis and Chemical and Biological Comparison of Nitroxyl and Nitric Oxide Releasing Diazeniumdiolate-based Aspirin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2000044705A1 - Synthesis method of nitroxymethylphenyl esters of aspirin derivatives - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
A Technical Guide to Nitroaspirin Derivatives and Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitroaspirin derivatives represent a promising class of compounds that build upon the well-established therapeutic properties of aspirin. By incorporating a nitric oxide (NO)-donating moiety, these derivatives aim to enhance the anti-inflammatory, analgesic, and anticancer effects of the parent drug while mitigating its known gastrointestinal side effects. This technical guide provides an in-depth overview of the core aspects of this compound derivatives, including their synthesis, mechanism of action, and diverse biological activities, supported by quantitative data and detailed experimental methodologies.
Core Concepts: The Dual Action of Nitroaspirins
The primary innovation behind this compound derivatives lies in their dual mechanism of action. Like aspirin, they inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.[1][2] Concurrently, they release nitric oxide, a signaling molecule with a wide range of physiological effects, including vasodilation, anti-platelet aggregation, and modulation of inflammatory and apoptotic pathways.[3][4] This combination of COX inhibition and NO donation is believed to be responsible for their enhanced therapeutic profile and improved safety.
Synthesis of this compound Derivatives
The general strategy for synthesizing this compound derivatives involves chemically linking a nitric oxide-donating group to the aspirin molecule, often through a spacer. A common example is the synthesis of 2-(acetyloxy)benzoic acid 3-(nitrooxymethyl)phenyl ester.
Experimental Protocol: Synthesis of a this compound Derivative
Materials:
-
Aspirin
-
3-(Hydroxymethyl)phenol
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
-
Nitrating mixture (e.g., nitric acid and sulfuric acid)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Esterification: Aspirin is reacted with 3-(hydroxymethyl)phenol in the presence of a coupling agent like DCC and a catalyst such as DMAP in an anhydrous solvent like DCM. This reaction forms an ester linkage between the carboxyl group of aspirin and the hydroxyl group of the phenol.
-
Nitration: The resulting ester is then subjected to nitration using a nitrating mixture to introduce the nitrooxy group onto the benzylic position of the spacer.
-
Purification: The final this compound derivative is purified from the reaction mixture using techniques such as column chromatography on silica gel to obtain a pure compound.
-
Characterization: The structure and purity of the synthesized derivative are confirmed using analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Biological Activity of this compound Derivatives
This compound derivatives have demonstrated a broad spectrum of biological activities, often exhibiting greater potency than aspirin.
Anti-inflammatory and Anti-nociceptive Activity
Nitroaspirins have shown significant anti-inflammatory and pain-relieving effects in various preclinical models.[1][5]
| Compound | Assay | Administration Route | ED50 (μmol/kg) | Reference |
| This compound | Carrageenan-induced paw edema ('late' phase) | i.p. | 64.3 | [1][5] |
| Aspirin | Carrageenan-induced paw edema ('late' phase) | i.p. | >555 | [1][5] |
| This compound | Carrageenan-induced hyperalgesia | p.o. | 365 | [5] |
| Aspirin | Carrageenan-induced hyperalgesia | p.o. | 784 | [5] |
| This compound | Acetic acid-induced abdominal constrictions | p.o. | 154.7 | [1][5] |
| Aspirin | Acetic acid-induced abdominal constrictions | p.o. | 242.8 | [1][5] |
This model is widely used to assess the acute anti-inflammatory activity of compounds.[3][6][7]
Animals: Male Wistar rats (180-220 g).
Procedure:
-
Animals are fasted overnight with free access to water.
-
The test compound (this compound derivative or vehicle) is administered intraperitoneally (i.p.) or orally (p.o.).
-
After a specific pre-treatment time (e.g., 30-60 minutes), 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the vehicle control group.
This is a common method for evaluating peripheral analgesic activity.[1][2][5][8][9]
Animals: Male Swiss albino mice (20-25 g).
Procedure:
-
Animals are divided into groups and treated with the test compound or vehicle.
-
After a set pre-treatment period, each mouse is injected intraperitoneally with 0.6% acetic acid solution (10 mL/kg body weight).
-
Five minutes after the acetic acid injection, the number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a period of 10-15 minutes.
-
The percentage of protection against writhing is calculated for the treated groups relative to the control group.
Anticancer Activity
Several this compound derivatives, such as NCX 4016 and NCX 4040, have demonstrated potent anticancer effects in various cancer cell lines and animal models.[10][11][12] Their mechanisms of action involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[10][13][14]
| Compound | Cancer Cell Line | Assay | IC50 (μM) | Reference |
| p-NO-ASA | MDA-MB-231 (ER- breast cancer) | Cell Growth | 13 | [12] |
| p-NO-ASA | SK-BR-3 (ER- breast cancer) | Cell Growth | 17 | [12] |
| Aspirin | MDA-MB-231 / SK-BR-3 | Cell Growth | >3000 | [12] |
| NO-aspirin | Colon Cancer Cells | Cell Growth | 1 | [15] |
| Aspirin | Colon Cancer Cells | Cell Growth | >1000 | [15] |
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[14][16]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
This compound derivative
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivative for a specified duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Signaling Pathways and Mechanisms of Action
The biological effects of this compound derivatives are mediated through the modulation of several key signaling pathways.
Cyclooxygenase (COX) Inhibition
Similar to aspirin, nitroaspirins inhibit both COX-1 and COX-2 enzymes.[2][8] The acetyl group of the aspirin moiety is transferred to a serine residue in the active site of the COX enzyme, leading to its irreversible inhibition.[8] This blocks the synthesis of prostaglandins, which are key mediators of inflammation and pain.[1]
Figure 1. Cyclooxygenase inhibition pathway by this compound.
The activity of COX enzymes can be measured by quantifying the production of prostaglandins, such as PGE2, from arachidonic acid.[17][18]
Procedure:
-
Purified ovine COX-1 or COX-2 enzyme is incubated with the this compound derivative at various concentrations.
-
Arachidonic acid is added to initiate the enzymatic reaction.
-
The reaction is stopped after a specific time, and the amount of PGE2 produced is measured using an enzyme-linked immunosorbent assay (ELISA) kit.
-
The IC50 value for COX inhibition is determined from the dose-response curve.
Nitric Oxide (NO) Donation and Downstream Signaling
Nitroaspirins release NO, which can activate soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) levels.[4] This pathway is involved in vasodilation and inhibition of platelet aggregation. NO can also modulate the activity of various proteins through S-nitrosylation.
Figure 2. Nitric oxide donation and downstream signaling.
The Griess assay is a common method for the indirect measurement of NO by quantifying its stable breakdown products, nitrite and nitrate.[11]
Procedure:
-
A solution of the this compound derivative is incubated in a suitable buffer or cell culture medium.
-
At different time points, aliquots of the solution are taken.
-
For nitrate detection, the samples are first treated with nitrate reductase to convert nitrate to nitrite.
-
Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the samples.
-
The reagent reacts with nitrite to form a colored azo compound.
-
The absorbance of the solution is measured spectrophotometrically at approximately 540 nm.
-
The concentration of nitrite/nitrate is determined from a standard curve.
Inhibition of NF-κB Signaling
Nitroaspirins have been shown to inhibit the activation of the transcription factor NF-κB, a key regulator of inflammatory and cancer-related gene expression.[10][19][20][21] This inhibition can occur through various mechanisms, including preventing the degradation of the inhibitory protein IκBα.[20]
Figure 3. Inhibition of the NF-κB signaling pathway.
Western blotting can be used to assess the levels of IκBα protein in the cytoplasm of cells, providing an indication of NF-κB pathway activation.[10][19]
Procedure:
-
Treat cells with an inflammatory stimulus (e.g., TNF-α or LPS) in the presence or absence of the this compound derivative for various time points.
-
Lyse the cells and separate the cytoplasmic and nuclear fractions.
-
Quantify the protein concentration in the cytoplasmic extracts.
-
Separate the proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with a primary antibody specific for IκBα.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and visualize the results. A decrease in the IκBα band intensity indicates its degradation and NF-κB activation.
Conclusion
This compound derivatives are a versatile class of compounds with significant potential for the treatment of a wide range of conditions, including inflammatory diseases and cancer. Their dual mechanism of action, combining COX inhibition with nitric oxide donation, offers a promising strategy for enhancing therapeutic efficacy while improving safety. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of these innovative molecules.
References
- 1. rjptsimlab.com [rjptsimlab.com]
- 2. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 3. inotiv.com [inotiv.com]
- 4. researchgate.net [researchgate.net]
- 5. saspublishers.com [saspublishers.com]
- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 7. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 8. Acetic acid-induced writhing method: Significance and symbolism [wisdomlib.org]
- 9. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NO-donating aspirin inhibits the activation of NF-κB in human cancer cell lines and Min mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potentially active aspirin derivative to release nitric oxide: In-vitro, in-vivo and in-silico approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Direct and irreversible inhibition of cyclooxygenase-1 by this compound (NCX 4016) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A comparison of the anti-inflammatory and anti-nociceptive activity of this compound and aspirin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nitro aspirin (NCX4040) induces apoptosis in PC3 metastatic prostate cancer cells via hydrogen peroxide (H2O2)-mediated oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. phytojournal.com [phytojournal.com]
- 17. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 19. academicworks.cuny.edu [academicworks.cuny.edu]
- 20. Inhibition of NF-kappa B by sodium salicylate and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
The Discovery and Development of Nitric Oxide-Donating Aspirin: A Technical Guide
Introduction
For over a century, aspirin (acetylsalicylic acid) has been a cornerstone of pharmacotherapy, valued for its analgesic, anti-inflammatory, and antipyretic properties. Its mechanism of action, primarily through the irreversible inhibition of cyclooxygenase (COX) enzymes, has been well-established. However, the clinical utility of aspirin is often hampered by its significant gastrointestinal side effects, including ulceration and bleeding. This limitation spurred the development of a novel class of compounds: nitric oxide-donating aspirin (NO-aspirin). By chemically linking a nitric oxide (NO) releasing moiety to the aspirin molecule, researchers aimed to retain the therapeutic benefits of aspirin while mitigating its gastric toxicity through the cytoprotective effects of NO. This technical guide provides an in-depth overview of the discovery, development, and mechanistic evaluation of NO-donating aspirin, with a focus on its chemical synthesis, key experimental evaluations, and impact on cellular signaling pathways.
Core Concepts: The Rationale Behind NO-Aspirin
The design of NO-aspirin is predicated on the multifaceted physiological roles of nitric oxide. NO is a critical signaling molecule involved in maintaining gastrointestinal mucosal integrity through various mechanisms, including increasing mucus and bicarbonate secretion, enhancing mucosal blood flow, and inhibiting leukocyte adhesion. The fundamental hypothesis was that the localized release of NO from the NO-aspirin molecule in the gastrointestinal tract would counteract the prostaglandin-depletion-induced damage caused by the parent aspirin molecule.
Subsequent research has revealed that the benefits of NO-aspirin extend far beyond improved gastrointestinal safety. Notably, various NO-aspirin compounds have demonstrated significantly enhanced potency against a range of cancer cell lines compared to traditional aspirin, often by several orders of magnitude.[1] This has shifted the focus of NO-aspirin development towards its potential as a chemopreventive and therapeutic agent.
Chemical Synthesis of NO-Donating Aspirin
The most extensively studied NO-aspirin is the para-isomer, chemically known as 2-(acetyloxy)benzoic acid 4-(nitrooxymethyl)phenyl ester. The synthesis is a multi-step process involving the esterification of aspirin with a linker molecule containing a hydroxyl group, which is subsequently nitrated to introduce the NO-donating moiety.
Detailed Synthesis Protocol
The following protocol describes the synthesis of 2-(acetyloxy)benzoic acid 4-(nitrooxymethyl)phenyl ester:
Step 1: Synthesis of 2-(acetyloxy)benzoic acid 4-(formyl)phenyl ester
-
To a solution of 4-hydroxybenzaldehyde in a suitable organic solvent (e.g., dichloromethane), add an equimolar amount of aspirin.
-
Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with a 5% sodium bicarbonate solution and then with water.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude 2-(acetyloxy)benzoic acid 4-(formyl)phenyl ester.
-
Purify the product by column chromatography on silica gel.
Step 2: Reduction to 2-(acetyloxy)benzoic acid 4-(hydroxymethyl)phenyl ester
-
Dissolve the purified 2-(acetyloxy)benzoic acid 4-(formyl)phenyl ester in a suitable solvent such as methanol or ethanol.
-
Cool the solution in an ice bath.
-
Add a reducing agent, such as sodium borohydride, portion-wise while stirring.
-
Allow the reaction to proceed for 1-2 hours at 0°C and then let it warm to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic phase with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain 2-(acetyloxy)benzoic acid 4-(hydroxymethyl)phenyl ester.
Step 3: Nitration to 2-(acetyloxy)benzoic acid 4-(nitrooxymethyl)phenyl ester
-
Dissolve the 2-(acetyloxy)benzoic acid 4-(hydroxymethyl)phenyl ester in a solvent such as dichloromethane.
-
Cool the solution to 0°C.
-
Slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, or a milder agent like silver nitrate in the presence of a catalyst, while maintaining the low temperature.[2]
-
Stir the reaction for 1-3 hours at 0°C.
-
Carefully pour the reaction mixture into ice-water.
-
Extract the product with an organic solvent.
-
Wash the organic layer sequentially with cold water, a dilute sodium bicarbonate solution, and brine.
-
Dry the organic phase and evaporate the solvent to yield the final product, 2-(acetyloxy)benzoic acid 4-(nitrooxymethyl)phenyl ester.
-
The final product can be purified by recrystallization or column chromatography.
Preclinical and Clinical Findings: A Quantitative Overview
NO-donating aspirin has been the subject of extensive preclinical evaluation in various models of inflammation and cancer. In vivo studies have consistently demonstrated its superior gastrointestinal safety profile compared to aspirin. Furthermore, its potent anti-cancer effects have been documented in numerous cancer cell lines and animal models. The tables below summarize key quantitative data from these studies.
| Cell Line | Cancer Type | IC50 of NO-Aspirin (µM) | IC50 of Aspirin (µM) | Fold Increase in Potency |
| HT-29 | Colon Cancer | 10 | >1000 | >100 |
| HCT-15 | Colon Cancer | 25 | >1000 | >40 |
| SW480 | Colon Cancer | 34 (at 48h) | >1000 | >29 |
| BxPC-3 | Pancreatic Cancer | 9.1 | >1000 | >110 |
| MIA PaCa-2 | Pancreatic Cancer | 22 | >1000 | >45 |
| MDA-MB-231 | Breast Cancer | 5.2 | >1000 | >192 |
| MCF-7 | Breast Cancer | 14.4 | >1000 | >69 |
| A549 | Lung Cancer | ~4.0 | >1000 | >250 |
Table 1: In Vitro Anti-proliferative Activity of NO-Aspirin in Various Cancer Cell Lines.
| Animal Model | Cancer Type | Treatment | Dose | Reduction in Tumor Multiplicity (%) |
| Min (APCMin/+) mice | Intestinal Cancer | NO-Aspirin | 100 mg/kg | 59 |
| Athymic mice with HT-29 xenografts | Colon Cancer | m-NO-Aspirin | Intratumoral injection | 34 (MVD reduction) |
| Athymic mice with HT-29 xenografts | Colon Cancer | p-NO-Aspirin | Intratumoral injection | 47 (MVD reduction) |
Table 2: In Vivo Efficacy of NO-Aspirin in Animal Models of Cancer.
Key Experimental Protocols
The evaluation of NO-donating aspirin involves a range of in vitro and in vivo assays to characterize its biological activity. Below are detailed methodologies for key experiments frequently cited in the literature.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of NO-aspirin, aspirin, or vehicle control for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB Activation
EMSA is used to detect the activation of transcription factors, such as NF-κB, by assessing their ability to bind to specific DNA consensus sequences.
-
Nuclear Extract Preparation: Treat cells with NO-aspirin or a control for a specified time. Harvest the cells and prepare nuclear extracts using a nuclear extraction kit.
-
Probe Labeling: Synthesize and anneal double-stranded oligonucleotides containing the NF-κB consensus sequence (5'-AGTTGAGGGGACTTTCCCAGGC-3'). Label the probe with a radioactive isotope (e.g., [γ-³²P]ATP) using T4 polynucleotide kinase or with a non-radioactive label (e.g., biotin).
-
Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer containing poly(dI-dC) to prevent non-specific binding.
-
Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Detection: Visualize the bands by autoradiography (for radioactive probes) or chemiluminescence/fluorescence (for non-radioactive probes). A "supershift" can be performed by adding an antibody specific to an NF-κB subunit to the binding reaction to confirm the identity of the transcription factor.
Western Blotting for Signaling Protein Analysis
Western blotting is employed to detect and quantify the expression levels of specific proteins involved in cellular signaling pathways.
-
Cell Lysis: Treat cells as desired, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-IκBα, β-catenin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and imaging equipment.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.
Signaling Pathways Modulated by NO-Donating Aspirin
The enhanced potency of NO-aspirin is attributed to its ability to modulate multiple cellular signaling pathways that are crucial for cancer cell proliferation, survival, and inflammation.
The NF-κB Signaling Pathway
The transcription factor NF-κB plays a pivotal role in inflammation and cancer. NO-aspirin has been shown to be a potent inhibitor of NF-κB activation.[3] It prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This leads to the inhibition of NF-κB translocation to the nucleus and the downregulation of its target genes involved in cell survival and inflammation.
The Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is frequently dysregulated in colorectal cancer. NO-aspirin has been demonstrated to inhibit this pathway by promoting the degradation of β-catenin, a key downstream effector. This leads to the downregulation of Wnt target genes, such as c-myc and cyclin D1, which are critical for cell proliferation.
Experimental Workflow for Evaluating NO-Aspirin's Effects
A typical experimental workflow to investigate the molecular mechanisms of NO-aspirin is outlined below.
Conclusion and Future Directions
NO-donating aspirin represents a significant advancement in the field of non-steroidal anti-inflammatory drugs. Its unique chemical design not only mitigates the gastrointestinal toxicity associated with traditional aspirin but also confers a remarkably enhanced anti-cancer potency. The ability of NO-aspirin to modulate key signaling pathways, such as NF-κB and Wnt/β-catenin, underscores its potential as a multi-targeted agent for cancer chemoprevention and therapy.
Future research in this area will likely focus on several key aspects. The development of new NO-donating moieties and linker technologies could lead to second-generation NO-aspirin compounds with improved pharmacokinetic and pharmacodynamic properties. Further elucidation of the complex interplay between NO-aspirin and various cellular signaling pathways will be crucial for identifying predictive biomarkers and rational combination therapies. Finally, well-designed clinical trials are needed to translate the promising preclinical findings of NO-aspirin into tangible benefits for patients at risk for or diagnosed with cancer. The journey of NO-donating aspirin from a safer anti-inflammatory to a potent anti-cancer agent exemplifies the power of rational drug design and the continuous evolution of our therapeutic armamentarium.
References
- 1. NO-donating aspirin inhibits angiogenesis by suppressing VEGF expression in HT-29 human colon cancer mouse xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DE60018902T2 - METHOD FOR PRODUCING NITROXYMETHYLPHENYL ESTERS OF ASPIRIN DERIVATIVES - Google Patents [patents.google.com]
- 3. NO-donating aspirin inhibits the activation of NF-κB in human cancer cell lines and Min mice - PMC [pmc.ncbi.nlm.nih.gov]
The Lynchpin of Efficacy: An In-depth Guide to the Spacer's Role in Nitroaspirin Activity
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Nitroaspirins, or nitric oxide (NO)-donating aspirins, represent a significant advancement in anti-inflammatory and antithrombotic therapy. By chemically linking an NO-releasing moiety to an aspirin molecule, these hybrid drugs aim to mitigate the well-documented gastrointestinal toxicity of aspirin while retaining or even enhancing its therapeutic effects. Central to the design and function of these molecules is the spacer , a chemical linker that connects the aspirin scaffold to the NO donor. This technical guide provides a comprehensive examination of the multifaceted role of the spacer in dictating the pharmacological profile of nitroaspirins. We will delve into how the spacer's structure, length, and chemical properties critically modulate nitric oxide release kinetics, influence pharmacokinetic and pharmacodynamic properties, and ultimately determine the overall therapeutic efficacy and safety of the compound. This guide synthesizes key research findings, presents quantitative data for comparison, outlines detailed experimental protocols for evaluation, and visualizes the core mechanisms of action.
Introduction: The Rationale for Nitroaspirin
Aspirin, or acetylsalicylic acid, is a cornerstone of therapy for pain, inflammation, and cardiovascular disease prevention. Its mechanism primarily involves the irreversible acetylation of cyclooxygenase (COX) enzymes, thereby inhibiting the production of prostaglandins and thromboxane A2.[1][2] However, this inhibition of protective prostaglandins in the gastric mucosa is also the primary cause of its most significant side effect: gastrointestinal (GI) damage, including ulcers and bleeding.[3]
To address this limitation, nitroaspirins were developed. These compounds are pro-drugs designed to release both aspirin and nitric oxide. The general structure consists of three components: the aspirin molecule, a nitric oxide-donating group (often an organic nitrate), and a spacer that covalently links the two.[4][5] The co-released nitric oxide is intended to counteract the GI-damaging effects of aspirin through its own gastroprotective mechanisms, such as increasing mucosal blood flow and mucus production.[4] The prototype of this class is NCX 4016.[4][6]
The Pivotal Role of the Spacer
The spacer is not merely an inert linker; it is a critical determinant of the drug's overall activity. Its chemical nature dictates the stability of the molecule, the rate of enzymatic cleavage, and the subsequent release of both aspirin and nitric oxide. The spacer's influence can be categorized into several key areas:
Modulation of Nitric Oxide Release Kinetics
The primary function of the spacer is to control the liberation of the NO-donating moiety. The chemical composition of the spacer (e.g., aliphatic vs. aromatic) and the type of linkage (e.g., ester, amide) are subject to enzymatic hydrolysis by esterases in the plasma and tissues.[6] The rate of this hydrolysis directly translates to the rate of NO release. A well-designed spacer ensures a slow and sustained release of NO, which is crucial for maintaining its protective effects in the gastric mucosa without causing systemic hypotension.[6]
For instance, studies comparing different this compound isomers, such as the meta- and para-substituted NCX 4016 and NCX 4040, have shown that the position of the NO-donating group on the aromatic spacer significantly affects the rate of NO release and, consequently, the compound's potency.
Influence on Pharmacokinetics (ADME)
The spacer significantly impacts the absorption, distribution, metabolism, and excretion (ADME) profile of the this compound molecule. By altering the lipophilicity and polarity of the compound, the spacer can influence its ability to cross biological membranes, its distribution into various tissues, and its metabolic fate.
Studies on NCX 4016 have shown that after oral administration, the intact drug is not detected in plasma. Instead, its metabolites, including salicylic acid and the spacer still bearing the nitrate group (NCX 4015), are observed.[7] This indicates that the stomach may act as a reservoir for the drug, with hydrolysis and absorption occurring further down the GI tract.[7] The design of the spacer is therefore critical for controlling the site and rate of drug absorption and metabolism.
Impact on Pharmacodynamics and COX Inhibition
The presence of the spacer and the NO-donating moiety creates steric hindrance, which can affect the interaction of the aspirin portion of the molecule with the COX enzyme.[6] Research has shown that while nitroaspirins like NCX 4016 still act as irreversible inhibitors of COX-1, the kinetics of this inhibition are slower compared to native aspirin.[6] This suggests that the bulky spacer may impede the molecule's access to the active site of the enzyme. This modulation of inhibitory kinetics can have profound effects on the drug's anti-platelet and anti-inflammatory activities.
Furthermore, some studies suggest that the spacer itself is essential for the biological activity of certain aspirin derivatives, as molecules synthesized without a spacer have been found to be virtually inactive.
Quantitative Data on this compound Derivatives
The following tables summarize quantitative data from various studies to illustrate the impact of the spacer and the NO-donating moiety on the pharmacological activity of nitroaspirins.
Disclaimer: The data presented below are compiled from different studies and may have been obtained under varying experimental conditions. Direct comparison of absolute values should be made with caution.
Table 1: Anti-inflammatory and Anti-nociceptive Activity of this compound (NCX 4016) vs. Aspirin
| Compound | Administration | Model | Parameter | ED₅₀ (µmol/kg) | Source |
| This compound | i.p. | Carrageenan-induced paw edema (late phase) | Anti-inflammatory | 64.3 | [8] |
| Aspirin | i.p. | Carrageenan-induced paw edema (late phase) | Anti-inflammatory | >555 | [8] |
| This compound | p.o. | Acetic acid-induced abdominal constriction | Anti-nociceptive | 154.7 | [8] |
| Aspirin | p.o. | Acetic acid-induced abdominal constriction | Anti-nociceptive | 242.8 | [8] |
Table 2: In Vitro COX Inhibition by NCX 4016 and Metabolites
| Compound | Target | Parameter | IC₅₀ (µM) | Incubation Time | Source |
| NCX 4016 | Platelet COX-1 | Thromboxane B₂ Production | 10.22 ± 0.05 | 0 hours | [6] |
| NCX 4016 | Platelet COX-1 | Thromboxane B₂ Production | 0.4 ± 0.06 | 24 hours | [6] |
| Aspirin | Platelet COX-1 | Thromboxane B₂ Production | ~0.25 | 0 hours | [6] |
| NCX 4017 (spacer + aspirin) | Platelet COX-1 | Thromboxane B₂ Production | Strong Inhibition | - | [6] |
| NCX 4015 (spacer + NO moiety) | Platelet COX-1 | Thromboxane B₂ Production | No Inhibition | - | [6] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the activity of nitroaspirins.
Protocol for In Vitro Nitric Oxide Release (Griess Assay)
This protocol measures the release of nitric oxide from a donor compound by quantifying one of its stable breakdown products, nitrite.
Materials:
-
Griess Reagent:
-
Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid.
-
Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Note: Mix equal volumes of Reagent A and Reagent B immediately before use.
-
-
Sodium nitrite (NaNO₂) standard solutions (0-100 µM in the relevant buffer).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
96-well microplate.
-
Microplate reader (540 nm absorbance).
Procedure:
-
Prepare a stock solution of the this compound compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to the desired final concentration in PBS (pH 7.4) in the wells of a 96-well plate. Ensure the final solvent concentration is consistent across all wells and does not exceed 1%.
-
Incubate the plate at 37°C for various time points (e.g., 0, 1, 2, 4, 8, 24 hours) to allow for NO release.
-
At each time point, take a 50 µL aliquot from each well and transfer it to a new 96-well plate.
-
Prepare a standard curve by adding 50 µL of each NaNO₂ standard solution to separate wells.
-
Add 50 µL of freshly mixed Griess Reagent to all sample and standard wells.
-
Incubate the plate in the dark at room temperature for 10-15 minutes. A pink/magenta color will develop.[9]
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by interpolating from the sodium nitrite standard curve.
Protocol for In Vitro COX-1/COX-2 Inhibition Assay
This colorimetric assay measures the peroxidase activity of COX enzymes.
Materials:
-
COX-1 (ovine or human) and COX-2 (recombinant ovine or human) enzymes.
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Heme cofactor.
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
Arachidonic acid (substrate).
-
Test compounds (nitroaspirins) and reference inhibitor (e.g., aspirin, celecoxib).
-
96-well plate.
-
Microplate reader (590-620 nm absorbance).
Procedure:
-
To the wells of a 96-well plate, add Reaction Buffer, Heme, and the COX-1 or COX-2 enzyme.
-
Add the test compound (this compound) at various concentrations to the inhibitor wells. For control wells (100% activity), add the vehicle (e.g., DMSO).
-
Incubate the plate at 37°C for a defined pre-incubation time (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.[5]
-
Add the colorimetric substrate solution to all wells.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately read the absorbance at the appropriate wavelength (e.g., 590 nm) over a period of time (e.g., 2 minutes) to measure the rate of color development.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Protocol for Assessment of Gastrointestinal Damage in Rats
This protocol provides a method for evaluating the ulcerogenic potential of NSAIDs in an animal model.
Materials:
-
Wistar rats.
-
Test compounds (this compound, aspirin) and vehicle control.
-
Oral gavage needles.
-
Formalin (10%) for tissue fixation.
-
Dissecting microscope.
-
Scoring system for gastric lesions.
Procedure:
-
Fast the rats for 24 hours prior to dosing, with free access to water.
-
Administer the test compounds or vehicle orally via gavage at the desired doses.[4]
-
Four hours after administration, euthanize the animals by a humane method.
-
Excise the stomach and open it along the greater curvature.
-
Gently rinse the stomach with saline to remove its contents.
-
Pin the stomach flat on a board and examine the gastric mucosa for lesions under a dissecting microscope.
-
Score the gastric damage based on the number and severity of hemorrhagic lesions. A common scoring system is as follows:
-
0: No lesions
-
1: Hyperemia
-
2: 1-2 small lesions
-
3: Multiple small lesions
-
4: Multiple small and large lesions
-
5: Perforations
-
-
For histological analysis, fix tissue samples in 10% formalin.[6]
Visualization of Key Pathways and Concepts
The following diagrams, created using the DOT language, illustrate the fundamental structure of this compound and its mechanisms of action.
References
- 1. Design, synthesis and evaluation of aspirin analogues having an additional carboxylate substituent for antithrombotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. Synthesis and Chemical and Biological Comparison of Nitroxyl and Nitric Oxide Releasing Diazeniumdiolate-based Aspirin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative structure-activity relationship methods: perspectives on drug discovery and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NOSH-Aspirin: A Novel Nitric Oxide–Hydrogen Sulfide-Releasing Hybrid: A New Class of Anti-inflammatory Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Applications of Quantitative Structure-Activity Relationships (QSAR) based Virtual Screening in Drug Design: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
The Cellular Journey of Nitroaspirin: An In-depth Technical Guide to Uptake and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitroaspirin, a class of nitric oxide (NO)-donating non-steroidal anti-inflammatory drugs (NSAIDs), represents a significant advancement in drug design, aiming to mitigate the gastrointestinal side effects associated with traditional aspirin. This technical guide provides a comprehensive overview of the cellular uptake and metabolic pathways of this compound, with a focus on the lead compound NCX 4016. The information presented herein is intended to support further research and development in this promising field.
Cellular Uptake of this compound
The precise mechanism of this compound's entry into cells has not been definitively elucidated in the available literature. However, based on its physicochemical properties as a small, lipophilic molecule, it is hypothesized to cross the cell membrane primarily through passive diffusion. To quantitatively assess the permeability and potential for active transport, in vitro cell-based assays are essential.
Data on Cellular Permeability
Specific quantitative data on the cellular uptake and permeability of this compound is not extensively available in the public domain. The following table outlines the type of data that can be generated using the experimental protocol described in section 2.1.
| Parameter | Description | Method | Expected Outcome for a Passively Diffused Compound |
| Papp (A→B) | Apparent permeability coefficient from the apical to the basolateral chamber. | Caco-2 Permeability Assay | High permeability (typically >10 x 10-6 cm/s). |
| Papp (B→A) | Apparent permeability coefficient from the basolateral to the apical chamber. | Caco-2 Permeability Assay | Similar to Papp (A→B). |
| Efflux Ratio | The ratio of Papp (B→A) to Papp (A→B). | Caco-2 Permeability Assay | A ratio close to 1 suggests the absence of active efflux. |
Experimental Protocols for Cellular Uptake and Metabolism
Protocol for Determining Cellular Permeability using a Caco-2 Assay
This protocol outlines the steps to assess the intestinal permeability of this compound, providing insights into its mechanism of cellular uptake.
Materials:
-
Caco-2 cells (ATCC® HTB-37™)
-
Transwell® inserts (e.g., 24-well format)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound compound
-
Lucifer yellow (paracellular integrity marker)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Seeding: Culture Caco-2 cells in DMEM. Seed the cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 104 cells/cm2.
-
Monolayer Differentiation: Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) of the monolayer. A TEER value above 250 Ω·cm2 indicates good monolayer integrity.
-
Perform a Lucifer yellow permeability assay. A low permeability of Lucifer yellow (<1%) confirms the integrity of the tight junctions.
-
-
Permeability Assay:
-
Wash the cell monolayers with pre-warmed HBSS.
-
For apical to basolateral (A→B) transport, add the this compound solution (e.g., 10 µM in HBSS) to the apical chamber and fresh HBSS to the basolateral chamber.
-
For basolateral to apical (B→A) transport, add the this compound solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
Collect samples from the receiver chamber at various time points (e.g., 30, 60, 90, and 120 minutes). Replace the collected volume with fresh HBSS.
-
Collect samples from the donor chamber at the beginning and end of the experiment.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following formula:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the flux of the compound across the monolayer, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.
-
-
Calculate the efflux ratio.
-
Experimental Workflow for Caco-2 Permeability Assay
Caption: Workflow for assessing this compound permeability.
Metabolism of this compound
This compound undergoes extensive metabolism, primarily in the liver, to exert its pharmacological effects and for subsequent elimination. The metabolic pathway involves several key enzymatic reactions, leading to the formation of various metabolites.
Quantitative Data on this compound Metabolism
The following table summarizes the available quantitative data on the metabolism of this compound (NCX 4016) and its metabolites.
| Analyte | Matrix | Species | Dose | Cmax | tmax |
| NCX 4015 | Plasma | Human | 1600 mg (oral) | 161.94 ± 47.4 ng/mL[1] | 4.5 ± 1 h[1] |
| S-nitrosothiols (RSNO) | Plasma | Human | 1600 mg (oral) | - | 2.0 ± 0.6 h[1] |
| Nitrite/Nitrate (NOx) | Plasma | Human | 1600 mg (oral) | - | 5.4 ± 1.2 h[1] |
Metabolic Pathways
The metabolism of this compound (NCX 4016) is a multi-step process:
-
Deacetylation: The first step is the rapid hydrolysis of the acetyl group from the aspirin moiety, a reaction catalyzed by esterases . This yields a deacetylated intermediate.
-
Ester Bond Cleavage: Subsequently, the ester bond linking the salicylic acid portion to the spacer molecule is cleaved, releasing salicylic acid and a nitro-containing intermediate, [3-(nitrooxymethyl)phenol] (HBN) .
-
Nitric Oxide Release: The release of nitric oxide (NO) from the nitrooxy group is a critical step for the therapeutic action of this compound. This process is catalyzed by cytochrome P450 enzymes , specifically isoforms CYP1A2 and CYP2J2 . This reaction also produces 3-hydroxybenzylalcohol (HBA) .
-
Glutathione Conjugation: The intermediate HBA can be further metabolized through conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferase (GST) . This results in the formation of a glutathione conjugate , which is a major detoxification pathway.
Metabolic Pathway of this compound (NCX 4016)
Caption: Key metabolic steps of this compound.
Protocol for In Vitro Metabolism in Hepatocytes
This protocol provides a framework for studying the metabolism of this compound in a physiologically relevant cell model.
Materials:
-
Cryopreserved or fresh primary human hepatocytes
-
Hepatocyte culture medium (e.g., Williams' E Medium)
-
Collagen-coated culture plates
-
This compound stock solution (in a suitable solvent like DMSO)
-
LC-MS/MS system
-
Reagents for cell lysis and protein precipitation (e.g., acetonitrile)
Procedure:
-
Hepatocyte Seeding: Thaw and seed hepatocytes on collagen-coated plates according to the supplier's instructions. Allow the cells to attach and form a monolayer (typically 4-6 hours).
-
This compound Treatment:
-
Remove the seeding medium and replace it with fresh, pre-warmed culture medium containing the desired concentration of this compound (e.g., 1-10 µM).
-
Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).
-
Incubate the cells at 37°C in a humidified incubator with 5% CO2.
-
-
Sample Collection:
-
At various time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours), collect both the cell culture medium and the cell lysate.
-
Medium: Aspirate the medium and store it at -80°C.
-
Cell Lysate: Wash the cells with ice-cold PBS, then lyse the cells (e.g., with a lysis buffer or by freeze-thaw cycles).
-
-
Sample Preparation for LC-MS/MS:
-
To precipitate proteins, add cold acetonitrile to the medium and cell lysate samples.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to new tubes for analysis.
-
-
LC-MS/MS Analysis:
-
Develop and validate an LC-MS/MS method for the simultaneous quantification of this compound and its expected metabolites (salicylic acid, HBN, HBA, and the glutathione conjugate).
-
Analyze the prepared samples.
-
-
Data Analysis:
-
Plot the concentration of this compound and its metabolites over time in both the medium and the cell lysate.
-
Calculate the rate of disappearance of the parent compound and the rate of formation of the metabolites.
-
Workflow for In Vitro Metabolism Study
Caption: Workflow for studying this compound metabolism.
Signaling Pathways Modulated by this compound
This compound and its metabolites exert their pharmacological effects by modulating various intracellular signaling pathways. The release of nitric oxide and the inhibition of cyclooxygenase (COX) are central to its mechanism of action.
-
Cyclooxygenase (COX) Inhibition: The aspirin moiety of this compound and its metabolite, salicylic acid, inhibit COX-1 and COX-2 enzymes. This blocks the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.
-
Nitric Oxide (NO) Signaling: The released NO activates soluble guanylate cyclase (sGC), which in turn increases the intracellular levels of cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, activating protein kinase G (PKG) and leading to various downstream effects, including vasodilation and anti-inflammatory responses.
Signaling Pathways of this compound
Caption: Dual inhibitory and signaling actions.
Conclusion
This technical guide provides a foundational understanding of the cellular uptake and metabolism of this compound. While the metabolic pathway has been significantly elucidated, further research is required to quantify the kinetics of cellular uptake and the intracellular concentrations of the parent drug and its metabolites. The experimental protocols outlined herein offer a robust framework for generating these critical data, which will be invaluable for the continued development and optimization of this important class of therapeutic agents.
References
The Dual Inhibitory Action of Nitroaspirin on Cyclooxygenase (COX) Enzymes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitroaspirin, a nitric oxide (NO)-donating derivative of aspirin, represents a significant advancement in the field of anti-inflammatory and antithrombotic therapies. By chemically linking an NO-releasing moiety to an aspirin molecule, nitroaspirins aim to mitigate the gastrointestinal side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs) while retaining or even enhancing their therapeutic efficacy. This technical guide provides an in-depth analysis of the core mechanism of action of this compound, focusing on its intricate interaction with the cyclooxygenase (COX) enzymes, COX-1 and COX-2. We will delve into the quantitative aspects of this inhibition, detail the experimental protocols used to elucidate these effects, and visualize the key pathways and workflows involved.
Mechanism of Action: A Dual and Distinct Inhibition of COX-1 and COX-2
This compound, exemplified by compounds such as NCX 4016, exerts its effects on COX enzymes through a multifaceted mechanism that distinguishes it from its parent compound, aspirin. The entire this compound molecule is active and does not require hydrolysis into aspirin and the NO-donating moiety to elicit its primary inhibitory effects.[1]
Irreversible Inhibition of COX-1
Similar to aspirin, this compound acts as a direct and irreversible inhibitor of COX-1.[2] This inhibition occurs through the acetylation of a serine residue within the active site of the enzyme, which covalently modifies it and permanently blocks its ability to convert arachidonic acid into prostaglandins.[1][2] However, the presence of the spacer and the NO-donating moiety in the this compound molecule results in a slower kinetic profile of COX-1 inhibition compared to aspirin.[2] This irreversible inhibition of COX-1 is crucial for the antithrombotic effects of this compound.
Inhibition of COX-2 via a cGMP-Dependent Pathway
The inhibition of COX-2 by this compound follows a distinct and more complex mechanism. The nitric oxide released from the this compound molecule plays a pivotal role in this process. NO activates soluble guanylate cyclase (sGC), leading to an increase in intracellular cyclic guanosine monophosphate (cGMP).[1] This elevation in cGMP is believed to mediate the inhibition of COX-2 activity.[1] This dual mechanism of action, combining direct, irreversible COX-1 inhibition with NO-mediated COX-2 inhibition, contributes to the unique pharmacological profile of this compound.
Quantitative Analysis of COX Inhibition
The inhibitory potency of this compound against COX enzymes is a critical parameter in its characterization. The following table summarizes the available quantitative data for the inhibition of COX-1 by a representative this compound, NCX 4016. A notable feature of this inhibition is its time-dependent nature.
| Compound | Target Enzyme | Parameter | Value | Preincubation Time | Reference |
| NCX 4016 | Ovine COX-1 | IC₅₀ | 10.22 ± 0.05 µM | 0 minutes | [1] |
| Ovine COX-1 | IC₅₀ | 9.9 ± 0.17 µM | 1 hour | [1] | |
| Ovine COX-1 | IC₅₀ | 0.553 ± 0.08 µM | 4 hours | [1] | |
| Ovine COX-1 | IC₅₀ | 0.4 ± 0.06 µM | 24 hours | [1] | |
| Aspirin | Ovine COX-1 | IC₅₀ | 0.25 µM | 0 minutes | [1] |
IC₅₀: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on COX enzymes.
Spectrophotometric Assay for COX Activity Inhibition
This protocol is adapted from studies investigating the inhibition of purified ovine COX-1 and COX-2 by this compound.[2]
Objective: To determine the inhibitory effect of this compound on the activity of COX-1 and COX-2 by measuring the initial rate of the peroxidase reaction.
Materials:
-
Purified ovine COX-1 and COX-2 enzymes
-
Tris-HCl buffer (pH 8.0)
-
Hemin
-
Glutathione
-
Arachidonic acid
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)
-
This compound (e.g., NCX 4016) and other test compounds
-
Spectrophotometer capable of reading at 611 nm
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, hemin, and glutathione.
-
Add the purified COX enzyme (either COX-1 or COX-2) to the reaction mixture.
-
Add the test compound (this compound or vehicle control) at various concentrations to the enzyme mixture and pre-incubate for a specified period (e.g., 0, 1, 4, or 24 hours) at room temperature.
-
Initiate the reaction by adding arachidonic acid and TMPD.
-
Immediately monitor the change in absorbance at 611 nm over time using a spectrophotometer. The rate of TMPD oxidation is proportional to the COX peroxidase activity.
-
Calculate the initial velocity of the reaction for each concentration of the inhibitor.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Dialysis Experiment to Confirm Irreversible Inhibition
This protocol is designed to differentiate between reversible and irreversible enzyme inhibition.[2]
Objective: To determine if the inhibition of COX-1 by this compound is irreversible.
Materials:
-
Purified ovine COX-1
-
This compound (e.g., NCX 4016)
-
Dialysis tubing (with an appropriate molecular weight cutoff)
-
Tris-HCl buffer (pH 8.0)
Procedure:
-
Incubate the purified COX-1 enzyme with a concentration of this compound sufficient to cause significant inhibition (e.g., 5-10 times the IC₅₀).
-
As a control, incubate a separate sample of the enzyme with the vehicle.
-
After the incubation period, place the enzyme-inhibitor mixture and the control sample into separate dialysis bags.
-
Dialyze both samples extensively against a large volume of Tris-HCl buffer to remove any unbound inhibitor.
-
After dialysis, measure the remaining COX-1 activity in both the this compound-treated and control samples using the spectrophotometric assay described in section 3.1.
-
If the inhibition is irreversible, the activity of the this compound-treated enzyme will remain significantly lower than the control even after dialysis. If the inhibition is reversible, the enzyme activity will be restored to a level similar to the control.
Griess Assay for Nitric Oxide Release
This protocol measures the amount of nitric oxide released from this compound in a cell culture medium.
Objective: To quantify the release of nitric oxide from this compound by measuring the accumulation of its stable breakdown product, nitrite, in a solution.
Materials:
-
This compound solution
-
Cell culture medium (e.g., DMEM)
-
Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite standard solutions (for calibration curve)
-
96-well microplate
-
Microplate reader capable of reading absorbance at 540 nm
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Add the this compound solution to the cell culture medium at the desired final concentration.
-
Incubate the plate at 37°C for various time points.
-
At each time point, collect an aliquot of the medium.
-
In a 96-well plate, add the collected medium samples and the sodium nitrite standards.
-
Add the Griess Reagent to each well and incubate in the dark at room temperature for 15-30 minutes. A colorimetric reaction will occur in the presence of nitrite.
-
Measure the absorbance of each well at 540 nm using a microplate reader.
-
Construct a standard curve using the absorbance values of the sodium nitrite standards.
-
Determine the concentration of nitrite in the experimental samples by interpolating their absorbance values on the standard curve. This concentration corresponds to the amount of nitric oxide released.
Western Blot Analysis of COX Protein Expression
This protocol is used to assess the effect of this compound on the protein levels of COX-1 and COX-2 in cells or tissues.
Objective: To determine if this compound treatment alters the expression levels of COX-1 and COX-2 proteins.
Materials:
-
Cells or tissues treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific for COX-1 and COX-2
-
Secondary antibody conjugated to an enzyme (e.g., HRP)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells or tissues in lysis buffer to extract total proteins.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against COX-1 or COX-2 overnight at 4°C.
-
Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and then apply the chemiluminescent substrate.
-
Capture the resulting signal using an imaging system.
-
Analyze the band intensities to quantify the relative expression levels of COX-1 and COX-2, often normalizing to a loading control protein like β-actin or GAPDH.
Visualizing Pathways and Workflows
Signaling Pathways
Caption: Mechanism of COX inhibition by this compound.
Experimental Workflows
Caption: Workflow for a spectrophotometric COX inhibition assay.
Caption: Workflow for the Griess assay to measure nitric oxide release.
Conclusion
This compound presents a compelling profile as a dual inhibitor of COX-1 and COX-2, employing distinct mechanisms of action for each isoenzyme. Its irreversible, time-dependent inhibition of COX-1 underpins its antithrombotic potential, while the NO-mediated, cGMP-dependent inhibition of COX-2 contributes to its anti-inflammatory effects with a potentially improved safety profile. The experimental protocols and data presented in this guide offer a comprehensive framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this innovative class of compounds. The continued exploration of this compound's interaction with COX enzymes will undoubtedly pave the way for the development of novel and safer anti-inflammatory and cardiovascular therapies.
References
Methodological & Application
Application Notes: In Vitro Assays for Testing Nitroaspirin Efficacy
Introduction
Nitroaspirin, a class of nitric oxide (NO)-donating non-steroidal anti-inflammatory drugs (NSAIDs), represents a significant advancement over traditional aspirin.[1] These compounds are chemically engineered by linking an NO-releasing moiety to an aspirin molecule, often via a spacer.[1][2] This dual functionality allows this compound to inhibit cyclooxygenase (COX) enzymes, similar to aspirin, while simultaneously releasing nitric oxide.[3][4] This combination not only enhances the anti-inflammatory, anti-thrombotic, and anti-cancer properties but also mitigates the common gastrointestinal side effects associated with conventional NSAIDs.[1][5] The NO moiety contributes to gastric mucosal protection and exhibits independent anti-proliferative and pro-apoptotic effects in cancer cells.[1][4]
These application notes provide detailed protocols for a range of in vitro assays designed to evaluate the efficacy of this compound compounds, focusing on their anti-cancer and anti-inflammatory activities.
I. Assays for Anti-Cancer Efficacy
The anti-neoplastic properties of this compound can be attributed to its ability to induce cell cycle arrest, promote apoptosis, and inhibit cell proliferation and angiogenesis.[3][5][6]
Cell Viability and Cytotoxicity Assays
These assays are fundamental for determining the dose-dependent effect of this compound on cell proliferation and cytotoxicity. Tetrazolium-based assays (MTT, XTT) are colorimetric and measure the metabolic activity of viable cells, which is proportional to the cell number.[7][8]
Protocol: MTT Cell Viability Assay [6][9]
-
Cell Seeding: Seed cells (e.g., PC3 prostate cancer cells) in a 96-well plate at a density of 3 x 10³ cells per well in 100 µL of complete culture medium. Incubate at 37°C with 5% CO₂ until cells reach approximately 50% confluency.
-
Treatment: Prepare various concentrations of this compound (e.g., NCX4040), aspirin, and an NO donor control (e.g., DETA NONOate) in fresh culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing media. Include untreated wells as a control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours) at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well to achieve a final concentration of 0.5 mg/mL.[8]
-
Formazan Formation: Incubate the plate for 1-4 hours at 37°C to allow for the conversion of MTT into formazan crystals by metabolically active cells.[8]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.[10] Mix thoroughly.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the drug concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Apoptosis Assays
This compound induces apoptosis, or programmed cell death, in various cancer cell lines.[5][6] This can be quantified by detecting key markers of the apoptotic process, such as the externalization of phosphatidylserine (PS) and the activation of caspases.
Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay [6][11]
-
Cell Seeding and Treatment: Seed approximately 1 x 10⁴ cells per well in a 6-well plate and grow until 70-80% confluent. Treat the cells with varying concentrations of this compound for the desired duration (e.g., 48 hours).
-
Cell Collection: Collect both adherent and suspension cells. Centrifuge the cell suspension at 500 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold 1X PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15-20 minutes at room temperature.[6]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[11]
-
Cell Cycle Analysis
This compound can induce cell cycle arrest, preventing cancer cells from progressing through the division cycle.[2][6] Flow cytometry analysis of DNA content is used to determine the distribution of cells in different phases (G0/G1, S, G2/M).
Protocol: Cell Cycle Analysis by Propidium Iodide Staining [6]
-
Cell Culture and Treatment: Culture cells (e.g., 5 x 10³ cells/cm²) in T-25 flasks. Treat with different concentrations of this compound for a specified period (e.g., 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with PBS.
-
Fixation: Resuspend the cell pellet and fix the cells in cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
II. Assays for Anti-Inflammatory Efficacy
The anti-inflammatory effects of this compound are mediated by its inhibition of COX enzymes and the modulation of inflammatory signaling pathways like NF-κB.[1][12]
Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of this compound to inhibit the activity of COX-1 and COX-2, the enzymes responsible for prostaglandin synthesis.[13] The peroxidase activity of COX is measured colorimetrically or fluorometrically.[14][15]
Protocol: Fluorometric COX Activity Assay [14]
-
Sample Preparation: Prepare cell lysates or tissue homogenates. For whole blood COX-2 analysis, samples can be stimulated with an inflammatory agent like LPS.[13]
-
Reaction Setup: In a 96-well plate, add COX Assay Buffer, COX Probe, and COX Cofactor to each well. Add the sample (lysate or purified enzyme). To differentiate between isoforms, add a COX-1 specific inhibitor (e.g., SC-560) or a COX-2 specific inhibitor (e.g., Celecoxib) to parallel wells.
-
Initiate Reaction: Add Arachidonic Acid to all wells simultaneously to start the reaction.
-
Kinetic Measurement: Measure the fluorescence (Ex/Em = 535/587 nm) in a kinetic mode at 37°C. Choose two time points within the linear range of the reaction.
-
Data Analysis: Calculate the change in fluorescence over time (ΔRFU) for the sample with and without the specific inhibitor. The difference in activity corresponds to the activity of the specific COX isoenzyme. A standard curve using a known amount of a fluorescent standard (e.g., Resorufin) is used to quantify the activity.
NF-κB Signaling Pathway Assays
This compound has been shown to inhibit the activation of NF-κB, a key transcription factor that regulates inflammation and cell survival.[12][16] Assays can measure the DNA-binding activity of NF-κB or the activity of an NF-κB-driven reporter gene.
Protocol: NF-κB Electrophoretic Mobility Shift Assay (EMSA) [12]
-
Nuclear Extract Preparation: Treat cells (e.g., MCF-7 breast cancer cells) with this compound for a short duration (e.g., 3 hours) to avoid apoptosis-related effects.[12] Prepare nuclear extracts from the treated and untreated cells.
-
Probe Labeling: Synthesize and label a double-stranded oligonucleotide probe containing the NF-κB consensus binding site with a radioactive (e.g., ³²P) or non-radioactive (e.g., biotin) label.
-
Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer.
-
Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Detection: Visualize the bands by autoradiography (for radioactive probes) or a chemiluminescent detection method (for non-radioactive probes).
-
Data Analysis: A decrease in the intensity of the shifted band (the protein-DNA complex) in this compound-treated samples compared to the control indicates inhibition of NF-κB DNA binding.
III. Assays for Mechanism of Action
Understanding how this compound exerts its effects involves measuring its primary functions: releasing NO and inducing oxidative stress.
Nitric Oxide (NO) Release Assay
The release of NO from this compound can be measured directly in cell culture media or intracellularly.
Protocol: Intracellular NO Detection using DAF-FM Diacetate [17]
-
Cell Culture and Treatment: Seed cells (e.g., endothelial cells) in a suitable format for fluorescence microscopy (e.g., 8-well chamber slide). Treat the cells with various concentrations of this compound for the desired time (e.g., 6 hours).
-
Probe Loading: Load the cells with an NO-specific fluorescent probe, such as 4,5-diaminofluorescein diacetate (DAF-FM Diacetate), by incubating them with the probe in the dark at 37°C.
-
Washing: Wash the cells with PBS to remove excess probe.
-
Fluorescence Microscopy: Visualize the intracellular fluorescence using a fluorescence microscope.
-
Quantification: Quantify the relative fluorescence intensity using image analysis software (e.g., ImageJ). An increase in fluorescence indicates an increase in intracellular NO levels.
Data Presentation
Table 1: Cytotoxicity of this compound (NO-ASA) in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound Isomer | IC50 (µM) | Citation |
|---|---|---|---|---|
| MDA-MB-231 | Breast | p-NO-ASA | 13 ± 2 | [18] |
| SK-BR-3 | Breast | p-NO-ASA | 17 ± 2 | [18] |
| MDA-MB-231 | Breast | m-NO-ASA | 173 ± 15 | [18] |
| SK-BR-3 | Breast | m-NO-ASA | 185 ± 12 | [18] |
| SW480 | Colon | m-NO-ASA | ~200 (24h) | [2][19] |
| HT-29 | Colon | m-NO-ASA | ~250 (48h) | [2] |
| BxPC-3 | Pancreas | m-NO-ASA | ~133 (48h) |[2] |
Table 2: Inhibition of NF-κB–DNA Binding by this compound (NO-ASA)
| Cell Line | Cancer Type | IC50 (µM) | Citation |
|---|---|---|---|
| MCF-7 | Breast | 8.9 | [12] |
| MDA-MB-231 | Breast | 30 | [12] |
| BxPC-3 | Pancreas | 11.5 | [12] |
| MIA PaCa-2 | Pancreas | 7 |[12] |
Table 3: Effect of this compound (NCX4040) on PC3 Prostate Cancer Cell Cycle Distribution
| Treatment | Concentration (µM) | % Cells in G0 Arrest | Citation |
|---|---|---|---|
| Control | 0 | Normal Distribution | [6] |
| NCX4040 | 50 | 89% |[6] |
Visualizations: Pathways and Workflows
Caption: Experimental workflow for evaluating this compound's anti-cancer effects.
Caption: this compound blocks NF-κB activation by inhibiting IKK and IκB degradation.
Caption: this compound induces apoptosis via oxidative stress and the mitochondrial pathway.
References
- 1. NO-aspirin: mechanism of action and gastrointestinal safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitric oxide-donating aspirin induces G2/M phase cell cycle arrest in human cancer cells by regulating phase transition proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. Nitro aspirin (NCX4040) induces apoptosis in PC3 metastatic prostate cancer cells via hydrogen peroxide (H2O2)-mediated oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitro aspirin (NCX4040) induces apoptosis in PC3 metastatic prostate cancer cells via hydrogen peroxide (H2O2)-mediated oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Counting & Health Analysis [sigmaaldrich.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NO-donating aspirin inhibits the activation of NF-κB in human cancer cell lines and Min mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Direct and irreversible inhibition of cyclooxygenase-1 by this compound (NCX 4016) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
- 15. caymanchem.com [caymanchem.com]
- 16. Nitric Oxide-Releasing Aspirin Suppresses NF-κB Signaling in Estrogen Receptor Negative Breast Cancer Cells in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound (NCX-4016), an NO donor, is antiangiogenic through induction of loss of redox-dependent viability and cytoskeletal reorganization in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Nitric Oxide-Releasing Aspirin Suppresses NF-κB Signaling in Estrogen Receptor Negative Breast Cancer Cells in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Nitric oxide-donating aspirin induces G2/M phase cell cycle arrest in human cancer cells by regulating phase transition proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Culture Treatment with Nitroaspirin
These application notes provide an overview of the cellular effects of nitroaspirin and detailed protocols for assessing its impact on cancer cell lines. This compound, a nitric oxide (NO)-donating derivative of aspirin, has demonstrated potent anti-inflammatory and anti-cancer properties, often significantly more powerful than its parent compound, aspirin.[1][2] This document is intended for researchers, scientists, and professionals in drug development investigating the therapeutic potential of this compound.
Mechanism of Action
This compound compounds, such as NCX4040 and NCX4016, exert their biological effects through a multi-faceted mechanism of action. A key feature is the induction of oxidative stress through the generation of reactive oxygen species (ROS), including hydrogen peroxide (H₂O₂).[1][2] This leads to mitochondrial depolarization, lipid peroxidation, and ultimately, apoptosis.[1][2] Studies have shown that the anti-cancer effects are more potent than those of aspirin or NO donors alone, suggesting a synergistic effect of the combined molecule.[1]
Furthermore, this compound has been shown to modulate several critical signaling pathways involved in cell proliferation, survival, and inflammation. These include the downregulation of the EGFR/PI3K/STAT3 pathway, inhibition of Wnt/β-catenin signaling, and suppression of NF-κB activation.[3][4][5]
Data Presentation
The following tables summarize the quantitative data on the effects of various this compound compounds on different cancer cell lines.
Table 1: IC₅₀ Values of this compound Compounds in Cancer Cell Lines
| Compound | Cell Line | Assay | IC₅₀ (µM) | Exposure Time | Reference |
| p-NO-ASA | MCF-7 (Breast Cancer) | Growth Inhibition | 57 ± 4 | Not Specified | [5] |
| m-NO-ASA | MCF-7 (Breast Cancer) | Growth Inhibition | 193 ± 10 | Not Specified | [5] |
| Aspirin | MCF-7 (Breast Cancer) | Growth Inhibition | >5000 | Not Specified | [5] |
| p-NO-ASA | MCF-7 (Breast Cancer) | Transcriptional Inhibition | 12 ± 1.8 | Not Specified | [5] |
| m-NO-ASA | MCF-7 (Breast Cancer) | Transcriptional Inhibition | 75 ± 6.5 | Not Specified | [5] |
| Aspirin | MCF-7 (Breast Cancer) | Transcriptional Inhibition | >5000 | Not Specified | [5] |
| NCX4040 | PC3 (Prostate Cancer) | Cell Viability | ~50 | 48 hours | [6] |
Table 2: Effects of this compound on Cell Cycle Distribution and Apoptosis
| Compound | Cell Line | Effect | Observation | Reference |
| NCX4040 | PC3 (Prostate Cancer) | Cell Cycle Arrest | G₂/M phase arrest | [1] |
| NCX4016 | Ovarian Cancer Cells | Cell Cycle Arrest | Significant induction | [3] |
| NCX4040 | PC3 (Prostate Cancer) | Apoptosis | Significant induction | [1][2] |
| NCX4016 | Ovarian Cancer Cells | Apoptosis | Significant induction | [3] |
| p-NO-ASA | MCF-7 (Breast Cancer) | Cell Cycle Block | S to G₂/M phase transition | [5] |
Experimental Protocols
Here are detailed protocols for key experiments to assess the effects of this compound on cultured cells.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
96-well plates
-
Cancer cell line of interest (e.g., PC3, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and antibiotics)
-
This compound (e.g., NCX4040)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed 3 x 10³ cells per well in a 96-well plate in 100 µL of complete medium.[6]
-
Incubate the plate at 37°C in a 5% CO₂ incubator until the cells are approximately 50% confluent.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include untreated control wells.
-
Incubate the plate for the desired treatment period (e.g., 48 hours).[6]
-
After incubation, add 20 µL of MTT solution to each well and incubate for 2-3 hours at 37°C.[6]
-
After the incubation with MTT, add 100 µL of solubilization solution to each well.
-
Mix gently by pipetting up and down to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol describes the detection of apoptosis using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry.
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed 1 x 10⁵ cells per well in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 24 hours).
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol details the analysis of cell cycle distribution using propidium iodide (PI) staining and flow cytometry.
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described in the apoptosis assay.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Centrifuge the fixed cells and wash them twice with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Protocol 4: Western Blot Analysis
This protocol provides a general framework for analyzing protein expression changes induced by this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, cleaved caspase-3, cyclin D1, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound and harvest them.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C (dilutions to be optimized).
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizations
The following diagrams illustrate key signaling pathways and a general experimental workflow for studying the effects of this compound.
References
- 1. 2.10. Transwell Migration assay [bio-protocol.org]
- 2. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. This compound (NCX-4016), an NO donor, is antiangiogenic through induction of loss of redox-dependent viability and cytoskeletal reorganization in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Nitro aspirin (NCX4040) induces apoptosis in PC3 metastatic prostate cancer cells via hydrogen peroxide (H2O2)-mediated oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
Animal Models for In Vivo Studies of Nitroaspirin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing various animal models to study the in vivo effects of nitroaspirin. This compound, a nitric oxide (NO)-donating derivative of aspirin, has garnered significant interest for its enhanced therapeutic potential and improved safety profile compared to its parent compound. These guidelines are designed to assist researchers in designing and executing robust preclinical studies to evaluate the efficacy and mechanism of action of this compound in various pathological conditions.
Introduction to this compound
This compound compounds, such as NCX 4016 and NCX 4040, are synthesized by linking a nitric oxide-releasing moiety to an aspirin molecule via a spacer.[1][2][3] This unique structure confers a dual pharmacological action, combining the cyclooxygenase (COX) inhibitory properties of aspirin with the vasodilatory, anti-platelet, and cytoprotective effects of nitric oxide.[1][4] In vivo studies have demonstrated the superiority of this compound over aspirin in terms of anti-inflammatory, anti-nociceptive, cardioprotective, and anti-cancer activities, often with a reduced risk of gastrointestinal toxicity.[1][5][6][7]
Key Signaling Pathways
This compound exerts its effects through the modulation of several key signaling pathways. The aspirin moiety irreversibly inhibits COX-1, thereby blocking the synthesis of prostaglandins and thromboxane A2.[2][3] The nitric oxide moiety contributes to its therapeutic effects through both cGMP-dependent and -independent mechanisms.[1] Notably, this compound has been shown to inhibit the activation of NF-κB and caspase-1, key regulators of the inflammatory response.[1][5] In the context of cancer, this compound can induce apoptosis and cell cycle arrest through pathways involving EGFR/PI3K/STAT3 signaling and the modulation of Bcl-2 family proteins.[8][9]
Caption: Signaling pathways modulated by this compound.
Animal Models and Experimental Protocols
A variety of animal models can be employed to investigate the in vivo properties of this compound. The choice of model depends on the specific therapeutic area of interest.
Inflammation and Pain Models
Rodent models of inflammation and pain are crucial for evaluating the anti-inflammatory and analgesic effects of this compound.
This is a widely used model of acute inflammation.
-
Protocol:
-
Acclimatize male Wistar rats (150-200 g) for at least one week.
-
Fast the animals overnight before the experiment with free access to water.
-
Administer this compound or vehicle (e.g., 1% w/v carboxymethylcellulose) orally (p.o.) or intraperitoneally (i.p.).
-
After 30-60 minutes, inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar surface of the right hind paw.
-
Measure the paw volume using a plethysmometer at baseline and at various time points (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control.
-
This model is used to assess peripheral analgesic activity.
-
Protocol:
-
Use Swiss albino mice (20-25 g) of either sex.[10]
-
Administer this compound or vehicle orally 30-60 minutes before the induction of writhing.
-
Inject 0.6% (v/v) acetic acid solution intraperitoneally (10 mL/kg).
-
Immediately after the injection, place the mice in an observation chamber.
-
Count the number of writhes (abdominal constrictions) for a period of 20-30 minutes, starting 5 minutes after the acetic acid injection.
-
Calculate the percentage of protection (inhibition of writhing) for each group compared to the vehicle control.
-
Cancer Models
Xenograft models in immunocompromised mice are commonly used to evaluate the anti-tumor efficacy of this compound.
-
Protocol:
-
Use female nude mice (e.g., BALB/c nude).
-
Subcutaneously inject a suspension of human ovarian cancer cells (e.g., A2780 cDDP, cisplatin-resistant) into the flank of each mouse.[9]
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle, this compound, cisplatin, this compound + cisplatin).
-
Administer treatments as per the desired schedule (e.g., daily oral gavage for this compound, i.p. injection for cisplatin).
-
Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals.
-
Calculate tumor volume using the formula: (length × width²) / 2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunoblotting for signaling proteins).[9]
-
-
Protocol:
-
Use female BALB/c mice.[11]
-
Subcutaneously inject N2C mammary carcinoma cells.[11]
-
When tumors are established, begin treatment with this compound (e.g., NCX 4016) via oral gavage.
-
In some experimental arms, combine this compound treatment with a cancer vaccine (e.g., a plasmid DNA encoding HER-2/neu).[11]
-
Monitor tumor growth and animal survival.
-
Assess immune responses by analyzing splenocytes for tumor-antigen-specific T lymphocytes.[11][12]
-
Cardiovascular Models
Animal models of myocardial ischemia-reperfusion are employed to investigate the cardioprotective effects of this compound.
-
Protocol:
-
Anesthetize male Sprague-Dawley rats.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery for a specific duration (e.g., 25-30 minutes) to induce ischemia.[13][14]
-
Remove the ligature to allow for reperfusion (e.g., 48 hours).[13]
-
Administer this compound or vehicle orally for a period leading up to the surgery (e.g., 7 consecutive days).[13]
-
Monitor electrocardiogram (ECG) for arrhythmias during the procedure.
-
At the end of the reperfusion period, measure the infarct size using triphenyltetrazolium chloride (TTC) staining.
-
Collect blood samples to measure cardiac biomarkers like creatine kinase (CK).[6]
-
Assess cardiac tissue for myeloperoxidase (MPO) activity as a marker of neutrophil infiltration.[6][14]
-
Data Presentation
Quantitative data from in vivo studies should be summarized in a clear and structured format to facilitate comparison between treatment groups.
| Model | Animal | This compound (Dose, Route) | Aspirin (Dose, Route) | Key Findings | Reference |
| Carrageenan-Induced Paw Edema | Rat | 2.5–50 mg/kg, i.p. | 2.5–100 mg/kg, i.p. | This compound more effective in the early phase. ED50 (late phase): this compound 64.3 µmol/kg, Aspirin >555 µmol/kg. | [5] |
| Carrageenan-Induced Paw Edema | Rat | 2.5–100 mg/kg, p.o. | 2.5–100 mg/kg, p.o. | Similar potency in the late phase. At 100 mg/kg, ~47% inhibition for both. | [5] |
| Acetic Acid-Induced Writhing | Mouse | 2.5–100 mg/kg, p.o. | 2.5–100 mg/kg, p.o. | ED50: this compound 154.7 µmol/kg, Aspirin 242.8 µmol/kg. | [5] |
| Colon Carcinoma (C26-GM) | Mouse | NCX 4016: 12.5-50 mg/kg/day, p.o. | - | Restored alloreactive CTL response. | [11] |
| Myocardial Ischemia-Reperfusion | Rabbit | NCX 4016: 0.5 mg/kg/min for 2h | - | Reduced mortality rate to 10% (vs. 60% in controls); abolished CK and MPO activity. | [6] |
| Myocardial Ischemia-Reperfusion | Rat | NCX 4016: 56 mg/kg/day, p.o. for 7 days | 30 mg/kg/day, p.o. for 7 days | Mortality: Vehicle 34.8%, Aspirin 27.3%, this compound 18.2%. Infarct size: Vehicle 44.5%, Aspirin 36.7%, this compound 22.9%. | [13] |
| Myocardial Ischemia-Reperfusion | Rat | NCX 4016: 10, 30, 100 mg/kg, p.o. for 5 days | 54 mg/kg, p.o. for 5 days | Dose-dependent reduction in arrhythmias and infarct size with NCX 4016. | [14] |
| Ovarian Cancer Xenograft (A2780 cDDP) | Mouse | NCX-4040 + Cisplatin | - | Tumor volume reduction: Cisplatin alone 74.0%, NCX-4040 + Cisplatin 56.4%. | [9] |
Experimental Workflow Visualization
The following diagram illustrates a general workflow for an in vivo efficacy study of this compound.
Caption: General experimental workflow for in vivo this compound studies.
Conclusion
The animal models and protocols described in this document provide a framework for the preclinical evaluation of this compound. Careful selection of the appropriate model and adherence to detailed experimental procedures are essential for obtaining reliable and reproducible data. The enhanced therapeutic index of this compound derivatives makes them promising candidates for further development, and robust in vivo studies are a critical step in this process.
References
- 1. NO-aspirin: mechanism of action and gastrointestinal safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct and irreversible inhibition of cyclooxygenase-1 by this compound (NCX 4016) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.physiology.org [journals.physiology.org]
- 5. A comparison of the anti-inflammatory and anti-nociceptive activity of this compound and aspirin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Myocardial protection by the nitroderivative of aspirin, NCX 4016: in vitro and in vivo experiments in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nitro aspirin (NCX4040) induces apoptosis in PC3 metastatic prostate cancer cells via hydrogen peroxide (H2O2)-mediated oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. NCX-4040, a nitric oxide-releasing aspirin, sensitizes drug-resistant human ovarian xenograft tumors to cisplatin by depletion of cellular thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potentially active aspirin derivative to release nitric oxide: In-vitro, in-vivo and in-silico approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound corrects immune dysfunction in tumor-bearing hosts and promotes tumor eradication by cancer vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound corrects immune dysfunction in tumor-bearing hosts and promotes tumor eradication by cancer vaccination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cardioprotective effects of nitric oxide-aspirin in myocardial ischemia-reperfused rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The nitroderivative of aspirin, NCX 4016, reduces infarct size caused by myocardial ischemia-reperfusion in the anesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Nitric Oxide Release from Nitroaspirin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitroaspirin, a nitric oxide (NO)-donating derivative of aspirin, represents a class of compounds with significant therapeutic potential, combining the anti-inflammatory properties of aspirin with the gastroprotective and cardiovascular benefits of nitric oxide. The efficacy and pharmacological profile of this compound are intrinsically linked to its ability to release NO. Therefore, accurate and reliable measurement of NO release is critical for in vitro characterization, in vivo studies, and the overall drug development process.
This document provides detailed application notes and protocols for the principal methods used to quantify nitric oxide release from this compound, including the Griess assay, chemiluminescence, and fluorescent probes.
Overview of Measurement Techniques
Several methods are available to measure nitric oxide release, each with its advantages and specific applications. The choice of method often depends on the experimental system (e.g., in vitro solution, cell culture, in vivo), the required sensitivity, and the specific NO-related species of interest.
-
Griess Assay: A colorimetric method that indirectly measures NO by detecting its stable breakdown product, nitrite (NO₂⁻), in aqueous solutions. It is a simple, cost-effective, and common method for in vitro screening.
-
Chemiluminescence: A highly sensitive and specific method that directly detects NO gas. It is considered a gold-standard for real-time NO measurement and can also be adapted to measure NO metabolites like S-nitrosothiols (RSNO) and nitrites/nitrates (NOx) in biological fluids.
-
Fluorescent Probes: These are cell-permeable dyes that fluoresce upon reacting with intracellular NO. They are invaluable for visualizing and quantifying NO production within living cells.
Quantitative Data Summary
The following tables summarize quantitative data on nitric oxide release from this compound (NCX 4016) and other relevant derivatives, as reported in the literature.
Table 1: In Vivo Nitric Oxide Metabolite Levels After this compound (NCX 4016) Administration in Rats [1][2]
| Administration Route | Time Point | Plasma NOx (µM) | Plasma RSNO (µM) | Myocardial NOx (nmol/g tissue) |
| Oral (100 mg/kg) | 1 h | - | Detectable | - |
| 4 h | - | Peak | - | |
| 6 h | Plateau | - | - | |
| Intraperitoneal (100 mg/kg) | 1 h | Peak | Peak | 210.4 ± 14.1 |
| 2 h | Plateau | Plateau | 190.8 ± 9.3 | |
| Pre-dose Control | - | - | - | 147.5 ± 9.7 |
Table 2: In Vivo Nitric Oxide Metabolite Levels After this compound (NCX 4016) Administration in Humans [3]
| Administration Route | Parameter | Value |
| Oral (1600 mg single dose) | Plasma RSNO t_max | 2.0 ± 0.6 h |
| Plasma NOx t_max | 5.4 ± 1.2 h |
Table 3: In Vitro Nitric Oxide Release from Salicylate Derivatives [4]
| Compound | % NO Release |
| 5a | 20.86 |
| 5g | 18.20 |
| 5h | 17.82 |
Experimental Protocols
Griess Assay for In Vitro NO Release
This protocol describes the measurement of nitrite, a stable product of NO oxidation, from a solution containing this compound.
Materials:
-
Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water
-
Note: Store solutions in the dark at 4°C. Mix equal volumes of Solution A and Solution B immediately before use.
-
-
Sodium nitrite (NaNO₂) standard solutions (0-100 µM)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 540 nm
Protocol:
-
Sample Preparation:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) and then dilute in PBS to the desired final concentration. Include a vehicle control (PBS + DMSO).
-
Incubate the solutions at 37°C for a defined period (e.g., 1, 2, 4, 8, 24 hours) to allow for NO release and conversion to nitrite.
-
-
Standard Curve Preparation:
-
Prepare a series of sodium nitrite standards in PBS (e.g., 100, 50, 25, 12.5, 6.25, 3.13, 0 µM).
-
-
Griess Reaction:
-
Add 50 µL of your incubated samples and standards to individual wells of a 96-well plate.
-
Add 50 µL of the freshly mixed Griess reagent to each well.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
-
Measurement:
-
Measure the absorbance of each well at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (0 µM nitrite standard) from all other readings.
-
Plot the absorbance of the sodium nitrite standards versus their concentration to generate a standard curve.
-
Determine the nitrite concentration in your samples by interpolating their absorbance values from the standard curve.
-
Chemiluminescence for NO Metabolite Detection in Plasma
This protocol outlines the measurement of NOx (nitrite + nitrate) and S-nitrosothiols (RSNO) in plasma samples following this compound administration, using a nitric oxide analyzer (NOA).
Materials:
-
Nitric Oxide Analyzer (e.g., Sievers Model 280i)
-
Reducing agents:
-
For NOx: Vanadium(III) chloride (VCl₃) in 1 M HCl
-
For RSNO: Copper(I)/cysteine solution
-
-
Sodium nitrite (NaNO₂) and S-nitrosoglutathione (GSNO) for standard curves
-
Anti-coagulant (e.g., EDTA)
-
Cold centrifuge
Protocol:
-
Plasma Collection:
-
Collect blood from subjects at various time points post-nitroaspirin administration into tubes containing anticoagulant.
-
Immediately centrifuge at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
NOx Measurement:
-
Set up the NOA with the VCl₃ reducing agent, heated to 95°C, to convert both nitrite and nitrate to NO gas.
-
Prepare a standard curve using sodium nitrite solutions of known concentrations.
-
Inject a small volume (e.g., 10-20 µL) of the plasma sample into the reaction chamber.
-
The NOA will detect the resulting NO gas, and the software will calculate the concentration based on the standard curve.
-
-
RSNO Measurement:
-
Use a different reaction chamber or purge the system thoroughly.
-
Use the copper(I)/cysteine solution as the reducing agent, which specifically cleaves the S-N bond of S-nitrosothiols to release NO.
-
Prepare a standard curve using GSNO solutions.
-
Inject the plasma sample into the reaction chamber and measure the NO released.
-
-
Data Analysis:
-
The NOA software will provide concentrations of NOx and RSNO in the plasma samples.
-
Plot the concentrations over time to determine the pharmacokinetic profile of NO release.
-
Fluorescent Probes for Intracellular NO Detection
This protocol describes the use of a cell-permeable fluorescent probe, such as Diaminofluorescein-FM (DAF-FM), to detect intracellular NO release from this compound in cultured cells.
Materials:
-
DAF-FM diacetate (or other suitable NO probe)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound
-
NO donor (e.g., SNAP) as a positive control
-
NO scavenger (e.g., c-PTIO) as a negative control
-
Fluorescence microscope or plate reader
Protocol:
-
Cell Culture:
-
Plate cells (e.g., endothelial cells, cancer cell lines) in a suitable format (e.g., 96-well plate, glass-bottom dish) and allow them to adhere overnight.
-
-
Probe Loading:
-
Remove the culture medium and wash the cells with PBS.
-
Load the cells with DAF-FM diacetate (e.g., 5 µM in PBS) and incubate for 30-60 minutes at 37°C, protected from light.
-
Wash the cells twice with PBS to remove excess probe.
-
-
Treatment:
-
Add fresh culture medium containing this compound at the desired concentrations.
-
Include wells for vehicle control, positive control (SNAP), and negative control (this compound + c-PTIO).
-
-
Fluorescence Measurement:
-
Incubate the cells for the desired treatment period (e.g., 1, 2, 4 hours).
-
Measure the fluorescence intensity using a fluorescence microscope (Excitation/Emission ~495/515 nm) or a fluorescence plate reader.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity of the cells in each treatment group.
-
Normalize the fluorescence of the treated groups to the vehicle control to determine the relative increase in intracellular NO.
-
Visualizations
Experimental Workflows
Caption: Workflow for the Griess Assay to measure in vitro NO release.
Caption: Workflow for Chemiluminescence detection of NO metabolites in plasma.
Caption: Workflow for intracellular NO detection using a fluorescent probe.
Signaling Pathway of NO Release
Nitric oxide released from this compound exerts its biological effects through both cGMP-dependent and cGMP-independent pathways.
Caption: Simplified signaling pathways of nitric oxide released from this compound.
References
- 1. air.unimi.it [air.unimi.it]
- 2. Nitric oxide release and distribution following oral and intraperitoneal administration of this compound (NCX 4016) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemiluminescence and LC-MS/MS analyses for the study of nitric oxide release and distribution following oral administration of this compound (NCX 4016) in healthy volunteers [pubmed.ncbi.nlm.nih.gov]
- 4. Potentially active aspirin derivative to release nitric oxide: In-vitro, in-vivo and in-silico approaches - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Angiogenesis with Nitroaspirin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Nitroaspirin, a nitric oxide (NO)-donating derivative of aspirin, for the assessment of angiogenesis. This document outlines the key mechanisms of this compound's anti-angiogenic effects and provides detailed protocols for commonly used in vitro and in vivo angiogenesis assays.
Introduction to this compound and Angiogenesis
This compound compounds, such as NCX-4016 and other NO-donating aspirin (NO-ASA) variants, have demonstrated significant anti-angiogenic properties.[1][2] These compounds combine the cyclooxygenase (COX)-inhibitory effects of aspirin with the vasodilatory and signaling properties of nitric oxide. The anti-angiogenic effects of this compound are attributed to several mechanisms, including the induction of loss of redox-dependent viability in endothelial cells, reorganization of the endothelial cytoskeleton, and the suppression of key pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[1][3]
Key Mechanisms of this compound's Anti-Angiogenic Action
This compound exerts its anti-angiogenic effects through a multi-faceted approach targeting endothelial cells, the primary cell type involved in the formation of new blood vessels.
-
Induction of Redox-Dependent Viability Loss: this compound, exemplified by NCX-4016, can induce a loss of viability in endothelial cells in a dose- and time-dependent manner. This is linked to alterations in the cellular thiol-redox status.[1]
-
Cytoskeletal Reorganization: NCX-4016 has been shown to induce actin cytoskeletal reorganization in bovine lung microvascular endothelial cells (BLMVECs), which can interfere with cell migration and tube formation, critical steps in angiogenesis.[1]
-
Suppression of VEGF Expression: NO-donating aspirins have been found to significantly reduce the expression of VEGF, a potent pro-angiogenic factor.[3][4] This suppression of VEGF leads to a decrease in the stimulation of endothelial cell proliferation and migration.
-
Inhibition of Endothelial Tube Formation: In vitro studies have demonstrated that NCX-4016 can almost completely inhibit angiogenesis at a concentration of 100 µM.[1]
Quantitative Data on the Anti-Angiogenic Effects of this compound
The following tables summarize quantitative data from studies assessing the anti-angiogenic effects of different forms of this compound.
Table 1: In Vivo Anti-Angiogenic Effects of NO-Donating Aspirin (NO-ASA) in a Human Colon Cancer Mouse Xenograft Model
| Treatment Group | Microvessel Density (Mean ± SEM) | % Necrotic Area of Tumors (Mean ± SEM) |
| Vehicle | 11.7 ± 0.8 | 52.2 ± 4.1 |
| m-NO-ASA | 7.8 ± 0.6 | 61.0 ± 2.7 |
| p-NO-ASA | 6.2 ± 0.7 | 65.8 ± 2.4 |
Data extracted from a study on HT-29 human colon cancer xenografts in athymic mice.[3][4]
Table 2: In Vitro Anti-Angiogenic Effect of NCX-4016
| Compound | Concentration | Cell Type | Assay | Result |
| NCX-4016 | 100 µM | Bovine Lung Microvascular Endothelial Cells (BLMVECs) & Human Umbilical Vein Endothelial Cells (HUVECs) | Endothelial Cell Tube Formation | Almost complete inhibition of angiogenesis |
Finding from an in vitro study on the anti-angiogenic properties of NCX-4016.[1]
Experimental Protocols
Detailed methodologies for key experiments to assess the anti-angiogenic effects of this compound are provided below.
Endothelial Cell Tube Formation Assay
This in vitro assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane extract, a key step in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cell lines
-
Endothelial Cell Growth Medium
-
Basement Membrane Extract (e.g., Matrigel®)
-
This compound (e.g., NCX-4016) stock solution (dissolved in a suitable solvent like DMSO)
-
24-well or 96-well tissue culture plates
-
Incubator (37°C, 5% CO2)
-
Inverted microscope with imaging capabilities
Protocol:
-
Plate Coating: Thaw the Basement Membrane Extract on ice. Using pre-cooled pipette tips, coat the wells of a 24-well or 96-well plate with a thin layer of the extract (approximately 250 µL for a 24-well plate).[5] Ensure the entire surface is covered.
-
Gel Formation: Incubate the coated plate at 37°C for 30-60 minutes to allow the basement membrane extract to solidify.[5]
-
Cell Seeding: Harvest endothelial cells and resuspend them in endothelial cell growth medium at a density of 1-2 x 10^5 cells/mL.
-
Treatment: Prepare different concentrations of this compound (e.g., ranging from 10 µM to 100 µM) in the endothelial cell growth medium. A vehicle control (medium with the solvent used for this compound) should be included.
-
Incubation: Add the endothelial cell suspension containing the respective treatments to the solidified gel in each well.
-
Observation and Quantification: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.[5] Monitor the formation of tube-like structures at regular intervals using an inverted microscope. Capture images for quantification.
-
Data Analysis: Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, and the number of enclosed loops. Image analysis software can be used for accurate quantification.
In Vivo Matrigel Plug Assay
This in vivo assay evaluates the formation of new blood vessels into a subcutaneously implanted plug of basement membrane extract.
Materials:
-
Basement Membrane Extract (e.g., Matrigel®), growth factor reduced
-
Pro-angiogenic factor (e.g., VEGF or FGF-2) as a positive control
-
This compound (e.g., m-NO-ASA, p-NO-ASA)
-
Athymic nude mice
-
Sterile, pre-chilled syringes and needles
Protocol:
-
Preparation of Matrigel Mixture: On ice, mix the liquid Basement Membrane Extract with the desired concentration of this compound or vehicle control. For a positive control, add a pro-angiogenic factor. Keep the mixture on ice to prevent premature solidification.
-
Subcutaneous Injection: Anesthetize the mice. Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of each mouse using a pre-chilled syringe.[6] The mixture will form a solid plug at body temperature.
-
Incubation Period: Allow the plug to remain in the mice for a period of 7-21 days to allow for vascularization.
-
Plug Excision: After the incubation period, euthanize the mice and carefully excise the Matrigel plugs.
-
Analysis of Angiogenesis:
-
Hemoglobin Content: Homogenize the plugs and measure the hemoglobin content using a colorimetric assay (e.g., Drabkin's reagent) as an index of blood vessel formation.
-
Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and section. Stain the sections with an endothelial cell-specific marker (e.g., CD31 or von Willebrand factor) to visualize the microvessels.
-
-
Quantification: Quantify the microvessel density (MVD) by counting the number of stained vessels per unit area in multiple high-power fields.
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a well-established in vivo model to study angiogenesis. The highly vascularized CAM of a developing chicken embryo serves as a natural environment to observe the formation of new blood vessels.
Materials:
-
Fertilized chicken eggs
-
Egg incubator
-
Sterile forceps and scissors
-
Sterile filter paper or silicone rings
-
This compound solution
-
Stereomicroscope with imaging capabilities
Protocol:
-
Egg Incubation: Incubate fertilized chicken eggs at 37°C in a humidified incubator for 3-4 days.
-
Windowing the Egg: On day 3 or 4, create a small window in the eggshell over the air sac to expose the CAM.
-
Application of Test Substance: Prepare sterile filter paper discs or silicone rings and impregnate them with the desired concentration of this compound or vehicle control. Carefully place the disc or ring onto the CAM.
-
Re-incubation: Seal the window with sterile tape and return the eggs to the incubator for an additional 2-3 days.
-
Observation and Quantification: On the designated day of observation (e.g., day 6 or 7 of incubation), open the window and examine the CAM under a stereomicroscope. Observe the area around the filter disc for any changes in vascularization.
-
Data Analysis: Quantify the angiogenic response by counting the number of blood vessels growing towards the disc or by measuring the vessel density in the area. Images can be captured for detailed analysis. The anti-angiogenic effect is indicated by a reduction in the number and density of blood vessels compared to the control.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway of this compound's anti-angiogenic action and the general workflow for assessing angiogenesis.
Caption: Proposed signaling pathway for this compound's anti-angiogenic effects.
Caption: General workflow for assessing the anti-angiogenic effects of this compound.
References
- 1. This compound (NCX-4016), an NO donor, is antiangiogenic through induction of loss of redox-dependent viability and cytoskeletal reorganization in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NO-donating aspirin inhibits angiogenesis by suppressing VEGF expression in HT-29 human colon cancer mouse xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NO-donating aspirin inhibits angiogenesis by suppressing VEGF expression in HT-29 human colon cancer mouse xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
Application Notes and Protocols for Evaluating Nitroaspirin's Effect on Tumor Immunity
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the immunomodulatory effects of Nitroaspirin on the tumor microenvironment. The protocols outlined below are based on established methodologies to assess changes in immune cell populations, their function, and the overall anti-tumor immune response following this compound treatment.
Introduction
This compound, a nitric oxide (NO)-donating derivative of aspirin, has emerged as a promising agent in cancer therapy. Its primary mechanism in the context of tumor immunity involves the modulation of myeloid-derived suppressor cells (MDSCs), which are key contributors to an immunosuppressive tumor microenvironment.[1][2][3] By inhibiting the enzymes arginase 1 (ARG1) and inducible nitric oxide synthase (NOS2) within MDSCs, this compound helps to restore L-arginine levels and reduce suppressive NO production, thereby alleviating T-lymphocyte dysfunction and enhancing anti-tumor immunity.[1][4][5] These notes provide detailed protocols to investigate these effects.
Signaling Pathway of this compound in Modulating MDSC-mediated Immunosuppression
This compound's therapeutic effect is centered on reversing the immunosuppressive functions of MDSCs. Within the tumor microenvironment, MDSCs utilize L-arginine as a substrate for two key enzymes: ARG1 and NOS2. The activation of these enzymes leads to the depletion of L-arginine and the production of nitric oxide, both of which severely impair T-cell function. This compound interferes with these pathways, leading to a restoration of T-cell-mediated anti-tumor immunity.
Experimental Protocols
In Vitro Evaluation of this compound's Effect on T-Cell Function
This assay assesses the ability of this compound to restore T-cell proliferation in the presence of immunosuppressive MDSCs.
Protocol Workflow:
Detailed Protocol:
-
Cell Preparation:
-
Isolate splenocytes from BALB/c mice to serve as responder cells.
-
Isolate splenocytes from C57BL/6 mice to serve as stimulator cells. Irradiate these cells (e.g., 30 Gy) to prevent their proliferation.
-
Culture and irradiate an MDSC-like cell line (e.g., MSC-2) to act as suppressor cells.[1]
-
-
Co-culture Setup:
-
In a 96-well flat-bottom plate, seed 7.5 x 10^5 BALB/c splenocytes per well.
-
Add 7.5 x 10^5 irradiated C57BL/6 splenocytes to each well.
-
Add 2.25 x 10^4 irradiated MDSC-like cells to appropriate wells.
-
Prepare control wells without MDSCs to measure maximal proliferation.
-
-
Treatment:
-
Add varying concentrations of this compound (e.g., NCX 4060) or vehicle control (DMSO) to the wells.
-
-
Proliferation Assessment (Example using [3H]-thymidine):
-
After 4 days of incubation, pulse the cells with 1 µCi of [3H]-thymidine for the final 18-24 hours.
-
Harvest the cells onto filter mats and measure thymidine incorporation using a scintillation counter.
-
Express results as counts per minute (cpm) or as a percentage of the control proliferation without MDSCs.[1]
-
This assay evaluates the lytic activity of CTLs generated in an MLR, and how this compound treatment of tumor-bearing mice affects this activity ex vivo.
Detailed Protocol:
-
In Vivo Treatment:
-
Treat tumor-bearing BALB/c mice with this compound (e.g., NCX 4016, 12.5-50 mg/kg/day orally) or a vehicle control for a specified period (e.g., 9 days).[1]
-
-
CTL Generation (MLR):
-
Isolate splenocytes (3 x 10^6) from treated and control mice.
-
Co-culture with irradiated allogeneic splenocytes (3 x 10^6 from C57BL/6 mice) for 5 days to generate CTLs.[1]
-
-
Cytotoxicity Assay (Chromium Release):
-
Prepare target cells (e.g., MBL-2 lymphoma cells, allogeneic) by labeling them with 51Cr.
-
Co-culture the generated CTLs with the labeled target cells at various effector-to-target (E:T) ratios for 4-5 hours.
-
Use syngeneic tumor cells (e.g., P815) as a negative control for specific lysis.[1]
-
Measure the amount of 51Cr released into the supernatant using a gamma counter.
-
Calculate the percentage of specific lysis.
-
In Vivo Evaluation of this compound's Effect on Tumor Growth and Immunity
This protocol assesses the direct impact of this compound on tumor progression in a murine model.
Protocol Workflow:
Detailed Protocol:
-
Animal Model:
-
Use an appropriate mouse strain (e.g., BALB/c) and tumor cell line (e.g., C26-GM colon carcinoma).[1]
-
-
Tumor Inoculation:
-
Subcutaneously inject a known number of tumor cells (e.g., 5 x 10^5) into the flank of each mouse.
-
-
Treatment:
-
Once tumors are established, randomize mice into treatment and control groups.
-
Administer this compound (e.g., NCX 4016) or vehicle control daily via the desired route (e.g., oral gavage).[1]
-
-
Monitoring:
-
Measure tumor dimensions with calipers every other day and calculate tumor volume (V = (π/6) x A x B^2, where A is the largest and B is the smallest dimension).[6]
-
Monitor animal weight and overall health.
-
-
Endpoint Analysis:
-
At the end of the study, excise tumors and weigh them.
-
Process tumors and spleens for further immunological analysis (see section 4.2).
-
This protocol uses flow cytometry to characterize the immune cell populations within the tumor microenvironment following this compound treatment.
Detailed Protocol:
-
Tissue Processing:
-
Excise tumors and spleens from treated and control mice.
-
Mechanically dissociate and/or enzymatically digest the tissues to create single-cell suspensions.[7]
-
-
Antibody Staining:
-
Flow Cytometry:
-
Acquire the stained samples on a flow cytometer.
-
Analyze the data to quantify the percentage and absolute number of different immune cell populations within the tumors and spleens.[7]
-
Mechanistic Assays
These assays measure the enzymatic activity of ARG1 and NOS2 in myeloid cells isolated from treated animals.
Detailed Protocol:
-
Cell Isolation:
-
Isolate CD11b+ cells from the spleens or tumors of this compound-treated and control mice using magnetic-activated cell sorting (MACS).
-
-
Arginase Activity:
-
Lyse the isolated CD11b+ cells.
-
Measure the conversion of L-arginine to urea in the cell lysates using a colorimetric assay. One unit of arginase is defined as the amount that catalyzes the formation of 1 µg of urea per minute.[1]
-
-
NOS Activity (Nitrite Measurement):
-
Culture the isolated CD11b+ cells.
-
Measure the accumulation of nitrite (a stable product of NO) in the culture supernatant using the Griess reaction.[1]
-
This assay measures the production of key cytokines, such as IFN-γ, by tumor-antigen-specific T-cells.
Detailed Protocol:
-
Cell Isolation and Stimulation:
-
Isolate splenocytes from tumor-bearing mice treated with this compound or vehicle.
-
Stimulate the splenocytes in vitro with a relevant tumor-associated antigen or peptide (e.g., AH1 peptide for C26 tumors).[1]
-
-
Cytokine Measurement:
Data Presentation
Quantitative data from the described experiments should be summarized in clear, structured tables for easy comparison between treatment groups.
Table 1: In Vitro T-Cell Proliferation (MLR Assay)
| Treatment Group | [3H]-Thymidine Incorporation (Mean CPM ± SE) | % Proliferation vs. Control |
| T-Cells + Stimulators (Control) | Value | 100% |
| T-Cells + Stimulators + MDSCs | Value | Value |
| T-Cells + Stimulators + MDSCs + this compound (Low Dose) | Value | Value |
| T-Cells + Stimulators + MDSCs + this compound (High Dose) | Value | Value |
Table 2: In Vivo Tumor Growth and Immune Cell Infiltration
| Treatment Group | Final Tumor Volume (mm³ ± SE) | % Tumor Growth Inhibition | % CD8+ T-Cells in Tumor (Mean ± SE) | % MDSCs (CD11b+Gr-1+) in Tumor (Mean ± SE) |
| Vehicle Control | Value | N/A | Value | Value |
| This compound | Value | Value | Value | Value |
Table 3: Mechanistic Enzyme Activity and Cytokine Release
| Treatment Group | Arginase Activity in CD11b+ cells (U/mg protein) | Nitrite in Supernatant (µM) | IFN-γ Release by Splenocytes (pg/mL) |
| Vehicle Control | Value | Value | Value |
| This compound | Value | Value | Value |
References
- 1. This compound corrects immune dysfunction in tumor-bearing hosts and promotes tumor eradication by cancer vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound corrects immune dysfunction in tumor-bearing hosts and promotes tumor eradication by cancer vaccination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound corrects immune dysfu ... | Article | H1 Connect [archive.connect.h1.co]
- 4. mdpi.com [mdpi.com]
- 5. Myeloid-derived suppressor cells as intruders and targets: clinical implications in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Immune Cell Infiltration in Murine Pheochromocytoma during Combined Mannan-BAM, TLR Ligand, and Anti-CD40 Antibody-Based Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for in vivo immune cell analysis in subcutaneous murine tumor models using advanced flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Roles of regulatory T cells in cancer immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aspirin Disrupts the Crosstalk of Angiogenic and Inflammatory Cytokines between 4T1 Breast Cancer Cells and Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes: Nitroaspirin for Cancer Chemoprevention Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitroaspirins are a novel class of compounds derived from aspirin, where a nitric oxide (NO)-releasing moiety is covalently attached. These agents have demonstrated significant promise in cancer chemoprevention, often exhibiting greater potency and reduced gastrointestinal toxicity compared to the parent compound, aspirin.[1][2] This is attributed to their multi-faceted mechanisms of action, which extend beyond simple cyclooxygenase (COX) inhibition to include the induction of oxidative stress, modulation of key oncogenic signaling pathways, and restoration of anti-tumor immunity.[2][3][4] This document provides a detailed overview of the application of nitroaspirins, specifically compounds like NCX-4016 (p-nitroaspirin) and NCX-4040 (m-nitroaspirin), in cancer chemoprevention research, including quantitative data summaries, detailed experimental protocols, and visual diagrams of their mechanisms of action.
Mechanisms of Action
Nitroaspirins exert their anti-cancer effects through several distinct but often interconnected signaling pathways.
Induction of Oxidative Stress and Apoptosis
A primary mechanism for nitroaspirin-induced cell death is the generation of reactive oxygen species (ROS), leading to oxidative stress.[1][5] In prostate cancer cells, for instance, NCX-4040 treatment leads to a significant increase in hydrogen peroxide (H₂O₂) formation.[1][5] This surge in ROS disrupts mitochondrial function, causes lipid peroxidation, and ultimately triggers the intrinsic apoptosis pathway.[1][2][6] This cascade involves the upregulation of pro-apoptotic proteins and the cleavage of caspase-3 and PARP1.[1][5]
Caption: this compound-induced oxidative stress pathway leading to apoptosis.
Inhibition of NF-κB Signaling
The transcription factor NF-κB is a key regulator of inflammation and cell survival and is often constitutively active in cancer cells.[7] Nitroaspirins have been shown to potently inhibit the NF-κB signaling pathway.[3][8] Studies in breast and pancreatic cancer cell lines demonstrate that this compound decreases the baseline binding of NF-κB to its target DNA sequences in a concentration-dependent manner.[8] This inhibition appears to occur without affecting the nuclear levels of the p50 and p65 NF-κB subunits, suggesting a mechanism that interferes with DNA binding rather than nuclear translocation.[8]
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Modulation of Wnt/β-catenin and EGFR/STAT3 Signaling
Nitroaspirins also interfere with other critical cancer-related pathways. In breast cancer cells, p-NO-ASA inhibits the Wnt/β-catenin/TCF signaling pathway, reducing the expression of downstream targets like cyclin D1.[9][10] In cisplatin-resistant ovarian cancer, NCX-4016 and NCX-4040 have been shown to down-regulate the EGFR/PI3K/STAT3 signaling pathway, contributing to cell cycle arrest and apoptosis.[11][12]
Caption: this compound's inhibitory effects on pro-growth signaling pathways.
Data Presentation: Quantitative Efficacy
The following tables summarize the quantitative data from various in vitro and in vivo studies, demonstrating the potency of different this compound isomers.
Table 1: In Vitro Growth and Transcriptional Inhibition (IC₅₀ Values)
| Compound | Cancer Cell Line | Endpoint | IC₅₀ (µM) | Reference |
| p-NO-ASA | MCF-7 (Breast) | Growth Inhibition | 57 ± 4 | [9][10] |
| m-NO-ASA | MCF-7 (Breast) | Growth Inhibition | 193 ± 10 | [9][10] |
| Aspirin | MCF-7 (Breast) | Growth Inhibition | >5000 | [9][10] |
| p-NO-ASA | MCF-7 (Breast) | β-catenin/TCF Transcriptional Inhibition | 12 ± 1.8 | [9][10] |
| m-NO-ASA | MCF-7 (Breast) | β-catenin/TCF Transcriptional Inhibition | 75 ± 6.5 | [9][10] |
| p-NO-ASA | MDA-MB-231 (Breast) | Growth Inhibition | 13 | [13] |
| p-NO-ASA | SK-BR-3 (Breast) | Growth Inhibition | 17 | [13] |
| p-NO-ASA | MDA-MB-231 (Breast) | NF-κB Signaling Suppression | 17 ± 2 | [3] |
| NO-ASA | BxPC-3 (Pancreatic) | Growth Inhibition | 13 | [14] |
| NO-ASA | MCF-7 (Breast) | NF-κB–DNA Binding Inhibition | 8.9 | [8] |
| NO-ASA | MDA-MB-231 (Breast) | NF-κB–DNA Binding Inhibition | 30 | [8] |
| NO-ASA | BxPC-3 (Pancreatic) | NF-κB–DNA Binding Inhibition | 11.5 | [8] |
| NO-ASA | MIA PaCa-2 (Pancreatic) | NF-κB–DNA Binding Inhibition | 7 | [8] |
| NCX-4016 | HT29, T47D, HCT116 (Colon, Breast) | MGMT Activity Inhibition | 5-10 | [15] |
Table 2: In Vivo Chemopreventive Efficacy
| Compound | Animal Model | Endpoint | Efficacy | Reference |
| NCX-4016 | Rat Colon Cancer | Reduction of aberrant crypt foci | 85% reduction | [13] |
| Aspirin | Rat Colon Cancer | Reduction of aberrant crypt foci | 64% reduction | [13] |
| NOSH-Aspirin | Human Colon Cancer Xenograft | Tumor Volume Reduction | 85% reduction | [13] |
| NCX-4016 | CT26 Colon Carcinoma | Combined with DNA vaccine | Significant prolongation of survival | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy and mechanism of action of nitroaspirins.
Experimental Workflow Overview
A typical workflow for evaluating a novel this compound compound involves a tiered approach, starting with broad in vitro screening and moving towards more complex in vivo models.
Caption: General experimental workflow for this compound evaluation.
Protocol 1: Cell Viability Assay (AlamarBlue)
This protocol measures the redox-dependent viability of cells treated with this compound.[16]
-
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well clear-bottom black plates
-
This compound compound (e.g., NCX-4016, NCX-4040) dissolved in DMSO
-
AlamarBlue™ Cell Viability Reagent
-
Fluorescence plate reader (Excitation ~560 nm, Emission ~590 nm)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of the this compound compound in culture medium. The final DMSO concentration should be <0.1%.
-
Remove the medium from the wells and add 100 µL of medium containing the various concentrations of this compound or vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of AlamarBlue™ reagent to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the drug concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Protocol 2: Western Blot Analysis for Apoptosis and Signaling Proteins
This protocol is used to detect changes in protein expression levels following this compound treatment.[1][12]
-
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved-caspase-3, anti-PARP, anti-Bcl2, anti-pEGFR, anti-pSTAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Lyse cell pellets in ice-cold RIPA buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using the BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Perform densitometry analysis on the protein bands using software like ImageJ.
-
Normalize the expression of the protein of interest to a loading control (e.g., β-actin).
-
Protocol 3: Intracellular ROS Detection
This protocol measures the generation of intracellular ROS using the H₂DCFDA probe.[1]
-
Materials:
-
Cancer cell lines
-
6-well plates or chamber slides
-
This compound compound
-
2',7'-Dichlorofluorescein diacetate (H₂DCFDA) probe
-
Phenol red-free culture medium
-
Fluorescence microscope or flow cytometer
-
-
Procedure:
-
Seed cells in the appropriate culture vessel and allow them to attach overnight.
-
Treat cells with the desired concentrations of this compound for a specified time (e.g., 1-6 hours). Include a positive control (e.g., H₂O₂) and a vehicle control.
-
Wash the cells twice with warm PBS.
-
Load the cells with 5-10 µM H₂DCFDA in phenol red-free medium and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with warm PBS to remove excess probe.
-
Immediately analyze the cells. For microscopy, capture images using a FITC filter set. For flow cytometry, acquire data in the FL1 channel.
-
-
Data Analysis:
-
For microscopy, quantify the fluorescence intensity of individual cells.
-
For flow cytometry, calculate the mean fluorescence intensity (MFI) of the cell population. Compare the MFI of treated samples to the control.
-
Protocol 4: In Vivo Tumor Xenograft Study
This protocol provides a general framework for assessing the anti-tumor efficacy of this compound in a mouse xenograft model.[12][13]
-
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Cancer cell line (e.g., A2780, MDA-MB-231) suspended in Matrigel/PBS
-
This compound compound formulated for in vivo administration (e.g., in corn oil)
-
Calipers for tumor measurement
-
Animal scale
-
-
Procedure:
-
Subcutaneously inject 1-5 x 10⁶ cancer cells into the flank of each mouse.
-
Monitor mice for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups (n=5-10 mice per group).
-
Administer the this compound compound or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule (e.g., daily for 21 days).
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor animal body weight and overall health throughout the study as a measure of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Compare the final tumor volumes between the treatment and control groups using statistical analysis (e.g., t-test or ANOVA).
-
Calculate the percentage of tumor growth inhibition (% TGI).
-
References
- 1. Nitro aspirin (NCX4040) induces apoptosis in PC3 metastatic prostate cancer cells via hydrogen peroxide (H2O2)-mediated oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitric oxide-donating aspirin induces apoptosis in human colon cancer cells through induction of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitric Oxide-Releasing Aspirin Suppresses NF-κB Signaling in Estrogen Receptor Negative Breast Cancer Cells in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound corrects immune dysfunction in tumor-bearing hosts and promotes tumor eradication by cancer vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitro aspirin (NCX4040) induces apoptosis in PC3 metastatic prostate cancer cells via hydrogen peroxide (H2O2)-mediated oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitric oxide-donating aspirin induces apoptosis in human colon cancer cells through induction of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. NO-donating aspirin inhibits the activation of NF-κB in human cancer cell lines and Min mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nitro-aspirin inhibits MCF-7 breast cancer cell growth: effects on COX-2 expression and Wnt/beta-catenin/TCF-4 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. "Nitro-aspirin inhibits MCF-7 breast cancer cell growth: Effects on COX" by Niharika Nath, Rashida Vassell et al. [hsrc.himmelfarb.gwu.edu]
- 11. medchemexpress.com [medchemexpress.com]
- 12. NCX-4040, a nitric oxide-releasing aspirin, sensitizes drug-resistant human ovarian xenograft tumors to cisplatin by depletion of cellular thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. Nitric oxide-donating aspirin inhibits the growth of pancreatic cancer cells through redox-dependent signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. This compound (NCX-4016), an NO donor, is antiangiogenic through induction of loss of redox-dependent viability and cytoskeletal reorganization in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Combined Use of Nitroaspirin and Chemotherapy in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the rationale, mechanisms, and experimental protocols for utilizing nitroaspirin in combination with conventional chemotherapy agents to enhance anti-cancer efficacy. The information is compiled from preclinical studies and is intended to guide further research and development in this promising area of oncology.
Introduction
Nitroaspirins are a class of compounds that couple a traditional non-steroidal anti-inflammatory drug (NSAID), aspirin, with a nitric oxide (NO)-donating moiety. This dual-action design aims to mitigate the gastrointestinal side effects of aspirin while leveraging the multifaceted roles of NO in cancer biology. Emerging evidence suggests that nitroaspirins can act as potent anti-cancer agents and can synergize with conventional chemotherapeutics to overcome drug resistance and improve treatment outcomes. This document outlines the application of this compound in combination with chemotherapy, focusing on cisplatin, doxorubicin, and paclitaxel.
Mechanism of Action and Rationale for Combination Therapy
Nitroaspirins exert their anti-cancer effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis. The release of nitric oxide is a key component of their activity, as NO can modulate various signaling pathways involved in tumor progression.
The primary rationale for combining this compound with chemotherapy lies in its potential to sensitize cancer cells to the cytotoxic effects of these drugs. This is particularly relevant in the context of acquired drug resistance, a major challenge in cancer treatment. For instance, in cisplatin-resistant ovarian cancer cells, this compound has been shown to deplete cellular thiols, thereby restoring sensitivity to cisplatin.[1]
Key Signaling Pathways
The synergistic effects of this compound and chemotherapy are mediated through the modulation of several critical signaling pathways.
-
EGFR/PI3K/STAT3 Pathway: In cisplatin-resistant ovarian cancer, this compound (NCX-4016 and NCX-4040) has been shown to downregulate the phosphorylation of EGFR, Akt (a downstream effector of PI3K), and STAT3.[2][3][4][5] This pathway is crucial for cell survival, proliferation, and differentiation. Cisplatin also impacts this pathway, and the combination with this compound leads to a more profound inhibition.
-
NF-κB/COX-2 Pathway: In colon cancer, the combination of aspirin and cisplatin has been demonstrated to suppress the NF-κB signaling pathway and consequently inhibit the expression of cyclooxygenase-2 (COX-2).[6] This pathway is a key regulator of inflammation and cell survival. The synergistic effect of this combination leads to enhanced apoptosis.
Caption: Signaling pathways affected by this compound and Chemotherapy.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies on the combination of this compound and chemotherapy.
Table 1: In Vitro Cytotoxicity of this compound in Combination with Chemotherapy
| Cancer Type | Cell Line | This compound Derivative | Chemotherapy Agent | Combination Effect (IC50 or % Inhibition) |
| Ovarian Cancer | A2780 (cis-S) | NCX-4040 (25 µM) | Cisplatin | Cell Viability: 34.9 ± 8.7% (NCX-4040 alone)[3] |
| Ovarian Cancer | A2780 (cis-R) | NCX-4040 (25 µM) | Cisplatin | Cell Viability: 41.7 ± 7.6% (NCX-4040 alone); 80.6 ± 11.8% (Cisplatin alone); 26.4 ± 7.6% (Combination)[3] |
| Breast Cancer | MDA-MB-231 | p-NO-ASA | - | IC50: 13 ± 2 µM (24h); 3.3 ± 0.4 µM (48h)[7] |
| Breast Cancer | SK-BR-3 | p-NO-ASA | - | IC50: 17 ± 2 µM (24h); 5.3 ± 0.8 µM (48h)[7] |
| Hepatocellular Carcinoma | HepG2 | Aspirin (5 µM) | Doxorubicin (0.25 nM) | Strong synergy in growth inhibition.[8] |
| Colon Cancer | RKO, LoVo | Aspirin | Cisplatin | Aspirin enhanced cisplatin-mediated inhibition of cell viability.[6] |
| Lung Cancer | A549 | - | Paclitaxel | IC50: 10.18 ± 0.27 µg/L[9] |
| Lung Cancer | A549/Taxol | - | Paclitaxel | IC50: 248.68 ± 1.67 µg/L[9] |
Table 2: In Vivo Efficacy of this compound in Combination with Chemotherapy
| Cancer Type | Animal Model | This compound Derivative | Chemotherapy Agent | Combination Effect (Tumor Growth Inhibition) |
| Ovarian Cancer | Nude mice xenograft (A2780 cis-R) | NCX-4040 | Cisplatin | Tumor Growth Inhibition: 74.0 ± 4.4% (Cisplatin alone); 56.4 ± 7.8% (Combination)[3] |
| Ovarian Cancer | Nude mice xenograft (A2780 cis-R) | NCX-4016 | - | Significant reduction in tumor volume after 3 weeks of treatment.[2] |
| Hepatocellular Carcinoma | Nude mice xenograft (HepG2) | Aspirin (100 mg/kg/day) | Doxorubicin (1.2 mg/kg biweekly) | Synergistic antitumor activity.[8] |
| Breast Cancer | Nude mouse model (R-27 and MX-1) | - | Doxorubicin (8 mg/kg) + Docetaxel (10 mg/kg) | Synergistic against R-27 and additive against MX-1.[10] |
| Lung Cancer | Nude mice xenograft (A549, NCI-H23, NCI-H460, DMS-273) | - | Paclitaxel (12 and 24 mg/kg/day for 5 days) | Statistically significant tumor growth inhibition compared to control.[11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted for specific research needs.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound and chemotherapy on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, MDA-MB-231)
-
96-well plates
-
Complete culture medium
-
This compound and chemotherapy agents
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound, chemotherapy agent, or their combination for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
Caption: Workflow for MTT Cell Viability Assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify apoptosis in cells treated with this compound and chemotherapy.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and chemotherapy agents
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the compounds as described for the cell viability assay.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Caption: Workflow for Annexin V/PI Apoptosis Assay.
Western Blotting
This technique is used to detect and quantify specific proteins involved in the signaling pathways affected by the combination therapy.
Materials:
-
Treated cell lysates or tumor tissue homogenates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pEGFR, anti-pSTAT3, anti-NF-κB, anti-COX-2, anti-Bax, anti-Bcl-2, anti-cleaved-caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare protein lysates from treated cells or tissues and determine the protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).[6][12]
Caption: Western Blotting Experimental Workflow.
In Vivo Xenograft Studies
These studies are crucial for evaluating the anti-tumor efficacy of the combination therapy in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line for xenograft implantation
-
This compound and chemotherapy agents formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomly assign the mice to different treatment groups (e.g., vehicle control, this compound alone, chemotherapy alone, combination therapy).
-
Administer the drugs according to a predetermined schedule (e.g., daily oral gavage for this compound, weekly intraperitoneal injection for cisplatin).
-
Measure the tumor volume with calipers every 2-3 days.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).[2][3][8]
Conclusion
The combination of this compound with conventional chemotherapy presents a promising strategy to enhance anti-cancer treatment efficacy, particularly in drug-resistant tumors. The data and protocols provided in these application notes offer a foundation for researchers to explore this therapeutic approach further. Future studies should focus on optimizing drug combinations and schedules, elucidating the detailed molecular mechanisms of synergy, and translating these preclinical findings into clinical applications.
References
- 1. Ovarian cancer responds to Aspirin derivative with Cisplatin - Xagena [xagena.it]
- 2. NCX-4016, a nitro-derivative of aspirin, inhibits EGFR and STAT3 signaling and modulates Bcl-2 proteins in cisplatin-resistant human ovarian cancer cells and xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NCX-4040, a nitric oxide-releasing aspirin, sensitizes drug-resistant human ovarian xenograft tumors to cisplatin by depletion of cellular thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NCX-4016, a nitro-derivative of aspirin, inhibits EGFR and STAT3 signaling and modulates Bcl-2 proteins in cisplatin-resistant human ovarian cancer cells and xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NCX-4040, a nitric oxide-releasing aspirin, sensitizes drug-resistant human ovarian xenograft tumors to cisplatin by depletion of cellular thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aspirin enhances the sensitivity of colon cancer cells to cisplatin by abrogating the binding of NF-κB to the COX-2 promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Aspirin enhances doxorubicin-induced apoptosis and reduces tumor growth in human hepatocellular carcinoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Altered Mitochondrial Dynamics, Biogenesis, and Functions in the Paclitaxel-Resistant Lung Adenocarcinoma Cell Line A549/Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antitumor activity of doxorubicin in combination with docetaxel against human breast cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-tumor efficacy of paclitaxel against human lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synergism of ursolic acid and cisplatin promotes apoptosis and enhances growth inhibition of cervical cancer cells via suppressing NF-κB p65 - PMC [pmc.ncbi.nlm.nih.gov]
Protocols for Assessing Nitroaspirin-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and assessing apoptosis induced by Nitroaspirin, a class of compounds that combines a traditional non-steroidal anti-inflammatory drug (NSAID) with a nitric oxide (NO)-donating moiety. This document outlines the key signaling pathways involved and provides detailed protocols for essential experimental techniques to quantify the apoptotic response.
Introduction to this compound-Induced Apoptosis
Nitroaspirins, such as NCX4040, have demonstrated potent pro-apoptotic effects in various cancer cell lines, often exceeding the efficacy of their parent compound, aspirin.[1][2] The mechanism of action is multifaceted, primarily revolving around the induction of oxidative stress and subsequent mitochondrial dysfunction. The release of nitric oxide (NO) from the this compound molecule plays a pivotal role in these processes. This leads to the activation of the intrinsic apoptotic pathway, characterized by mitochondrial membrane depolarization, release of cytochrome c, and activation of a cascade of caspases.[1][3]
Key Signaling Pathways
This compound-induced apoptosis is primarily mediated through the intrinsic pathway, initiated by intracellular stress. The key events in this signaling cascade include:
-
Induction of Oxidative Stress: this compound treatment leads to an increase in intracellular reactive oxygen species (ROS), including hydrogen peroxide (H₂O₂).[1][2] This oxidative stress is a key initiator of the apoptotic cascade.
-
Mitochondrial Dysfunction: The elevated ROS levels cause a disruption of the mitochondrial membrane potential (ΔΨm).[1][2] This depolarization is a critical step, leading to the opening of the mitochondrial permeability transition pore (mPTP).
-
Release of Pro-Apoptotic Factors: The loss of mitochondrial integrity results in the release of pro-apoptotic proteins, most notably cytochrome c, from the intermembrane space into the cytosol.
-
Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1) and pro-caspase-9 to form the apoptosome. This complex activates caspase-9, which in turn activates effector caspases, such as caspase-3.
-
Execution of Apoptosis: Activated caspase-3 cleaves a variety of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and membrane blebbing.[1][2]
-
Modulation of Apoptosis-Regulating Proteins: this compound has been shown to down-regulate the expression of anti-apoptotic proteins like Bcl-2, cIAP1, XIAP, and survivin, while up-regulating the expression of pro-apoptotic proteins.[1][2]
Data Presentation
The following tables summarize the dose-dependent effects of this compound (NCX4040) on apoptosis in PC3 prostate cancer cells after 48 hours of treatment, as extracted from relevant studies.
Table 1: Effect of NCX4040 on Cell Viability
| NCX4040 Concentration (µM) | Cell Viability (% of Control) |
| 0 | 100 |
| 10 | ~75 |
| 25 | ~50 (IC50) |
| 50 | ~25 |
Data extracted and estimated from graphical representations in Chinnapaka et al., 2019.[1]
Table 2: Effect of NCX4040 on Mitochondrial Membrane Potential
| NCX4040 Concentration (µM) | JC-1 Green Fluorescence (Arbitrary Units) |
| 0 | ~10 |
| 10 | ~20 |
| 25 | ~45 |
| 50 | ~70 |
Data represents the increase in green fluorescence, indicating mitochondrial membrane depolarization. Values are extracted and estimated from graphical representations in Chinnapaka et al., 2019.[1]
Table 3: Effect of NCX4040 on Apoptotic Protein Expression
| NCX4040 Concentration (µM) | Relative Cleaved Caspase-3 Level | Relative Cleaved PARP Level | Relative Survivin Level |
| 0 | 1.0 | 1.0 | 1.0 |
| 10 | Increased | Increased | Decreased |
| 25 | Moderately Increased | Moderately Increased | Moderately Decreased |
| 50 | Strongly Increased | Strongly Increased | Strongly Decreased |
Qualitative changes based on Western blot images from Chinnapaka et al., 2019.[1]
Experimental Protocols
Detailed methodologies for key experiments to assess this compound-induced apoptosis are provided below.
Annexin V/PI Staining for Apoptosis Detection by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Deionized water
-
Flow cytometer
Protocol:
-
Cell Preparation: Seed cells at an appropriate density in culture plates and treat with various concentrations of this compound for the desired time points. Include a vehicle-treated control.
-
Harvest Cells: For adherent cells, gently trypsinize and collect the cells. Combine them with the supernatant from the culture medium, which may contain detached apoptotic cells. For suspension cells, collect by centrifugation.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells once with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour.
Interpretation of Results:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Caspase-3 Activity Assay
This colorimetric or fluorometric assay measures the activity of caspase-3, a key executioner caspase in apoptosis. The assay utilizes a specific peptide substrate for caspase-3 that is conjugated to a chromophore (p-nitroaniline, pNA) or a fluorophore (e.g., AMC). Cleavage of the substrate by active caspase-3 releases the chromophore or fluorophore, which can be quantified.
Materials:
-
Caspase-3 Activity Assay Kit (containing cell lysis buffer, 2X reaction buffer, and caspase-3 substrate Ac-DEVD-pNA or Ac-DEVD-AMC)
-
Dithiothreitol (DTT)
-
Microplate reader
Protocol:
-
Cell Treatment: Induce apoptosis by treating cells with this compound. Include a negative control (untreated cells).
-
Cell Lysis: Pellet the cells by centrifugation and resuspend in chilled cell lysis buffer. Incubate on ice for 10 minutes.
-
Clarification: Centrifuge the lysate at 10,000 x g for 1 minute to remove cellular debris.
-
Assay Reaction: Transfer the supernatant to a new microplate. Add the 2X reaction buffer (containing DTT) and the caspase-3 substrate to each sample.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Read the absorbance at 405 nm for a colorimetric assay or fluorescence with appropriate excitation/emission wavelengths for a fluorometric assay.
Western Blotting for Apoptotic Markers
Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway. This includes the detection of cleaved (active) forms of caspases and PARP, and changes in the levels of Bcl-2 family proteins.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA kit)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-survivin, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Lysate Preparation: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and incubate with ECL substrate. Visualize the protein bands using an imaging system.
Mitochondrial Membrane Potential Assay (JC-1 Staining)
This assay uses the lipophilic cationic dye JC-1 to assess mitochondrial health. In healthy cells with a high mitochondrial membrane potential (ΔΨm), JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low ΔΨm, JC-1 remains as monomers in the cytoplasm and emits green fluorescence. The ratio of red to green fluorescence is used to determine the level of mitochondrial depolarization.
References
- 1. Nitro aspirin (NCX4040) induces apoptosis in PC3 metastatic prostate cancer cells via hydrogen peroxide (H2O2)-mediated oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitro aspirin (NCX4040) induces apoptosis in PC3 metastatic prostate cancer cells via hydrogen peroxide (H2O2)-mediated oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NCX 4040, an NO-donating acetylsalicylic acid derivative: efficacy and mechanisms of action in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Formulation of Nitroaspirin
These application notes provide detailed protocols for the formulation and preclinical evaluation of nitroaspirin, a promising nitric oxide (NO)-donating nonsteroidal anti-inflammatory drug (NSAID). The following sections are intended for researchers, scientists, and drug development professionals engaged in preclinical studies.
Formulation of this compound for In Vivo Studies
The selection of an appropriate vehicle is critical for ensuring the solubility, stability, and bioavailability of this compound in preclinical models. Based on published studies, several formulations can be utilized for oral and parenteral administration routes.
Oral Administration (Gavage)
For oral gavage studies in rodents, this compound can be formulated as a suspension or a solution.
Vehicle Options:
-
0.5% (w/v) Carboxymethylcellulose (CMC): A commonly used vehicle for creating a uniform suspension.
-
Polyethylene Glycol 400 (PEG 400): Can be used to dissolve this compound for a solution-based formulation[1].
-
10% DMSO in Corn Oil: While primarily used for intraperitoneal injections, this formulation can be adapted for oral administration[2].
Protocol for 0.5% CMC Suspension:
-
Weigh the required amount of this compound.
-
Prepare a 0.5% (w/v) solution of CMC in sterile water.
-
Gradually add the powdered this compound to the CMC solution while continuously vortexing or stirring to ensure a homogenous suspension.
-
Administer the suspension to the animal using an appropriate gauge gavage needle.
Intraperitoneal (IP) Injection
For intraperitoneal administration, a clear, sterile solution is preferred to minimize irritation and ensure rapid absorption.
Vehicle Options:
-
10% DMSO in Corn Oil: This vehicle has been shown to solubilize this compound (NCX 4016) to at least 5 mg/mL[2].
-
PEG 400: Has been used for IP administration of NCX 4016 in rats[1].
Protocol for 10% DMSO in Corn Oil Solution:
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL)[2].
-
Warm the corn oil to approximately 37°C to reduce its viscosity.
-
Add the required volume of the this compound stock solution to the corn oil to achieve the final desired concentration and a 10% DMSO concentration[2]. For example, to prepare 1 mL of a 5 mg/mL solution, add 100 µL of the 50 mg/mL stock to 900 µL of corn oil[2].
-
Vortex thoroughly to ensure a clear, homogenous solution.
-
Administer the solution to the animal using a sterile syringe and an appropriate gauge needle. It is recommended to prepare this working solution fresh on the day of use[2].
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound, providing a basis for dose selection and comparison with conventional aspirin.
Table 1: In Vivo Efficacy of this compound vs. Aspirin
| Animal Model | Administration Route | Outcome Measure | This compound (ED₅₀) | Aspirin (ED₅₀) | Reference |
| Rat (Carrageenan-induced hindpaw edema) | Intraperitoneal | Inhibition of late-phase edema | 64.3 µmol/kg | >555 µmol/kg | [3][4] |
| Mouse (Acetic acid-induced abdominal constrictions) | Oral | Inhibition of constrictions | 154.7 µmol/kg | 242.8 µmol/kg | [3][4] |
| Mouse (Collagen + epinephrine-induced pulmonary thromboembolism) | Oral (with clopidogrel) | Reduction in lung platelet emboli | -56% | -26% | [5] |
Table 2: In Vitro Cytotoxicity of this compound Derivatives
| Cell Line | This compound Derivative | Outcome Measure | IC₅₀ Value | Reference |
| Colon Cancer Cells | NO-aspirin | Inhibition of cell growth | ~1 µM | [6] |
| Breast Cancer Cells (MCF-7) | DEA/NO-aspirin | Inhibition of cell viability | Not specified, but effective | [7] |
| Prostate Cancer Cells (PC3) | NCX4040 | Induction of apoptosis | Effective at 10-50 µM | [8] |
Experimental Protocols
In Vitro Cytotoxicity Assay
This protocol describes a general method for assessing the cytotoxic effects of this compound on cancer cell lines using a colorimetric assay such as the Sulforhodamine B (SRB) assay.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the culture medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO) and a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Cell Fixation: Gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour[9].
-
Staining: Wash the plates five times with distilled water and allow them to air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes[9].
-
Destaining and Measurement: Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye. Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
In Vivo Anti-Inflammatory Efficacy Study (Rat Carrageenan-Induced Paw Edema)
This protocol outlines an in vivo model to assess the anti-inflammatory properties of this compound.
-
Animal Acclimatization: Acclimate male Wistar rats (150-200g) for at least one week before the experiment.
-
Grouping and Dosing: Randomly divide the animals into groups (n=6 per group): Vehicle control, this compound (various doses), and Aspirin (various doses). Administer the compounds via intraperitoneal injection or oral gavage 15 minutes before inducing inflammation[3].
-
Induction of Edema: Inject 100 µL of a 2% (w/v) carrageenan solution in saline into the sub-plantar surface of the right hind paw of each rat[3].
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at various time points (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group. Determine the ED₅₀ value for each compound.
Signaling Pathways and Experimental Workflows
Signaling Pathways
This compound exerts its effects through multiple signaling pathways. The diagrams below, generated using Graphviz (DOT language), illustrate some of the key pathways involved.
Caption: EGFR/PI3K/STAT3 signaling pathway and points of inhibition by this compound.
Caption: Modulation of Bcl-2 family proteins by this compound to induce apoptosis.
Caption: Inhibition of L-arginine metabolism in myeloid cells by this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical in vivo efficacy study of this compound.
Caption: General workflow for a preclinical in vivo study of this compound.
References
- 1. air.unimi.it [air.unimi.it]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A comparison of the anti-inflammatory and anti-nociceptive activity of this compound and aspirin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparison of the anti-inflammatory and anti-nociceptive activity of this compound and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound plus clopidogrel versus aspirin plus clopidogrel against platelet thromboembolism and intimal thickening in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. Synthesis and Chemical and Biological Comparison of Nitroxyl and Nitric Oxide Releasing Diazeniumdiolate-based Aspirin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitro aspirin (NCX4040) induces apoptosis in PC3 metastatic prostate cancer cells via hydrogen peroxide (H2O2)-mediated oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Nitroaspirin (NCX-4016) Solubility and Experimental Use
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of Nitroaspirin (NCX-4016) for experimental use. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathway information to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NCX-4016) and what are its primary mechanisms of action?
A1: this compound (NCX-4016) is a nitric oxide (NO)-donating derivative of aspirin.[1][2] It functions as both a direct, irreversible inhibitor of cyclooxygenase-1 (COX-1) and a nitric oxide donor.[1][3] In certain cancer cell lines, this compound has been shown to induce cell cycle arrest and apoptosis by down-regulating the EGFR/PI3K/STAT3 signaling pathway.[1][2]
Q2: What are the main challenges in dissolving this compound for experiments?
A2: Like many novel chemical entities, this compound is poorly soluble in aqueous solutions, which can pose a challenge for achieving the desired concentrations for in vitro and in vivo experiments.[1] Over 70% of new chemical entities face issues with poor aqueous solubility, which can impact drug absorption and bioavailability.
Q3: Which solvents are recommended for dissolving this compound?
A3: Dimethyl sulfoxide (DMSO) is the most effective solvent for dissolving this compound.[1][2] It is soluble in DMSO at a concentration of up to 200 mg/mL.[1] For in vivo studies, a stock solution in DMSO can be further diluted in vehicles like corn oil or Polyethylene Glycol 400 (PEG400).[1][4]
Q4: How should I store this compound stock solutions?
A4: To ensure stability and prevent degradation, it is recommended to store this compound stock solutions at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous media (e.g., PBS, cell culture medium) | This compound has low aqueous solubility. The addition of a concentrated DMSO stock to an aqueous solution can cause the compound to crash out. | - Increase the volume of the aqueous medium for dilution.- Gently warm the solution to 37°C and use sonication to aid dissolution.[2]- Consider using a co-solvent system or a formulation with excipients like PEG400 for in vivo studies.[4] |
| Low bioavailability in animal studies | Poor absorption from the administration site due to low solubility in physiological fluids. | - Utilize a lipid-based formulation, such as a dilution in corn oil, to enhance absorption.[1]- Prepare a formulation with PEG400, which has been shown to improve the bioavailability of other poorly soluble drugs.[5][6] |
| Inconsistent experimental results | Degradation of this compound in solution. Aspirin and its derivatives can be unstable in aqueous solutions, especially at basic pH. | - Prepare fresh working solutions for each experiment from a frozen stock.[1]- Ensure the pH of your final solution is not basic, as this can accelerate hydrolysis. |
| Cell toxicity observed in in vitro assays | The concentration of the solvent (e.g., DMSO) in the final cell culture medium is too high. | - The final concentration of DMSO in cell culture should typically be kept at or below 0.1% to 1%, as higher concentrations can be toxic to cells.[7][8] It is crucial to determine the specific tolerance of your cell line to DMSO by running a vehicle control.[7] |
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 200 mg/mL (603.72 mM) | Ultrasonic treatment may be needed. Use of newly opened, hygroscopic DMSO is recommended for best results.[1] |
| Ethanol | Information not readily available. | Aspirin, the parent compound, is soluble in ethanol.[9] |
| Phosphate-Buffered Saline (PBS) | Poorly soluble. | Direct dissolution in PBS is challenging. Dilution from a DMSO stock is the standard method, but precipitation can occur. |
| Cell Culture Medium | Poorly soluble. | Similar to PBS, direct dissolution is not recommended. Dilution from a DMSO stock is necessary. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the preparation of a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound (NCX-4016) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mg/mL).
-
Vortex the tube vigorously until the powder is completely dissolved. If necessary, use a sonicator to aid dissolution.[1]
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1]
Protocol 2: Preparation of this compound for In Vitro Cell Culture Experiments
This protocol describes the dilution of the DMSO stock solution for use in cell-based assays.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed, sterile cell culture medium
-
Sterile pipette tips and tubes
Procedure:
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
Crucially, ensure that the final concentration of DMSO in the cell culture medium does not exceed the tolerance level of your specific cell line (typically ≤ 0.1% - 1%). [7][8]
-
Always include a vehicle control in your experimental setup, which consists of cell culture medium with the same final concentration of DMSO as your treated samples.[7]
-
Add the prepared this compound-containing medium to your cells and incubate as required for your experiment.
Protocol 3: Preparation of this compound for In Vivo Administration
This protocol provides a method for formulating this compound for oral or intraperitoneal administration in animal models.
Materials:
-
This compound stock solution in DMSO (e.g., 50 mg/mL)
-
Corn oil or Polyethylene Glycol 400 (PEG400)
-
Sterile tubes and syringes
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL) as described in Protocol 1.
-
For a corn oil-based formulation, add the required volume of the DMSO stock solution to the appropriate volume of corn oil. For example, to prepare a 1 mL working solution, add 100 µL of a 50 mg/mL DMSO stock to 900 µL of corn oil and mix thoroughly.[1]
-
For a PEG400-based formulation, the DMSO stock can be diluted in PEG400. The final concentration of DMSO should be kept as low as possible.
-
It is recommended to prepare the working solution for in vivo experiments fresh on the day of use.[1]
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for this compound Solution Preparation
Caption: A flowchart outlining the key steps for preparing this compound stock and working solutions for both in vitro and in vivo experiments.
This compound's Effect on the EGFR/PI3K/STAT3 Signaling Pathway
Caption: A diagram illustrating how this compound down-regulates the EGFR/PI3K/STAT3 signaling pathway, leading to reduced cell proliferation and induced apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound | Apoptosis | COX | TargetMol [targetmol.com]
- 4. Integration of PEG 400 into a self-nanoemulsifying drug delivery system improves drug loading capacity and nasal mucosa permeability and prolongs the survival of rats with malignant brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Striking the Optimal Solubility-Permeability Balance in Oral Formulation Development for Lipophilic Drugs: Maximizing Carbamazepine Blood Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring the Impact of Pharmaceutical Excipient PEG400 on the Pharmacokinetics of Mycophenolic Acid Through In Vitro and In Vivo Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What s the maximum allowable limit of DMSO as a solvent in cell culture - Cell Biology [protocol-online.org]
- 9. researchgate.net [researchgate.net]
Stability of Nitroaspirin in different solvents and media
This technical support center provides guidance on the stability of nitroaspirin in various solvents and media, addressing common questions and troubleshooting issues encountered during experimental work. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store a stock solution of this compound?
For optimal stability, this compound stock solutions are typically prepared in dimethyl sulfoxide (DMSO). Commercial suppliers recommend the following storage conditions for stock solutions in DMSO[1]:
-
-80°C: for up to 6 months
-
-20°C: for up to 1 month
To avoid repeated freeze-thaw cycles that can accelerate degradation, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Q2: What is the solubility of this compound in common laboratory solvents?
Q3: How stable is this compound in aqueous media and cell culture medium?
This compound, like other nitric oxide-donating non-steroidal anti-inflammatory drugs (NO-NSAIDs), is designed to release nitric oxide (NO) through enzymatic cleavage in biological systems[2]. This implies that in the presence of esterases, such as those found in plasma and cell culture media containing serum, this compound will be hydrolyzed.
The primary degradation pathway is the hydrolysis of the ester linkage, releasing salicylic acid and a nitric oxide-donating moiety[3][4]. The rate of this hydrolysis in aqueous solutions is expected to be dependent on pH and temperature. While specific kinetic data for this compound is limited, studies on aspirin show that its hydrolysis is accelerated at higher temperatures and in alkaline solutions[5].
For cell culture experiments, it is advisable to prepare fresh dilutions of the this compound stock solution into the medium immediately before use to minimize degradation.
Q4: What are the expected degradation products of this compound?
The primary degradation of this compound in a biological or aqueous environment is expected to occur via hydrolysis of the ester bond. This will result in the formation of:
-
Salicylic acid: The active metabolite of aspirin.
-
The nitric oxide-donating moiety: This will further break down to release nitric oxide.
Under forced degradation conditions, such as high heat, extreme pH, or strong oxidizing agents, other degradation products may be formed.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected experimental results | Degradation of this compound stock solution. | Ensure stock solutions are stored at the correct temperature and for the recommended duration. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Degradation of this compound in working solutions. | Prepare fresh working solutions in your experimental media immediately before each experiment. Minimize the time between dilution and use. | |
| Precipitation of this compound in aqueous solutions | Low aqueous solubility of this compound. | When diluting a DMSO stock solution into an aqueous buffer or cell culture medium, ensure the final concentration of DMSO is kept low (typically <0.5%) to maintain solubility. Vortex or mix thoroughly during dilution. |
| Difficulty in detecting this compound or its metabolites by HPLC | Inappropriate chromatographic conditions. | Use a validated stability-indicating HPLC method. A good starting point is a C18 column with a mobile phase of acetonitrile and water (with a pH modifier like acetic or phosphoric acid)[6]. The UV detection wavelength can be optimized, but 227 nm and 275 nm have been used for similar compounds[7]. |
| Co-elution with degradation products or other sample components. | Perform forced degradation studies to identify the retention times of potential degradation products and ensure your HPLC method can resolve them from the parent compound. |
Data on this compound and Aspirin Stability
While specific quantitative stability data for this compound is limited in publicly available literature, the stability of aspirin has been extensively studied. The following tables summarize key stability and solubility information for both compounds, with the aspirin data serving as a valuable reference point.
Table 1: Solubility and Storage of this compound
| Solvent | Solubility | Stock Solution Storage |
| DMSO | Up to 200 mg/mL (603.72 mM)[1] | -80°C for 6 months; -20°C for 1 month[1] |
| Corn Oil (from DMSO stock) | Used as a vehicle for in vivo studies[1] | Prepare fresh daily |
Table 2: Stability of Aspirin in Different Media (for reference)
| Medium | Condition | Stability/Half-Life (t½) | Reference |
| Phosphate Buffer (0.1 M) | pH 7.4 | t½ = 537.21 ± 8.42 hours (most stable) | [8][9] |
| Glycerol/Water System | - | t½ = 155.31 ± 2.33 hours (least stable) | [8][9] |
| Boric Acid Buffer | pH 10.4 | t½ = 256.67 ± 2.35 hours | [8][9] |
| 10% Dextrose Solution | - | t½ = 261.61 ± 2.306 hours | [8][9] |
| Aqueous Solution | High Temperature & Alkaline pH | Promotes hydrolysis to salicylic acid | [5] |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable organic solvent where it is known to be stable, such as acetonitrile or a mixture of acetonitrile and water. A typical concentration would be 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a shorter period due to the expected rapid degradation.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C) for an extended period. Also, expose the stock solution to the same temperature.
-
Photodegradation: Expose the stock solution in a photostable, transparent container to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines[10]. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a suitable analytical technique, such as HPLC-UV or LC-MS.
4. Development of a Stability-Indicating HPLC Method:
-
Column: A C18 reversed-phase column is a common choice.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic or acetic acid) and an organic phase (e.g., acetonitrile or methanol) is often effective.
-
Detection: A UV detector set at a wavelength where both the parent drug and potential degradation products have absorbance (e.g., 227 nm or 275 nm). A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Primary degradation pathway of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (NCX-4016), an NO donor, is antiangiogenic through induction of loss of redox-dependent viability and cytoskeletal reorganization in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. hitachi-hightech.com [hitachi-hightech.com]
- 6. Comprehensive Assessment of Degradation Behavior of Aspirin and Atorvastatin Singly and in Combination by Using a Validated RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive analysis of Aspirin and Apixaban: thedevelopment, validation, and forced degradation studies of bulk drugs and in-house capsule formulations using the RP-HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. ema.europa.eu [ema.europa.eu]
Technical Support Center: Optimizing Nitroaspirin Dosage for Cell Culture Studies
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with Nitroaspirin in cell culture studies.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during experiments with this compound.
| Question | Possible Cause(s) | Suggested Solution(s) |
| 1. Why am I not observing the expected cytotoxic or apoptotic effects of this compound? | Suboptimal Dosage: The concentration of this compound may be too low for the specific cell line being used. IC50 values can vary significantly between cell lines. Compound Instability: this compound solutions, especially in aqueous media, can degrade over time. Stock solutions should be prepared fresh and stored properly.[1][2] Presence of Antioxidants: Components in the cell culture media (e.g., high levels of antioxidants) or co-treatment with antioxidant compounds can neutralize the reactive oxygen species (ROS) generated by this compound, thereby reducing its efficacy.[3] Cell Line Resistance: The target cells may have intrinsic or acquired resistance mechanisms to this compound-induced apoptosis. | Optimize Dosage: Perform a dose-response experiment to determine the optimal IC50 for your specific cell line. Start with a broad range of concentrations (e.g., 1 µM to 1000 µM). Proper Handling: Prepare fresh stock solutions of this compound in an appropriate solvent like DMSO.[1] Aliquot and store at -20°C or -80°C for long-term stability.[1][2] Avoid repeated freeze-thaw cycles. Media Composition: Use a serum-free medium during the this compound treatment period if possible, as serum components can interfere with the compound. Be mindful of the antioxidant content of your media and supplements. Investigate Resistance: If resistance is suspected, consider investigating the expression levels of key proteins in the apoptotic and antioxidant pathways. |
| 2. I am observing high variability between my experimental replicates. | Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results. Inaccurate Pipetting: Errors in pipetting small volumes of this compound stock solution can lead to significant concentration differences. Edge Effects in Multi-well Plates: Evaporation from the outer wells of a multi-well plate can concentrate the drug and affect cell viability. | Ensure Homogenous Cell Suspension: Thoroughly mix the cell suspension before seeding to ensure a uniform cell density in each well. Calibrate Pipettes: Regularly calibrate your pipettes to ensure accuracy, especially for small volumes. Minimize Edge Effects: Avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity. |
| 3. My cell viability assay results are inconsistent or difficult to interpret. | Interference with Assay Reagents: this compound or its metabolites might directly react with the assay reagents (e.g., MTT, XTT), leading to false readings. Timing of the Assay: The time point at which cell viability is assessed is critical and can influence the results. | Run Controls: Include a "no-cell" control with media and this compound to check for direct effects on the assay reagents. Time-Course Experiment: Perform a time-course experiment to identify the optimal incubation time for observing the desired effect of this compound. |
| 4. How can I confirm that the observed cell death is due to apoptosis? | The observed cell death could be due to necrosis or other mechanisms. | Use Multiple Apoptosis Assays: - Western Blotting: Analyze the cleavage of key apoptotic proteins like Caspase-3 and PARP.[4][5] - Flow Cytometry: Use Annexin V/Propidium Iodide (PI) staining to differentiate between apoptotic and necrotic cells.[4] - Microscopy: Look for morphological changes characteristic of apoptosis, such as cell shrinkage, membrane blebbing, and chromatin condensation. |
| 5. How do I prepare and store this compound stock solutions? | This compound is a solid powder that needs to be dissolved in a suitable solvent for use in cell culture.[1] | Preparation: Dissolve this compound (NCX 4016) in DMSO to prepare a high-concentration stock solution (e.g., 200 mg/mL).[1] Ultrasonic agitation may be needed to fully dissolve the compound.[1] Storage: Store the stock solution in aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] Avoid repeated freeze-thaw cycles. For short-term storage (days to weeks), 0-4°C is acceptable.[2] |
Quantitative Data Summary
The following tables provide a summary of reported IC50 values for this compound in various cancer cell lines.
Table 1: IC50 Values of this compound (NCX 4016 and isomers) in Human Cancer Cell Lines
| Cell Line | Cancer Type | Compound | IC50 (µM) | Exposure Time (h) | Reference |
| HT-29 | Colon Adenocarcinoma | NCX 4016 | 165 - 250 | 24 | [6] |
| SW480 | Colon Adenocarcinoma | NO-ASA | ~80 (for apoptosis induction) | 18 | [7] |
| MCF-7 | Breast Cancer | p-NO-ASA | 57 ± 4 | Not Specified | |
| MCF-7 | Breast Cancer | m-NO-ASA | 193 ± 10 | Not Specified | |
| MDA-MB-231 | Breast Cancer (ER-) | p-NO-ASA | 13 | Not Specified | [8] |
| SK-BR-3 | Breast Cancer (ER-) | p-NO-ASA | 17 | Not Specified | [8] |
| A2780 | Ovarian Cancer (Cisplatin-resistant) | NCX 4016 | Not Specified (Significant apoptosis) | Not Specified | [1] |
| PC3 | Prostate Cancer | NCX4040 | 25 | 48 | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells of interest
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[10]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.[11]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[12]
-
Incubate with MTT: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[9][11]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.[10]
Measurement of Nitric Oxide (NO) Release (Griess Assay)
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
Materials:
-
Cell culture supernatant from this compound-treated cells
-
Griess Reagent (contains sulfanilamide and N-(1-naphthyl)ethylenediamine)[13][14]
-
Sodium nitrite standard solution
-
96-well plate
-
Microplate reader
Procedure:
-
Sample Collection: Collect the cell culture supernatant at different time points after this compound treatment.
-
Standard Curve Preparation: Prepare a standard curve using serial dilutions of a sodium nitrite solution.
-
Griess Reaction: Add 50 µL of the supernatant or standard to a 96-well plate.
-
Add 50 µL of Griess Reagent I to each well, followed by 50 µL of Griess Reagent II.[15]
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.[15]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[14]
-
Calculation: Determine the nitrite concentration in the samples by comparing the absorbance values to the standard curve.
Western Blotting for Apoptosis Markers
This protocol is used to detect the expression and cleavage of key apoptotic proteins.
Materials:
-
Cell lysates from this compound-treated and control cells
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bax, anti-Bcl-2)[5][16]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the cells using a suitable lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on size by running the lysates on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the apoptosis marker of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[5]
-
Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins. Look for an increase in the cleaved forms of Caspase-3 and PARP, and changes in the Bax/Bcl-2 ratio.[16]
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptosis Signaling Pathway
This compound induces apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to oxidative stress and activation of the intrinsic apoptotic pathway.[7][17] This involves the release of cytochrome c from the mitochondria, which in turn activates caspases.[18] this compound has also been shown to inhibit pro-survival signaling pathways such as Wnt/β-catenin and EGFR/PI3K/STAT3.[1][7]
Caption: this compound-induced apoptotic signaling pathway.
Experimental Workflow for Determining this compound Efficacy
This workflow outlines the key steps to assess the effectiveness of this compound in a cell culture model.
Caption: Workflow for assessing this compound efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 4. Nitro aspirin (NCX4040) induces apoptosis in PC3 metastatic prostate cancer cells via hydrogen peroxide (H2O2)-mediated oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. NCX 4016, a nitric oxide-releasing aspirin derivative, exhibits a significant antiproliferative effect and alters cell cycle progression in human colon adenocarcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nitric oxide-donating aspirin induces apoptosis in human colon cancer cells through induction of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Cell Counting & Health Analysis [sigmaaldrich.com]
- 13. Protocol Griess Test [protocols.io]
- 14. sigmaaldrich.cn [sigmaaldrich.cn]
- 15. resources.rndsystems.com [resources.rndsystems.com]
- 16. Aspirin promotes apoptosis and inhibits proliferation by blocking G0/G1 into S phase in rheumatoid arthritis fibroblast-like synoviocytes via downregulation of JAK/STAT3 and NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nitro aspirin (NCX4040) induces apoptosis in PC3 metastatic prostate cancer cells via hydrogen peroxide (H2O2)-mediated oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Aspirin Induces Apoptosis through Release of Cytochrome c from Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Nitroaspirin assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nitroaspirin compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during this compound assays in a question-and-answer format.
Nitric Oxide (NO) Release Assays (Griess Assay)
Question 1: My Griess assay results for this compound are inconsistent and show high variability between replicates. What are the possible causes and solutions?
Answer: Inconsistent results in the Griess assay when testing this compound can stem from several factors related to the compound's stability, the assay protocol itself, and sample handling.
Potential Causes and Troubleshooting Steps:
-
This compound Instability: this compound compounds can be unstable in certain solvents and aqueous solutions, leading to premature or variable NO release.
-
Solution: Prepare fresh stock solutions of this compound in an appropriate solvent like DMSO or ethanol and dilute into your assay buffer immediately before use. Avoid prolonged storage of diluted solutions. It's advisable to store stock solutions in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
-
-
Interference from Media Components: Phenol red and serum in cell culture media can interfere with the colorimetric readings of the Griess assay.
-
Solution: Use phenol red-free media for your experiments. If serum is necessary for cell viability, run a background control with media and serum alone to subtract any absorbance interference.
-
-
Timing of Measurement: The kinetics of NO release can vary between different this compound compounds. Measuring at a single, arbitrary time point may miss the peak of NO release or capture a point of rapid decline.
-
Solution: Perform a time-course experiment to determine the optimal time point for measuring NO release from your specific this compound compound under your experimental conditions.
-
-
pH Sensitivity: The Griess reaction is pH-sensitive. Acidic conditions are required for the diazotization reaction.
-
Solution: Ensure that the acidic Griess reagent is properly prepared and that the final pH of the reaction mixture is acidic.
-
-
Light Sensitivity: The azo dye formed in the Griess reaction is light-sensitive and can degrade, leading to lower absorbance readings.
-
Solution: Protect your samples from light during the incubation steps of the Griess assay by covering the plate with aluminum foil.
-
Anticancer / Cell Viability Assays (e.g., MTT, XTT)
Question 2: I'm observing unexpected cytotoxicity or a lack of dose-response in my cell viability assays with this compound. How can I troubleshoot this?
Answer: Inconsistent results in cell viability assays with this compound can be due to issues with compound solubility, stability in culture media, or the assay methodology itself.
Potential Causes and Troubleshooting Steps:
-
Compound Precipitation: this compound, being a relatively hydrophobic molecule, may precipitate in aqueous cell culture media, especially at higher concentrations.
-
Solution: Visually inspect your wells for any precipitate after adding the compound. If precipitation is observed, consider using a lower concentration range or a different solvent system. Ensure the final solvent concentration in the media is low (typically <0.5%) and consistent across all wells, including controls.
-
-
Hydrolysis and Degradation: this compound can hydrolyze in aqueous media, releasing aspirin and the NO-donating moiety. The rate of hydrolysis can be influenced by temperature and pH.[1]
-
Solution: Minimize the time between preparing the drug dilutions and adding them to the cells. Consider the stability of the compound in your specific cell culture medium over the duration of the experiment.
-
-
Interference with Assay Reagents: The released nitric oxide or the this compound molecule itself might interfere with the chemistry of the viability assay (e.g., reduction of MTT).
-
Solution: Run a cell-free control with this compound and the assay reagent to check for any direct chemical reaction that could lead to a false positive or negative signal.
-
-
Cell Seeding Density: The initial number of cells seeded can significantly impact the results of cell viability assays.
-
Solution: Optimize the cell seeding density to ensure that the cells are in the exponential growth phase throughout the experiment and that the assay readout is within the linear range.
-
Anti-inflammatory Assays
Question 3: My in vitro anti-inflammatory assay results with this compound are not reproducible. What are the common pitfalls?
Answer: Reproducibility issues in in vitro anti-inflammatory assays, such as measuring the inhibition of LPS-induced prostaglandin E2 (PGE2) or cytokine production, can arise from variability in cell stimulation, compound stability, and detection methods.
Potential Causes and Troubleshooting Steps:
-
Variability in LPS Stimulation: The response of cells (e.g., macrophages) to lipopolysaccharide (LPS) can vary between experiments.
-
Solution: Use a consistent source and lot of LPS. Optimize the LPS concentration and stimulation time to achieve a robust and reproducible inflammatory response. Ensure that cells are healthy and at a consistent passage number.
-
-
Timing of this compound Treatment: The timing of this compound addition relative to LPS stimulation is critical.
-
Solution: Standardize the pre-incubation time with this compound before adding LPS. This allows the compound to exert its effects on the relevant signaling pathways before the inflammatory cascade is initiated.
-
-
Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) can have its own effects on inflammatory signaling.
-
Solution: Include a vehicle control (cells treated with the same concentration of solvent used for the highest this compound concentration) in all experiments.
-
-
Assay Sensitivity and Specificity: The method used to detect inflammatory mediators (e.g., ELISA for PGE2 or cytokines) must be sensitive and specific.
-
Solution: Ensure that your ELISA kit is validated for your sample type and that you are following the manufacturer's protocol carefully. Run appropriate standards and controls.
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies on this compound compounds to provide a reference for expected experimental outcomes.
Table 1: Anti-inflammatory and Anti-nociceptive Activity of this compound vs. Aspirin [2][3]
| Assay | Compound | Route of Administration | ED50 Value (μmol/kg) |
| Carrageenan-induced hindpaw edema (late phase) | This compound | i.p. | 64.3 |
| Aspirin | i.p. | >555 | |
| Acetic acid-induced abdominal constrictions | This compound | p.o. | 154.7 |
| Aspirin | p.o. | 242.8 |
Table 2: In Vitro Anticancer Activity of this compound (NCX 4040) and Aspirin [4]
| Cell Line | Compound | IC50 Value |
| PC3 (Prostate Cancer) | NCX 4040 | 25 µM |
| Aspirin | >10 mM | |
| DETA NONOate | >500 µM |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: Measurement of Nitric Oxide Release using the Griess Assay
This protocol describes the quantification of nitrite, a stable product of NO, in cell culture supernatants.
Materials:
-
This compound compound
-
Cell line of interest (e.g., RAW 264.7 macrophages)
-
Phenol red-free cell culture medium
-
Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water
-
-
Sodium nitrite (for standard curve)
-
96-well microplate
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Immediately before use, prepare serial dilutions of the this compound in phenol red-free medium.
-
Cell Treatment: Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent).
-
Incubation: Incubate the plate for the desired time period, determined from a time-course experiment.
-
Sample Collection: After incubation, carefully collect the cell culture supernatant.
-
Griess Reaction: a. In a new 96-well plate, add 50 µL of each supernatant sample. b. Prepare a standard curve by serially diluting a sodium nitrite solution in the same medium. c. Add 50 µL of Griess Reagent Solution A to all wells and incubate for 10 minutes at room temperature, protected from light. d. Add 50 µL of Griess Reagent Solution B to all wells and incubate for another 10 minutes at room temperature, protected from light.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Determine the nitrite concentration in the samples by comparing the absorbance values to the sodium nitrite standard curve.
Protocol 2: In Vitro Anti-inflammatory Assay - Inhibition of LPS-Induced PGE2 Production
This protocol outlines a method to assess the anti-inflammatory effect of this compound by measuring its ability to inhibit prostaglandin E2 (PGE2) production in LPS-stimulated macrophages.
Materials:
-
This compound compound
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
PGE2 ELISA kit
-
96-well cell culture plate
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and then prepare working dilutions in cell culture medium.
-
Pre-treatment: Treat the cells with various concentrations of this compound or vehicle control for a specified pre-incubation time (e.g., 1-2 hours).
-
Inflammatory Stimulation: Add LPS to the wells to a final concentration that elicits a robust inflammatory response (e.g., 1 µg/mL). Include a negative control group without LPS stimulation.
-
Incubation: Incubate the plate for a predetermined time to allow for PGE2 production (e.g., 24 hours).
-
Supernatant Collection: Collect the cell culture supernatants for PGE2 measurement.
-
PGE2 Measurement: Quantify the concentration of PGE2 in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of PGE2 production by this compound compared to the LPS-stimulated vehicle control.
Protocol 3: Anticancer Activity - Cell Viability MTT Assay
This protocol describes how to assess the cytotoxic effects of this compound on cancer cells using the MTT assay.
Materials:
-
This compound compound
-
Cancer cell line of interest
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an optimized density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of this compound that inhibits cell growth by 50%) can be determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
This section provides diagrams of key signaling pathways and experimental workflows relevant to this compound research, generated using Graphviz (DOT language).
Signaling Pathways
References
- 1. Stability of aspirin in different media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of the anti-inflammatory and anti-nociceptive activity of this compound and aspirin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparison of the anti-inflammatory and anti-nociceptive activity of this compound and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitro aspirin (NCX4040) induces apoptosis in PC3 metastatic prostate cancer cells via hydrogen peroxide (H2O2)-mediated oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: In Vivo Delivery of Nitroaspirin
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with nitroaspirin (NCX 4016) in vivo.
Troubleshooting Guides
This section addresses common issues encountered during in vivo experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in Dosing Solution | Poor solubility in the chosen vehicle. | 1. Optimize Solvent System: this compound is soluble in DMSO. For in vivo use, a co-solvent system is often necessary. A common formulation involves dissolving this compound in DMSO first (e.g., to make a 50 mg/mL stock solution) and then diluting it with corn oil (e.g., to a final concentration of 10% DMSO in corn oil)[1]. 2. Gentle Heating and Sonication: If precipitation occurs, gentle heating and/or sonication can help dissolve the compound. However, be cautious as excessive heat can degrade the this compound molecule. 3. Prepare Fresh Solutions: It is recommended to prepare the dosing solution fresh before each experiment to minimize the risk of precipitation over time[1]. |
| Inconsistent or Lack of Efficacy in Oral Dosing Studies | Rapid Metabolism: Following oral administration in rats, unchanged this compound (NCX 4016) is not detected in the plasma. It is rapidly metabolized to salicylic acid and releases nitric oxide (NO)[2][3]. The peak of NO delivery is observed between 4 and 6 hours post-administration[2]. Timing of Measurement: The therapeutic effect may be missed if measurements are taken too early or too late. | 1. Adjust Dosing Route: Intraperitoneal (i.p.) administration leads to a more rapid and pronounced delivery of NO and the parent compound to the circulation and tissues compared to oral administration[2][3]. Consider switching to i.p. injection if rapid and higher exposure is required. 2. Optimize Timing of Efficacy Assessment: For oral dosing, schedule efficacy measurements to coincide with the peak of NO release and salicylic acid formation (around 4-6 hours post-dosing in rats)[2]. 3. Increase Dose: If the effect is still not observed, a higher dose might be necessary, but this should be balanced against potential toxicity. |
| Unexpected Animal Toxicity or Adverse Events | Vehicle Toxicity: High concentrations of DMSO can be toxic to animals. Off-target Effects: At higher doses, off-target effects of this compound or its metabolites may occur. | 1. Limit DMSO Concentration: Keep the final concentration of DMSO in the dosing solution to a minimum, ideally 10% or less. 2. Conduct Dose-Ranging Studies: Perform a preliminary dose-ranging study to determine the maximum tolerated dose (MTD) in your specific animal model. 3. Monitor Animals Closely: Observe animals for any signs of distress, weight loss, or changes in behavior after dosing. |
| High Variability in Experimental Results | Inconsistent Formulation: Incomplete dissolution or non-homogenous suspension of this compound can lead to variable dosing. Animal-to-Animal Variation: Biological variability is inherent in in vivo studies. Instability of the Compound: this compound can be sensitive to light and moisture, leading to degradation if not stored properly. | 1. Ensure Complete Dissolution: Visually inspect the dosing solution to ensure it is clear and free of precipitates before administration. 2. Increase Sample Size: Use a sufficient number of animals per group to account for biological variability. 3. Proper Storage: Store this compound powder at -20°C or -80°C in a tightly sealed container, protected from light[1]. Stock solutions in DMSO should also be stored at low temperatures (-20°C for up to one month, -80°C for up to six months)[1]. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in vivo?
A1: this compound (NCX 4016) has a dual mechanism of action. The aspirin moiety irreversibly inhibits cyclooxygenase-1 (COX-1) and, to some extent, COX-2, thereby blocking the production of prostaglandins and thromboxane A2[4][5][6]. The nitric oxide (NO)-donating moiety releases NO, which has vasodilatory, anti-inflammatory, and anti-platelet effects[7].
Q2: How does the route of administration affect the pharmacokinetics of this compound?
A2: The route of administration significantly impacts the pharmacokinetics of this compound.
-
Oral (p.o.): After oral administration in rats, the parent drug is not detected in the plasma. It is extensively metabolized in the gastrointestinal tract and/or during first-pass metabolism, leading to the appearance of salicylic acid and the release of NO, with peak plasma levels of NO metabolites observed around 4-6 hours[2][3].
-
Intraperitoneal (i.p.): Intraperitoneal administration results in a more rapid and higher systemic exposure to the parent compound and its active metabolite (NCX 4015), with a faster and more pronounced release of NO (peak at 1 hour in rats)[2][3].
Q3: What are the recommended storage conditions for this compound?
A3: this compound solid should be stored at -20°C or -80°C, protected from light and moisture. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months[1]. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Q4: Can I use this compound in combination with other drugs?
A4: Yes, the unique mechanism of action of this compound makes it a candidate for combination therapies. For example, it has been shown to enhance the efficacy of cancer vaccines by correcting immune dysfunction in tumor-bearing hosts[8]. However, as with any combination therapy, potential drug-drug interactions should be carefully considered and evaluated.
Quantitative Data
Table 1: In Vivo Efficacy of this compound (NCX 4016)
| Animal Model | Administration Route | Dose Range | Effect | ED50 | Reference |
| Carrageenan-induced paw edema (Rat) | i.p. | 2.5 - 50 mg/kg | Anti-inflammatory | 64.3 µmol/kg | [9] |
| Carrageenan-induced paw edema (Rat) | p.o. | 2.5 - 100 mg/kg | Anti-inflammatory | >555 µmol/kg (aspirin) | [9] |
| Acetic acid-induced writhing (Mouse) | p.o. | 2.5 - 100 mg/kg | Anti-nociceptive | 154.7 µmol/kg | [9][10] |
| Carrageenan-induced hyperalgesia (Rat) | p.o. | 25 - 200 mg/kg | Anti-nociceptive | 365 µmol/kg | [9] |
Table 2: Pharmacokinetic Parameters of this compound (NCX 4016) Metabolites in Rats (100 mg/kg dose)
| Parameter | Oral (p.o.) Administration | Intraperitoneal (i.p.) Administration | Reference |
| Unchanged NCX 4016 in Plasma | Not detected | Detected | [2][3] |
| Peak of NO Metabolites (NOx) | 4-6 hours | 1 hour | [2][3] |
| Peak of S-nitrosothiols (RS-NO) | 4 hours | 1 hour | [2][3] |
| Peak of Salicylic Acid (SA) | 6-8 hours | 1-2 hours | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound (NCX 4016) powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Corn oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a stock solution of, for example, 50 mg/mL.
-
Vortex the tube vigorously until the powder is completely dissolved. If needed, sonicate for a few minutes to aid dissolution. The solution should be clear.
-
In a separate sterile tube, add the required volume of corn oil.
-
Slowly add the this compound stock solution to the corn oil to achieve the desired final concentration (e.g., for a 10% DMSO formulation, add 1 part of the DMSO stock to 9 parts of corn oil).
-
Vortex the final solution thoroughly to ensure it is homogenous.
-
Prepare the dosing solution fresh on the day of the experiment.
Protocol 2: Carrageenan-Induced Paw Edema in Rats
Materials:
-
Male Wistar rats (180-200 g)
-
This compound dosing solution
-
Aspirin dosing solution (as a comparator)
-
Vehicle control (e.g., 10% DMSO in corn oil)
-
1% (w/v) Carrageenan solution in sterile saline
-
Pletysmometer
Procedure:
-
Acclimatize the rats for at least one week before the experiment.
-
Fast the animals overnight before the experiment with free access to water.
-
Administer this compound, aspirin, or vehicle control via the desired route (e.g., oral gavage or i.p. injection) at the appropriate doses.
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, 5, and 6 hours).
-
The percentage of edema inhibition is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Visualizations
Caption: Dual mechanism of action of this compound (NCX 4016).
Caption: A logical workflow for troubleshooting common in vivo issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. air.unimi.it [air.unimi.it]
- 3. Nitric oxide release and distribution following oral and intraperitoneal administration of this compound (NCX 4016) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct and irreversible inhibition of cyclooxygenase-1 by this compound (NCX 4016) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]
- 7. NO-aspirin: mechanism of action and gastrointestinal safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interaction of a selective cyclooxygenase-2 inhibitor with aspirin and NO-releasing aspirin in the human gastric mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comparison of the anti-inflammatory and anti-nociceptive activity of this compound and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A comparison of the anti-inflammatory and anti-nociceptive activity of this compound and aspirin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Nitroaspirin in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Nitroaspirin.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (e.g., NCX4040) in cancer cells?
A1: this compound (NCX4040) primarily induces cancer cell death through the generation of hydrogen peroxide (H₂O₂), which leads to oxidative stress.[1] This oxidative stress results in mitochondrial depolarization, lipid peroxidation, cell cycle arrest, and ultimately, apoptosis.[1][2] NCX4040 has been shown to be more potent than its parent compound, aspirin.[3][1]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A2: While direct resistance mechanisms to this compound are still under investigation, potential mechanisms can be extrapolated from resistance to other oxidative stress-inducing agents and NSAIDs. These may include:
-
Increased Antioxidant Capacity: Upregulation of antioxidant systems, such as elevated levels of glutathione (GSH) or antioxidant enzymes like thioredoxin reductase, can neutralize the reactive oxygen species (ROS) generated by this compound.[3][4]
-
Upregulation of the Nrf2 Pathway: The transcription factor Nrf2 is a master regulator of the antioxidant response.[5][6] Its constitutive activation can lead to the expression of cytoprotective genes, conferring resistance to therapies that rely on oxidative stress.[5][7]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp) can actively pump this compound or its active metabolites out of the cell, preventing them from reaching their target.[8][9] Although not directly demonstrated for this compound, this is a common mechanism of multidrug resistance.[8]
-
Alterations in Downstream Apoptotic Pathways: Mutations or altered expression of anti-apoptotic proteins (e.g., Bcl-2) or pro-apoptotic proteins could confer resistance to this compound-induced apoptosis.[3][1]
Q3: Can this compound be used to overcome resistance to other chemotherapeutic drugs?
A3: Yes, this compound has been shown to overcome resistance to other chemotherapy agents. For instance, the this compound derivative NCX-4016 was found to resensitize cisplatin-resistant human ovarian cancer cells to cisplatin.[4] It achieves this by depleting cellular glutathione (GSH) levels, which are often elevated in cisplatin-resistant cells and contribute to drug inactivation.[4]
Q4: What is the role of the tumor microenvironment in modulating the response to this compound?
A4: The tumor microenvironment can influence the efficacy of this compound. Myeloid-derived suppressor cells (MDSCs) in the tumor microenvironment can suppress T-cell responses.[10][11] this compound can interfere with the inhibitory enzymatic activities of these myeloid cells, thereby normalizing the immune status of tumor-bearing hosts and enhancing the effectiveness of cancer vaccines.[10][11][12]
Troubleshooting Guide
Issue 1: Decreased cell death observed with this compound treatment over time.
-
Possible Cause: Development of acquired resistance in the cancer cell line.
-
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response curve and calculate the IC50 value for this compound in your cell line and compare it to the initial experiments or published data for that cell line. A significant increase in IC50 suggests acquired resistance.
-
Assess Antioxidant Levels: Measure intracellular GSH levels. Elevated GSH is a common mechanism for resistance to oxidative stress-inducing drugs.[4]
-
Investigate Nrf2 Activation: Use Western blotting to check for the nuclear translocation of Nrf2 and the expression of its downstream targets (e.g., HO-1, NQO1).[5][13] Constitutive activation of the Nrf2 pathway is a known chemoresistance mechanism.[5][6][7]
-
Evaluate Drug Efflux: Use a P-glycoprotein substrate accumulation assay (e.g., using Rhodamine 123) to determine if increased drug efflux is contributing to the observed resistance.[8]
-
Issue 2: Inconsistent results in cell viability assays (e.g., MTT, PrestoBlue).
-
Possible Cause: Issues with drug stability, cell seeding density, or assay interference.
-
Troubleshooting Steps:
-
Drug Preparation: Prepare fresh stock solutions of this compound for each experiment, as it can be unstable in solution.
-
Cell Seeding: Ensure a consistent cell seeding density across all wells, as this can affect the final readout.
-
Assay Controls: Include appropriate controls, such as vehicle-only treated cells and untreated cells.
-
Antioxidant Interference: If co-treating with antioxidants, be aware that some, like N-Acetyl Cysteine (NAC) and GSH, can directly interfere with the mechanism of this compound.[3]
-
Issue 3: How can I overcome observed this compound resistance in my cell line?
-
Possible Strategies:
-
Combination Therapy:
-
With Cisplatin: For cisplatin-resistant lines, pre-treatment with this compound may restore sensitivity.[4]
-
With P-glycoprotein Inhibitors: If increased efflux is detected, co-treatment with a P-gp inhibitor like Verapamil may restore sensitivity.[14][15]
-
With Nrf2 Inhibitors: If Nrf2 is constitutively active, consider using an Nrf2 inhibitor to suppress the antioxidant response.[16]
-
-
Synergistic Drug Combinations: Explore combining this compound with other agents that target different pathways to prevent the development of resistance.[17][18]
-
Quantitative Data Summary
Table 1: Comparative Efficacy of NCX4040
| Compound | Cell Line | IC50 Value | Reference |
|---|---|---|---|
| NCX4040 | PC3 | 25 µM | [3] |
| Aspirin | PC3 | 25 mM | [3] |
| DETA NONOate | PC3 | 500 µM |[3] |
Table 2: Effect of NCX-4016 on Cellular Glutathione (GSH) Levels
| Cell Line | Treatment | Cellular GSH Reduction | Reference |
|---|
| Cisplatin-Resistant Ovarian Cancer | NCX-4016 | ~50% |[4] |
Experimental Protocols
1. Cell Viability Assay (PrestoBlue)
-
Objective: To determine the cytotoxic effects of this compound on cancer cells.
-
Methodology:
-
Seed approximately 3,000 cells per well in a 96-well plate and allow them to adhere overnight.[2]
-
Treat the cells with various concentrations of this compound (and any co-treatments). Include untreated and vehicle-only wells as controls.
-
Incubate the plate at 37°C with 5% CO₂ for the desired treatment period (e.g., 48 hours).[2]
-
Add PrestoBlue™ reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time and then measure fluorescence or absorbance using a plate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
-
2. Clonogenic (Colony Formation) Assay
-
Objective: To assess the long-term effect of this compound on the proliferative capacity of single cells.
-
Methodology:
-
Seed a low number of cells (e.g., 500-1000 cells) in a 6-well plate.
-
Treat the cells with this compound for a specified period (e.g., 24 hours).
-
Remove the drug-containing medium, wash with PBS, and add fresh medium.
-
Incubate the plates for 2-3 weeks, allowing colonies to form.[3]
-
Fix the colonies with methanol and stain with crystal violet.[3]
-
Count the number of colonies (typically >50 cells) in each well.
-
3. Cellular Glutathione (GSH) Assay
-
Objective: To measure intracellular GSH levels, a key component of the antioxidant defense system.
-
Methodology:
-
Treat cells with this compound or other compounds as required.
-
Harvest the cells and prepare cell lysates.
-
Use a commercially available GSH assay kit (e.g., based on the reaction of GSH with a chromogenic substrate).
-
Measure the absorbance or fluorescence according to the kit's protocol.
-
Quantify GSH levels by comparing them to a standard curve generated with known concentrations of GSH.
-
4. Transwell Migration Assay
-
Objective: To evaluate the effect of this compound on cancer cell migration.
-
Methodology:
-
Seed cancer cells in the upper chamber of a Transwell insert (e.g., 8 µm pore size) in serum-free medium.[3][2]
-
Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Add this compound to the upper and/or lower chamber, as per the experimental design.
-
Incubate for a period that allows for cell migration (e.g., 24 hours).
-
Remove non-migrated cells from the top of the insert with a cotton swab.
-
Fix and stain the migrated cells on the bottom of the insert.
-
Count the number of migrated cells under a microscope.
-
Visualizations: Pathways and Workflows
Caption: Mechanism of this compound-induced cell death.
Caption: Potential mechanisms of resistance to this compound.
Caption: Workflow for troubleshooting this compound resistance.
References
- 1. Nitro aspirin (NCX4040) induces apoptosis in PC3 metastatic prostate cancer cells via hydrogen peroxide (H2O2)-mediated oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nitro aspirin (NCX4040) induces apoptosis in PC3 metastatic prostate cancer cells via hydrogen peroxide (H2O2)-mediated oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Emerging role of nuclear factor erythroid 2-related factor 2 in the mechanism of action and resistance to anticancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Multifaceted Roles of NRF2 in Cancer: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 10. This compound corrects immune dysfunction in tumor-bearing hosts and promotes tumor eradication by cancer vaccination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. This compound corrects immune dysfu ... | Article | H1 Connect [archive.connect.h1.co]
- 13. Aspirin induces Nrf2‐mediated transcriptional activation of haem oxygenase‐1 in protection of human melanocytes from H2O2‐induced oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Reversal of P-glycoprotein-mediated multidrug resistance in human sarcoma MES-SA/Dx-5 cells by nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. How can drug combinations be employed to combat evolving resistance mechanisms? [synapse.patsnap.com]
- 18. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for the Effects of Nitric Oxide Donors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals design and interpret experiments involving nitric oxide (NO) donors. Proper controls are critical for distinguishing the specific effects of NO from potential experimental artifacts.
Frequently Asked Questions (FAQs)
Q1: What are the essential positive and negative controls for an experiment using a nitric oxide donor?
A1: To ensure the observed effects are due to nitric oxide, a comprehensive set of controls is crucial.
-
Positive Control: A known NO-dependent response in your experimental system should be included to confirm that the system is responsive to NO. For example, treatment with a well-characterized NO donor like SIN-1 can be used to elicit a known physiological response, such as increased cGMP levels.[1]
-
Vehicle Control: This is the solvent used to dissolve the NO donor (e.g., DMSO, NaOH).[2][3] It accounts for any effects of the solvent itself on the experimental system.
-
Inactive Donor Control (Decomposed Donor): The NO donor should be allowed to completely decompose before being added to the experimental system. This control helps to identify effects caused by the donor molecule itself or its breakdown products, independent of NO release.[4]
-
NO Scavenger Control: Co-treatment with a specific NO scavenger, such as carboxy-PTIO (cPTIO), should be performed.[5] If the effect of the NO donor is attenuated or abolished in the presence of the scavenger, it strongly suggests that the effect is mediated by NO.
-
Negative Control Compound: If available, an analogue of the NO donor that does not release NO should be used. This helps to control for any non-specific effects of the chemical structure of the donor.
Q2: How can I be sure that my NO donor is actually releasing nitric oxide in my experimental setup?
A2: It is essential to verify NO release under your specific experimental conditions. The rate and amount of NO released can be influenced by factors such as pH, temperature, and the presence of other molecules.[6][7][8]
You can measure the breakdown product of NO, nitrite (NO₂⁻), in your culture medium or buffer using the Griess assay.[9][10][11][12] This colorimetric assay is a straightforward method to quantify nitrite concentration.[12][13]
Q3: My NO donor is causing a change in the pH of my culture medium. How do I control for this?
A3: Some NO donors, particularly NONOates which are stable at high pH, can alter the pH of the medium upon addition.[4] It is crucial to monitor the pH of your medium after adding the NO donor. A separate control experiment should be performed where the pH of the medium is adjusted to the same level observed with the NO donor, but without the donor itself. This can be achieved by adding a small amount of a sterile, pH-adjusted buffer. This will help you determine if the observed effects are due to pH changes rather than the action of NO.
Q4: I'm concerned about the potential toxicity or off-target effects of the NO donor's byproducts. How can I address this?
A4: The decomposition of NO donors yields byproducts that can sometimes have biological activity or be toxic.[4][14] For example, the decomposition of DETA/NO leaves behind DETA, which has been reported to have adverse effects.[4]
To control for this, you should use a "spent" or "decomposed" donor control. Prepare a solution of the NO donor in your experimental buffer or medium and allow it to sit for a period sufficient for all the NO to be released (typically 5-10 half-lives). Then, add this solution to your cells or tissue. Any observed effects can be attributed to the byproducts.
Troubleshooting Guides
Problem 1: Inconsistent or no response to the NO donor.
| Possible Cause | Troubleshooting Step |
| Improper storage or handling of the NO donor. | Some NO donors are sensitive to light, temperature, and moisture.[15] Ensure you are following the manufacturer's storage and handling instructions. Prepare fresh stock solutions as recommended. |
| Incorrect buffer or medium conditions. | The rate of NO release from many donors is pH-dependent.[6][7] Verify the pH of your experimental buffer or medium. For NONOates, stock solutions are typically prepared in 0.01 M NaOH to prevent premature decomposition.[15] |
| Inactivation of NO. | Nitric oxide is a reactive free radical with a short half-life.[16] It can be rapidly inactivated by reactive oxygen species.[17] Ensure your experimental system does not have excessively high levels of oxidative stress, or consider including an antioxidant. |
| Cell type or tissue is not responsive to NO. | Confirm that your experimental model expresses the necessary downstream signaling components, such as soluble guanylyl cyclase (sGC). You can test this by using a direct sGC activator like YC-1 as a positive control. |
Problem 2: Observed effects are not blocked by an NO scavenger.
| Possible Cause | Troubleshooting Step |
| The effect is not mediated by nitric oxide. | The observed effect may be due to the parent compound, its byproducts, or a change in pH. Perform the appropriate controls as outlined in the FAQs (inactive donor, pH control). |
| The concentration of the scavenger is insufficient. | The scavenger needs to be present in a sufficient concentration to effectively quench the NO produced by the donor. Perform a dose-response experiment with the scavenger to determine the optimal concentration. |
| The effect is mediated by a downstream product of NO. | NO can react with other molecules to form reactive nitrogen species (RNS) like peroxynitrite (ONOO⁻).[17] Some scavengers may not be effective against these downstream mediators. Consider using a peroxynitrite scavenger like urate.[5] |
Experimental Protocols
Protocol 1: Griess Assay for Nitrite Quantification
This protocol allows for the quantification of nitrite, a stable and quantifiable end-product of NO in aqueous solution.[2]
Materials:
-
Griess Reagent (contains sulfanilamide and N-(1-naphthyl)ethylenediamine)[9]
-
Sodium nitrite (NaNO₂) standard solutions (0-100 µM)[2]
-
96-well microplate
-
Microplate reader (540 nm absorbance)[2]
Procedure:
-
Prepare a stock solution of your NO donor in the appropriate solvent.
-
Dilute the NO donor stock solution in your experimental buffer or medium (e.g., PBS, cell culture medium) to the desired final concentration.
-
Incubate the solution at 37°C for a defined period to allow for NO release and its conversion to nitrite.
-
In a 96-well plate, add 50 µL of your experimental samples and 50 µL of the sodium nitrite standards to separate wells.
-
Add 50 µL of the Griess reagent to each well.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in your samples by comparing their absorbance to the standard curve generated from the sodium nitrite standards.
Protocol 2: Inactive (Decomposed) Donor Control
Procedure:
-
Prepare a solution of the NO donor in your experimental buffer or medium at the same concentration you will use for your treatment group.
-
Incubate this solution under the same conditions as your experiment (e.g., 37°C, 5% CO₂) for a period of at least 5-10 half-lives of the NO donor. The half-life information is typically provided by the manufacturer.
-
After this incubation period, the solution, now containing the donor's byproducts but no active NO, can be used as your inactive donor control.
-
Add this "spent" solution to your cells or tissue and compare the response to your active NO donor treatment group.
Quantitative Data Summary
Table 1: Common Nitric Oxide Donors and Their Properties
| NO Donor | Class | Half-life (pH 7.4, 37°C) | Solvent | Key Considerations |
| DETA/NO | NONOate | ~20 hours | 0.01 M NaOH | Long-lasting NO release. Control for effects of DETA byproduct.[4] |
| Spermine NONOate (S150) | NONOate | ~39 minutes | 0.01 M NaOH | Releases two moles of NO per mole of parent compound.[6] |
| PROLI NONOate | NONOate | ~1.8 seconds | 0.01 M NaOH | Very short half-life, provides a burst of NO. |
| S-Nitroso-N-acetyl-penicillamine (SNAP) | S-nitrosothiol | ~4-6 hours | DMSO | Releases NO upon thermal and light-induced decomposition.[15] |
| S-Nitrosoglutathione (GSNO) | S-nitrosothiol | ~5.5 hours | Water/Buffer | Endogenously occurring NO carrier.[14] |
| Sodium Nitroprusside (SNP) | Metal-nitrosyl complex | Minutes | Water/Buffer | Light sensitive and can release cyanide, which can be toxic.[15] |
Visualizations
Caption: Canonical NO/sGC/cGMP signaling pathway.
Caption: Recommended experimental workflow with controls.
References
- 1. Sustained nitric oxide (NO)-releasing compound reverses dysregulated NO signal transduction in priapism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The Nitric Oxide Donor [Zn(PipNONO)Cl] Exhibits Antitumor Activity through Inhibition of Epithelial and Endothelial Mesenchymal Transitions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nitric oxide modulates cardiomyocyte pH control through a biphasic effect on sodium/hydrogen exchanger-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitric oxide enhancement strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitric oxide generating/releasing materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent developments in nitric oxide donor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mjas.analis.com.my [mjas.analis.com.my]
- 10. In vitro antioxidant capacity and free radical scavenging evaluation of active metabolite constituents of Newbouldia laevis ethanolic leaf extract - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agrojournal.org [agrojournal.org]
- 12. Probes for Nitric Oxide Research—Section 18.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The use of nitric oxide donors in pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Optimization of nitric oxide donors for investigating biofilm dispersal response in Pseudomonas aeruginosa clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Overview of the effects and mechanisms of NO and its donors on biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Biochemistry of Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Experiments with NO-Donating NSAIDs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nitric oxide-donating nonsteroidal anti-inflammatory drugs (NO-NSAIDs).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during experiments with NO-NSAIDs, providing potential causes and solutions in a straightforward question-and-answer format.
Q1: My nitric oxide (NO) measurements are inconsistent or lower than expected.
Possible Causes:
-
Compound Instability: NO-NSAIDs can be sensitive to light, temperature, and pH. Improper storage or handling can lead to degradation and reduced NO release.
-
Inaccurate NO Quantification Method: The choice of assay for measuring NO is critical. The Griess assay, while common, has limitations.
-
Interference from Media Components: Components in cell culture media, such as phenol red or serum proteins, can interfere with NO detection assays.
-
Rapid NO Degradation: Nitric oxide has a very short half-life in biological systems, making its detection challenging.
Troubleshooting Steps:
-
Verify Compound Integrity:
-
Store NO-NSAIDs protected from light at the recommended temperature (typically -20°C or lower for solids).
-
Prepare fresh stock solutions for each experiment. If using a solvent like DMSO, ensure it is anhydrous.
-
For NO donors where release is pH-dependent, ensure the buffer pH is accurate and stable throughout the experiment.
-
-
Optimize NO Detection Assay:
-
Griess Assay: Ensure your Griess reagent is fresh. Always include a sodium nitrite standard curve with each assay to accurately quantify nitrite, a stable oxidation product of NO.[1][2]
-
Alternative Methods: Consider more sensitive or real-time detection methods like electrochemical NO sensors or chemiluminescence.[2]
-
-
Control for Interferences:
-
When using the Griess assay with cell culture, use a culture medium without phenol red as it can interfere with the colorimetric reading.
-
Run a control with media alone to determine any background signal.
-
Q2: I am observing unexpected or variable results in my COX inhibition assays.
Possible Causes:
-
Incorrect Assay Conditions: The human whole blood assay is a common method, but variations in incubation time, temperature, or the stimulus used to induce COX-2 can affect results.[3][4][5]
-
Compound Solubility Issues: Poor solubility of the NO-NSAID in the assay buffer can lead to an underestimation of its inhibitory potency.
-
Plasma Protein Binding: The extent to which the drug binds to plasma proteins can influence its free concentration and, therefore, its ability to inhibit COX enzymes.[5]
Troubleshooting Steps:
-
Standardize Assay Protocol:
-
Adhere strictly to a validated protocol for the human whole blood assay or other COX inhibition assays.
-
Ensure consistent incubation times and temperatures (37°C).
-
Use a consistent and appropriate stimulus for COX-2 induction (e.g., lipopolysaccharide - LPS).
-
-
Address Solubility:
-
Ensure the NO-NSAID is fully dissolved in the vehicle (e.g., DMSO) before adding it to the assay.
-
Be mindful of the final concentration of the vehicle, as high concentrations can affect enzyme activity.
-
-
Consider Pharmacokinetics:
-
When comparing in vitro data to in vivo results, remember that factors like plasma protein binding and drug metabolism can significantly alter the effective concentration of the drug.
-
Q3: My in vivo anti-inflammatory model is yielding inconsistent results.
Possible Causes:
-
Improper Drug Formulation and Administration: The poor water solubility of many NSAIDs can be a challenge for oral formulation, leading to variable absorption.[6][7]
-
Choice of Animal Model: The type of inflammatory model (e.g., carrageenan-induced paw edema, acetic acid-induced writhing) will influence the outcome, as different inflammatory mediators are involved.[8][9][10][11][12]
-
Interference from Analgesics: The use of certain pain relievers in animal models can interfere with the inflammatory process being studied.
Troubleshooting Steps:
-
Optimize Drug Formulation:
-
For oral administration, consider using a suitable vehicle to enhance solubility and absorption. This may involve co-solvents or creating a suspension.
-
Ensure the route and timing of administration are consistent across all experimental groups.
-
-
Select the Appropriate Model:
-
Review Concomitant Medications:
-
If analgesics are required for animal welfare, select one that is known not to interfere with the cyclooxygenase pathway or the inflammatory response being measured.
-
Q4: I am having difficulty interpreting the mechanism of action of my NO-NSAID.
Possible Cause:
-
Complex Signaling Pathways: The biological effects of NO-NSAIDs are not solely due to COX inhibition and NO release. They can modulate various signaling pathways, including those involved in apoptosis and NF-κB activation, which can be independent of COX.[13][14][15]
Troubleshooting Steps:
-
Broaden the Scope of Investigation:
-
Use Appropriate Controls:
-
Include the parent NSAID (without the NO-donating moiety) as a control to differentiate the effects of COX inhibition from those of NO release.
-
A "spent" NO-NSAID (one that has already released its NO) can also be a useful control.
-
Quantitative Data Summary
The following tables provide a summary of quantitative data for comparing the activity of traditional NSAIDs and their NO-donating counterparts.
Table 1: Comparison of IC50 Values for COX-1 and COX-2 Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| Ibuprofen | 12 | 80 | 0.15 |
| Diclofenac | 0.076 | 0.026 | 2.9 |
| Meloxicam | 37 | 6.1 | 6.1 |
| Celecoxib | 82 | 6.8 | 12 |
| Indomethacin | 0.0090 | 0.31 | 0.029 |
| Piroxicam | 47 | 25 | 1.9 |
Data compiled from various sources.[19] IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments involving NO-NSAIDs.
Protocol 1: Measurement of Nitric Oxide Release using the Griess Assay
This protocol measures nitrite (NO₂⁻), a stable product of NO oxidation, as an indicator of NO release.
Materials:
-
Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid.
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NEDD) in deionized water.
-
Note: Mix equal volumes of Solution A and Solution B immediately before use. Protect from light.
-
-
Sodium Nitrite (NaNO₂) standard solution (1 mM).
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 540 nm.
Procedure:
-
Prepare Nitrite Standard Curve:
-
Perform serial dilutions of the 1 mM NaNO₂ standard solution in PBS to obtain concentrations ranging from 1.56 µM to 100 µM.
-
Add 50 µL of each standard concentration in duplicate to the 96-well plate.
-
-
Sample Preparation and Incubation:
-
Dissolve the NO-NSAID in a suitable vehicle (e.g., DMSO) to prepare a stock solution.
-
Dilute the stock solution in PBS (or cell culture medium) to the desired final concentrations.
-
Add 50 µL of each sample concentration in duplicate to the 96-well plate.
-
Include a vehicle control.
-
Incubate the plate at 37°C for the desired time period to allow for NO release.
-
-
Griess Reaction:
-
Add 50 µL of the freshly prepared Griess reagent to all wells (standards and samples).[1]
-
Incubate the plate in the dark at room temperature for 10-15 minutes.
-
-
Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.[1]
-
-
Data Analysis:
-
Subtract the absorbance of the blank (PBS + Griess reagent) from all readings.
-
Plot the absorbance of the standards versus their known concentrations to generate a standard curve.
-
Determine the nitrite concentration in the samples by interpolating their absorbance values from the standard curve.
-
Protocol 2: Human Whole Blood Assay for COX-1 and COX-2 Inhibition
This ex vivo assay measures the ability of a compound to inhibit COX-1 and COX-2 in a physiologically relevant environment.[3][4][5]
Materials:
-
Freshly drawn human blood from healthy volunteers (with appropriate ethical approval).
-
Heparin (as an anticoagulant).
-
Lipopolysaccharide (LPS) for COX-2 induction.
-
Test compounds (NO-NSAIDs and parent NSAIDs) dissolved in a suitable vehicle (e.g., DMSO).
-
Enzyme-linked immunosorbent assay (ELISA) kits for Thromboxane B₂ (TXB₂) and Prostaglandin E₂ (PGE₂).
Procedure for COX-1 Inhibition:
-
Aliquot 500 µL of heparinized whole blood into microcentrifuge tubes.
-
Add various concentrations of the test compound or vehicle control.
-
Allow the blood to clot by incubating at 37°C for 1 hour. This induces COX-1 activity, leading to the production of TXA₂, which is rapidly converted to the stable metabolite TXB₂.
-
Centrifuge the tubes to separate the serum.
-
Collect the serum and store it at -80°C until analysis.
-
Quantify the concentration of TXB₂ in the serum using an ELISA kit. The reduction in TXB₂ levels in the presence of the test compound indicates COX-1 inhibition.
Procedure for COX-2 Inhibition:
-
Aliquot 500 µL of heparinized whole blood into microcentrifuge tubes.
-
Add various concentrations of the test compound or vehicle control.
-
Add LPS (e.g., 10 µg/mL final concentration) to induce the expression of COX-2.
-
Incubate the blood at 37°C for 24 hours.
-
Centrifuge the tubes to separate the plasma.
-
Collect the plasma and store it at -80°C until analysis.
-
Quantify the concentration of PGE₂ in the plasma using an ELISA kit. The reduction in PGE₂ levels in the presence of the test compound indicates COX-2 inhibition.
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration compared to the vehicle control.
-
Plot the percentage of inhibition versus the compound concentration and use non-linear regression to determine the IC50 value (the concentration that causes 50% inhibition).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action for NO-donating NSAIDs.
Caption: Logical workflow for troubleshooting unexpected experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. Nitric Oxide Release Part III. Measurement and Reporting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Challenges and Progress in Nonsteroidal Anti-Inflammatory Drugs Co-Crystal Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ijpras.com [ijpras.com]
- 9. An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
- 14. NO-donating NSAIDs and cancer: an overview with a note on whether NO is required for their action - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ٠رکز Ù ÙØ·ÙÙ Ø§Û Ø§Ø·ÙØ§Ø¹ رساÙ٠عÙÙÙ Ù ÙÙØ§Ùر٠- NO-releasing NSAIDs suppress NF-κB signaling in vitro and in vivo through S-nitrosylation [manuscript.isc.ac]
- 16. Non-steroidal anti-inflammatory drugs induce immunogenic cell death in suppressing colorectal tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Apoptosis detection: a purpose-dependent approach selection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analysis of apoptosis methods recently used in Cancer Research and Cell Death & Disease publications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Flow Cytometry for Nitroaspirin-Treated Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing flow cytometry analysis of cells treated with nitroaspirin.
Frequently Asked Questions (FAQs)
Q1: What are the key applications of flow cytometry for cells treated with this compound?
A1: Flow cytometry is a powerful tool to assess the cellular effects of this compound. Key applications include:
-
Apoptosis analysis: Detecting and quantifying programmed cell death using assays like Annexin V/Propidium Iodide (PI) staining.[1][2]
-
Cell cycle analysis: Determining the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) to identify cell cycle arrest.[1][3][4]
-
Reactive Oxygen Species (ROS) detection: Measuring the generation of ROS, which is a known mechanism of action for some this compound compounds.[1][5]
-
Mitochondrial membrane potential assay: Assessing changes in mitochondrial function, often an early indicator of apoptosis.[1][6]
-
Cell viability and cytotoxicity assays: Distinguishing between live, apoptotic, and necrotic cells.[1][7]
Q2: What are the expected effects of this compound on cells that can be measured by flow cytometry?
A2: this compound compounds have been shown to induce a range of cellular effects, including:
-
Cell cycle arrest, often at the G2/M phase.[3]
-
Generation of reactive oxygen species (ROS) and superoxide anions.[1]
-
Depolarization of the mitochondrial membrane.[1]
Q3: What controls are essential when analyzing this compound-treated cells by flow cytometry?
A3: A comprehensive set of controls is crucial for reliable and interpretable results.[9][10] These should include:
-
Unstained cells: To determine background fluorescence (autofluorescence).[10]
-
Vehicle-treated cells: Cells treated with the solvent used to dissolve the this compound (e.g., DMSO) to control for any effects of the vehicle itself.
-
Positive and negative controls for the assay: For example, cells treated with a known inducer of apoptosis (e.g., staurosporine) for an Annexin V assay.
-
Single-stain controls: For multicolor experiments, to set up compensation for spectral overlap.[11][12]
-
Isotype controls: To control for non-specific binding of antibodies.[13]
Troubleshooting Guides
This section addresses specific issues that may arise during the flow cytometric analysis of this compound-treated cells.
| Problem | Potential Cause | Suggested Solution |
| Weak or No Signal | Ineffective this compound Treatment: The concentration or incubation time may be insufficient to induce a measurable effect. | Optimize the dose and duration of this compound treatment. Perform a dose-response and time-course experiment. |
| Low Target Expression: The cellular target being measured is expressed at low levels. | Use a brighter fluorochrome for the antibody targeting the low-abundance protein.[9] Consider using a signal amplification strategy. | |
| Improper Staining Protocol: Suboptimal antibody concentration, incubation time, or temperature. | Titrate antibodies to determine the optimal concentration.[12] Ensure incubation is performed at the recommended temperature and for the appropriate duration, protecting from light. | |
| Instrument Settings Not Optimized: Laser and filter settings may not be appropriate for the fluorochromes used. | Ensure the correct laser lines and filters are used for the specific fluorochromes in your panel.[14] Run compensation controls to correct for spectral overlap.[11] | |
| High Background/Non-Specific Staining | Dead Cells: Dead cells can non-specifically bind antibodies and exhibit high autofluorescence.[10] | Use a viability dye to exclude dead cells from the analysis.[15] |
| Antibody Concentration Too High: Excess antibody can lead to non-specific binding. | Titrate your antibodies to find the optimal staining concentration.[11][13] | |
| Inadequate Washing: Insufficient washing steps can leave unbound antibody in the sample. | Increase the number of wash steps after antibody incubation.[9] | |
| Fc Receptor Binding: Antibodies may bind non-specifically to Fc receptors on the cell surface. | Block Fc receptors with an Fc blocking reagent before adding your primary antibodies.[13] | |
| High Variability Between Replicates | Inconsistent Cell Handling: Variations in cell seeding density, drug treatment, or staining procedures. | Standardize all experimental procedures. Ensure consistent cell numbers and volumes for all samples. |
| Instrument Drift: Changes in laser power or detector sensitivity over time. | Run instrument quality control beads daily to monitor performance.[11] | |
| Cell Clumping | Excessive Centrifugation Speed: High-speed centrifugation can damage cells and cause aggregation. | Centrifuge cells at a lower speed (e.g., 300-400 x g).[16] |
| Presence of DNA from Dead Cells: DNA released from dead cells is sticky and can cause cells to clump. | Treat samples with DNase to reduce clumping. |
Experimental Protocols
Protocol 1: Apoptosis Detection using Annexin V and Propidium Iodide (PI)
This protocol is for the detection of apoptosis in cells treated with this compound.
Materials:
-
This compound compound
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (or other fluorochrome conjugate)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control for the specified time.
-
Cell Harvesting: Gently collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Staining: Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[2]
-
Analysis: Analyze the samples on a flow cytometer within one hour.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI)
This protocol is for analyzing the effect of this compound on the cell cycle.
Materials:
-
This compound compound
-
Cell culture medium
-
PBS
-
70% Ethanol (ice-cold)
-
PI staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described in Protocol 1.
-
Cell Harvesting: Collect cells by trypsinization (if adherent) and centrifugation.
-
Washing: Wash the cell pellet with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate for at least 30 minutes on ice or at -20°C.[3]
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.[3]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer.
Data Interpretation:
-
A histogram of DNA content will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.[4] Changes in the distribution of cells in these phases indicate a cell cycle arrest.
Protocol 3: Reactive Oxygen Species (ROS) Detection
This protocol is for measuring intracellular ROS levels.
Materials:
-
This compound compound
-
Cell culture medium
-
PBS
-
ROS-sensitive dye (e.g., Dihydrorhodamine 123, DCFDA)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described in Protocol 1.
-
Dye Loading: After treatment, incubate the cells with the ROS-sensitive dye according to the manufacturer's instructions.
-
Cell Harvesting: Collect the cells.
-
Washing: Wash the cells with PBS.
-
Resuspension: Resuspend the cells in PBS or a suitable buffer for flow cytometry.
-
Analysis: Analyze the samples immediately on a flow cytometer, measuring the fluorescence intensity of the ROS-sensitive dye.
Data Interpretation:
-
An increase in fluorescence intensity in this compound-treated cells compared to control cells indicates an increase in intracellular ROS levels.
Visualizations
Caption: Workflow for Apoptosis Detection.
Caption: this compound's Cellular Effects.
References
- 1. Nitro aspirin (NCX4040) induces apoptosis in PC3 metastatic prostate cancer cells via hydrogen peroxide (H2O2)-mediated oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Nitric oxide-donating aspirin induces G2/M phase cell cycle arrest in human cancer cells by regulating phase transition proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 5. Flow Cytometric Analysis of Intracellular ROS and RNS Production and Curcumin Inhibition | AAT Bioquest [aatbio.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. biocompare.com [biocompare.com]
- 11. Flow cytometry troubleshooting | Abcam [abcam.com]
- 12. Best Practices for Multiparametric Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Flow Cytometry Troubleshooting Guide [sigmaaldrich.com]
- 14. Flow Cytometry Troubleshooting Tips [elabscience.com]
- 15. 10 Tips to Optimize Clinical Flow Cytometry | Technology Networks [technologynetworks.com]
- 16. research.pasteur.fr [research.pasteur.fr]
Nitroaspirin Research: A Technical Support Center for Ensuring Reproducibility
To facilitate groundbreaking research and development in the field of Nitroaspirin, this technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments and ensuring the reproducibility of their results. This guide, presented in a question-and-answer format, directly addresses specific issues that may be encountered during the synthesis, in vitro analysis, and in vivo evaluation of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide rapid answers to common questions and challenges in this compound research.
Synthesis and Purity
Q1: My this compound synthesis has a low yield. What are the common causes and how can I optimize the reaction?
A1: Low yields in this compound synthesis can stem from several factors. Incomplete reactions, side reactions, and degradation of the product are common culprits. To optimize the yield, consider the following:
-
Reaction Temperature: The esterification of salicylic acid with acetic anhydride is temperature-dependent. Increasing the reaction temperature, for example from 50°C to 80°C, has been shown to increase both the yield and purity of aspirin, a foundational component of this compound.
-
Catalyst: The choice and concentration of the acid catalyst (e.g., phosphoric acid) are critical. Ensure the catalyst is fresh and used in the correct proportion as specified in your protocol.
-
Reaction Time: While heating, ensure the reaction proceeds for the recommended duration to ensure completion. For a typical aspirin synthesis, this can be around 15 minutes at 100°C.
-
Moisture Control: The reactants, especially acetic anhydride, are sensitive to moisture. Ensure all glassware is thoroughly dried and reagents are protected from atmospheric moisture to prevent hydrolysis of the anhydride, which would reduce the yield.
Q2: I am seeing impurities in my final this compound product. How can I identify and minimize them?
A2: Impurities in your this compound product can significantly impact experimental results. Common impurities include unreacted salicylic acid and degradation products.
-
Identification of Impurities:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method to check for the presence of salicylic acid. A spot corresponding to salicylic acid in your product lane indicates impurity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative method to assess purity and identify various degradation products. A well-developed HPLC method can separate this compound from its potential impurities, allowing for their quantification.[1][2][3]
-
Spectroscopic Methods: Techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the chemical structure of your synthesized this compound and detect impurities.
-
-
Minimizing Impurities:
-
Purification: Recrystallization is a crucial step to purify crude this compound. Dissolving the crude product in a minimal amount of a hot solvent (like ethanol) and then allowing it to cool slowly will result in the formation of purer crystals, leaving impurities dissolved in the solvent.
-
Storage: Proper storage of the synthesized this compound is essential to prevent degradation. It should be stored in a cool, dark, and dry place. For long-term storage, temperatures of -20°C or -80°C are recommended.[4]
-
Stability and Storage
Q3: How stable is this compound in solution, and what are the optimal storage conditions?
A3: The stability of this compound in solution is influenced by temperature, pH, and light.
-
Temperature: For stock solutions, storage at -80°C is recommended for up to 6 months, while storage at -20°C is suitable for up to 1 month.[4] For in vivo experiments, it is best to prepare fresh working solutions daily.[4]
-
pH: Aspirin, and by extension this compound, is susceptible to hydrolysis, which is accelerated at high temperatures and in alkaline solutions.[5] It is advisable to prepare solutions in appropriate buffers to maintain a stable pH.
-
Light: Exposure to light, particularly UV light, can lead to the degradation of many chemical compounds. It is good practice to store this compound solutions in amber vials or otherwise protected from light.
Quantitative Stability Data for Aspirin (as a reference)
| Condition | Solvent | Temperature | Stability |
| Aspirin | Distilled Water | 25°C | Unstable, significant degradation after 1 day |
| Aspirin | Distilled Water | 4°C | Stable for at least 7 days |
| Aspirin | Distilled Water | -20°C | Stable for at least 7 days |
| Aspirin | Normal Saline | 25°C | Unstable, significant degradation after 1 day |
| Aspirin | Normal Saline | 4°C | Stable for at least 7 days |
| Aspirin | Normal Saline | -20°C | Stable for at least 7 days |
This table summarizes the stability of aspirin under different conditions and can serve as a general guide for this compound, though specific stability studies for the nitro-derivative are recommended.
In Vitro Experiments
Q4: I am getting inconsistent results in my cell viability assays (e.g., MTT, Alamar Blue) with this compound. What could be the problem?
A4: Inconsistent results in cell viability assays are a common issue. Here are some troubleshooting steps:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Overly confluent or sparse cultures can lead to variability.
-
Compound Solubility: this compound is often dissolved in DMSO to create a stock solution. When diluting into culture media, ensure the final DMSO concentration is low (typically <0.5%) and consistent across all wells to avoid solvent-induced toxicity. If precipitation is observed, gentle warming or sonication may help.[4]
-
Incubation Time: Optimize the incubation time with this compound. Too short an exposure may not induce a measurable effect, while too long may lead to secondary effects not directly related to the initial drug action.
-
Assay Interference: Some compounds can interfere with the chemistry of the viability assay itself. For example, a compound might chemically reduce the MTT reagent, leading to a false-positive signal for viability. Running a control with the compound in cell-free media can help identify such interference.
-
Metabolic State of Cells: The metabolic activity of cells can influence the results of assays like MTT. Ensure your cells are healthy and in the exponential growth phase before starting the experiment.
Q5: I am having trouble detecting changes in my target proteins via Western Blot after this compound treatment. What should I check?
A5: Western blotting can be a sensitive technique with many potential pitfalls. If you are not seeing the expected changes in protein expression or phosphorylation, consider the following:
-
Sample Preparation: Ensure that cell lysates are prepared quickly on ice and contain protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.
-
Protein Loading: Load equal amounts of protein in each lane. Use a loading control (e.g., β-actin, GAPDH) to verify equal loading.
-
Antibody Quality: Use antibodies that are validated for your application. Check the manufacturer's recommendations for antibody dilution and incubation conditions.
-
Signal Detection: Optimize the exposure time for chemiluminescent detection. A signal that is too weak or too strong can obscure real differences between samples.
-
Time Course and Dose-Response: It's possible that the time point or concentration of this compound you are using is not optimal to see a change in your target protein. Perform a time-course and dose-response experiment to identify the optimal conditions.
In Vivo Experiments
Q6: What are the main challenges in administering this compound in animal models and how can I overcome them?
A6: In vivo studies with this compound present unique challenges, primarily related to drug delivery and bioavailability.
-
Formulation and Solubility: this compound is often poorly soluble in aqueous solutions. For oral administration, it may need to be formulated as a suspension. For intraperitoneal or intravenous injections, a suitable vehicle that solubilizes the compound without causing toxicity is required. A common vehicle for in vivo studies is a mixture of DMSO and corn oil.[4]
-
Bioavailability: The bioavailability of this compound can be influenced by the route of administration and the formulation used. Studies have shown that different formulations of aspirin can lead to significant differences in plasma concentrations and time to reach maximum concentration (Tmax).[6][7] It is important to choose a formulation and administration route that ensures adequate and consistent drug exposure.
-
Metabolism: this compound is metabolized in vivo, releasing aspirin and nitric oxide.[8][9] Understanding the metabolic profile of the specific this compound compound you are using is crucial for interpreting the results of your study.
Quantitative In Vivo Pharmacokinetic Parameters of Aspirin Formulations (as a reference)
| Formulation | Tmax (hours) | Cmax (ng/mL) | AUC (ng·h/mL) |
| Enteric-Coated Aspirin | 3 - 6 | Variable | 725.5 (median) |
| Plain Aspirin | 0.5 - 1.0 | 814 (median) | 823.1 (median) |
This table shows the variability in pharmacokinetic parameters for different aspirin formulations and highlights the importance of formulation choice for in vivo studies. Data is presented as median values from a study in healthy volunteers.[10]
Experimental Protocols
To ensure reproducibility, detailed and standardized protocols are essential. Below are example methodologies for key experiments in this compound research.
Protocol 1: Synthesis of Aspirin (A Precursor to this compound)
-
Reactants:
-
Salicylic acid
-
Acetic anhydride
-
Concentrated phosphoric acid (85%)
-
-
Procedure:
-
In a flask, combine salicylic acid and acetic anhydride.
-
Carefully add a few drops of concentrated phosphoric acid as a catalyst.
-
Heat the mixture in a water bath at approximately 100°C for 15 minutes, with gentle stirring.
-
After the reaction is complete, cool the flask and then slowly add cold water to precipitate the crude aspirin.
-
Collect the crude aspirin by vacuum filtration.
-
-
Purification:
-
Dissolve the crude aspirin in a minimal amount of warm ethanol.
-
Slowly add cold water until crystals begin to form.
-
Cool the solution in an ice bath to maximize crystal formation.
-
Collect the purified aspirin crystals by vacuum filtration and allow them to dry.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from a stock solution in culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Prepare a fresh solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS or serum-free medium.
-
Remove the drug-containing medium and add the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the MTT solution.
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
IC50 Values of this compound in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| p-NO-ASA | MDA-MB-231 | Breast Cancer (ER-) | 13 ± 2 |
| p-NO-ASA | SK-BR-3 | Breast Cancer (ER-) | 17 ± 2 |
| m-NO-ASA | MDA-MB-231 | Breast Cancer (ER-) | 173 ± 15 |
| m-NO-ASA | SK-BR-3 | Breast Cancer (ER-) | 185 ± 12 |
| NO-ASA | MCF-7 | Breast Cancer | 8.9 |
| NO-ASA | MDA-MB-231 | Breast Cancer | 30 |
| NO-ASA | BxPC-3 | Pancreatic Cancer | 11.5 |
| NO-ASA | MIA PaCa-2 | Pancreatic Cancer | 7 |
| NCX4040 | A549 | Non-Small-Cell Lung Cancer | 23.8 |
| NCX4040 | H1975 | Non-Small-Cell Lung Cancer | 7.0 |
This table provides a summary of reported IC50 values for different this compound compounds in various cancer cell lines, which can be a useful reference for planning experiments.[11][12][13]
Visualizations: Signaling Pathways and Workflows
Visual representations of complex biological pathways and experimental workflows can greatly enhance understanding and reproducibility.
Signaling Pathways
EGFR/PI3K/STAT3 Signaling Pathway
This compound has been shown to inhibit the EGFR/PI3K/STAT3 signaling pathway, which is often dysregulated in cancer.[14][15][16] This pathway plays a crucial role in cell proliferation, survival, and metastasis.
References
- 1. scilit.com [scilit.com]
- 2. researchgate.net [researchgate.net]
- 3. The quantitative determination of aspirin and its degradation products in a model solution aerosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. hitachi-hightech.com [hitachi-hightech.com]
- 6. A comparative bioavailability study of different aspirin formulations using on-line multidimensional chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative bioavailability studies of citric acid and malonic acid based aspirin effervescent tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nitric oxide release and distribution following oral and intraperitoneal administration of this compound (NCX 4016) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In-vitro and in-vivo metabolism of different aspirin formulations studied by a validated liquid chromatography tandem mass spectrometry method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nitric Oxide-Releasing Aspirin Suppresses NF-κB Signaling in Estrogen Receptor Negative Breast Cancer Cells in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NO-donating aspirin inhibits the activation of NF-κB in human cancer cell lines and Min mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reconsidering the Role of Cyclooxygenase Inhibition in the Chemotherapeutic Value of NO-Releasing Aspirins for Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NCX-4016, a nitro-derivative of aspirin, inhibits EGFR and STAT3 signaling and modulates Bcl-2 proteins in cisplatin-resistant human ovarian cancer cells and xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NCX-4016, a nitro-derivative of aspirin, inhibits EGFR and STAT3 signaling and modulates Bcl-2 proteins in cisplatin-resistant human ovarian cancer cells and xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. NCX-4016, a nitro-derivative of aspirin, inhibits EGFR and STAT3 signaling and modulates Bcl-2 proteins in cisplatin-resistant human ovarian cancer cells and xenografts. | Sigma-Aldrich [sigmaaldrich.com]
Validation & Comparative
Nitroaspirin vs. Aspirin in Colon Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of nitroaspirin (NO-aspirin) and traditional aspirin in preclinical colon cancer models. The information presented is based on experimental data from publicly available scientific literature.
Executive Summary
This compound, a derivative of aspirin that incorporates a nitric oxide (NO)-donating moiety, demonstrates significantly greater potency in inhibiting the growth of colon cancer cells compared to its parent compound, aspirin. Preclinical studies indicate that this compound is over 1000 times more effective than aspirin at inducing apoptosis and curbing cell proliferation in colon cancer cell lines. While both compounds modulate key signaling pathways implicated in cancer progression, their mechanisms of action diverge. Aspirin primarily exerts its effects through both cyclooxygenase (COX)-dependent and -independent pathways, including the Wnt/β-catenin and Specificity Protein (Sp) transcription factor pathways. In contrast, this compound's enhanced anticancer activity is largely attributed to the release of nitric oxide, which induces oxidative stress and triggers apoptotic pathways, in addition to modulating the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.
Data Presentation
Table 1: In Vitro Efficacy of this compound and Aspirin in Colon Cancer Cell Lines
| Compound | Cell Line | Endpoint | Result | Citation |
| This compound | HT-29 | Cell Growth Inhibition | >1000-fold more potent than aspirin | [1] |
| This compound | SW480 | Apoptosis Induction | 2.9-fold increase in apoptosis in Min mice intestinal epithelium | |
| Aspirin | HCT116 | IC50 for Cell Proliferation | ~5 mM | [2][3] |
| Aspirin | SW620 | IC50 for Cell Proliferation | ~5 mM | [2][3] |
| Aspirin | DLD1 | IC50 for Cell Proliferation | ~3 mM | [2][3] |
| Aspirin | SW480, RKO | IC50 for Cell Growth Inhibition | 2.5 - 5 mM | [4] |
| Aspirin | HT-29 | Apoptosis Induction | 45% TUNEL-positive cells at 3 mM | [5] |
Table 2: In Vivo Efficacy of this compound and Aspirin in Colon Cancer Animal Models
| Compound | Animal Model | Endpoint | Result | Citation |
| This compound | Nude mice with HT-29 xenografts | Tumor Growth Inhibition | Not specified | [6] |
| This compound | Min mice | Tumor Reduction | 59% reduction in tumors | |
| Aspirin | Nude mice with RKO xenografts | Tumor Growth Inhibition | Significant decrease in tumor growth | [4] |
| Aspirin | Nude mice with various CRC xenografts | Tumor Growth Inhibition | Dose-dependent decrease in tumor growth | [7] |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[8]
-
Cell Plating: Colon cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound or aspirin for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours at 37°C.
-
Solubilization: The formazan crystals formed by viable cells are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).[8]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm. The results are expressed as a percentage of the viability of untreated control cells.
Apoptosis Detection (TUNEL Assay)
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.[9]
-
Cell/Tissue Preparation: Adherent cells are grown on coverslips or in chamber slides. For tissue samples, paraffin-embedded sections are deparaffinized and rehydrated.
-
Permeabilization: Cells/tissues are fixed and then permeabilized to allow the entry of the labeling enzyme.
-
TdT Labeling: The samples are incubated with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTP (e.g., Br-dUTP or fluorescently labeled dUTP). TdT catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.[10]
-
Detection: If a hapten-labeled dUTP is used, a secondary detection step with a fluorescently labeled antibody or streptavidin conjugate is performed.
-
Microscopy: The samples are counterstained with a nuclear stain (e.g., DAPI) and visualized using a fluorescence microscope. The percentage of TUNEL-positive cells is determined by counting the number of fluorescently labeled nuclei relative to the total number of nuclei.
Western Blot Analysis of Signaling Proteins
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: Cells are lysed in a buffer containing detergents and protease inhibitors to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., β-catenin, phosphorylated p38), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The protein bands are visualized by adding a chemiluminescent substrate and capturing the signal on X-ray film or with a digital imager. The intensity of the bands is quantified using densitometry software.
Signaling Pathways and Mechanisms of Action
Aspirin
Aspirin's anticancer effects in colon cancer are multifaceted, involving both COX-dependent and COX-independent mechanisms.
-
COX-Dependent Pathway: Aspirin irreversibly inhibits cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, which are often overexpressed in colorectal tumors. This inhibition leads to a reduction in the synthesis of prostaglandins, which are key mediators of inflammation and cell proliferation.[11]
-
COX-Independent Pathways:
-
Wnt/β-catenin Signaling: Aspirin has been shown to downregulate the Wnt/β-catenin signaling pathway, a critical pathway in colon carcinogenesis. It can promote the degradation of β-catenin, a key transcriptional co-activator in this pathway.[12][13]
-
Sp Transcription Factors: Aspirin can induce the degradation of Specificity Protein (Sp) transcription factors (Sp1, Sp3, and Sp4), which regulate the expression of genes involved in cell survival and proliferation.[4]
-
Aspirin's multifaceted mechanism of action in colon cancer cells.
This compound
The enhanced anticancer activity of this compound stems from its ability to release nitric oxide (NO), which initiates a cascade of events leading to cell death.
-
NO-Mediated Oxidative Stress: The donated NO can lead to the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS), inducing a state of oxidative stress within the cancer cells.
-
Induction of Apoptosis: High levels of oxidative stress can damage cellular components, including DNA and mitochondria, ultimately triggering the intrinsic pathway of apoptosis.
-
Modulation of MAPK Pathway: this compound has been shown to activate the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, which are involved in stress responses and can promote apoptosis.[1]
-
Inhibition of Wnt Signaling: Similar to aspirin, this compound can also inhibit the Wnt signaling pathway.
This compound's primary mechanism via nitric oxide donation.
Experimental Workflow
The following diagram illustrates a typical workflow for comparing the efficacy of this compound and aspirin in preclinical colon cancer models.
Typical workflow for preclinical comparison of anticancer agents.
References
- 1. Nitric oxide-donating aspirin inhibits colon cancer cell growth via mitogen-activated protein kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aspirin induced long non coding RNA suppresses colon cancer growth - Chen - Translational Cancer Research [tcr.amegroups.org]
- 3. researchgate.net [researchgate.net]
- 4. Aspirin Inhibits Colon Cancer Cell and Tumor Growth and Downregulates Specificity Protein (Sp) Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of aspirin on induction of apoptosis in HT-29 human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NO-donating aspirin inhibits angiogenesis by suppressing VEGF expression in HT-29 human colon cancer mouse xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comprehensive in vivo and mathematic modeling-based kinetic characterization for aspirin-induced chemoprevention in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. TUNEL Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Effect of aspirin on the Wnt/beta-catenin pathway is mediated via protein phosphatase 2A - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Nitroaspirin and Other Nitric Oxide-Donating Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of nitroaspirin with other nitric oxide (NO)-donating drugs, supported by experimental data. The information is intended to assist researchers and professionals in drug development in understanding the therapeutic potential and mechanistic nuances of this class of compounds.
Executive Summary
Nitroaspirins, a class of NO-donating non-steroidal anti-inflammatory drugs (NO-NSAIDs), have emerged as promising therapeutic agents that retain the anti-inflammatory properties of traditional NSAIDs while mitigating their gastrointestinal side effects. This is achieved by covalently linking an NO-releasing moiety to the parent drug. The slow release of NO contributes to a gastroprotective effect and, in many cases, enhances the therapeutic efficacy of the parent compound. This guide delves into the comparative efficacy of this compound against its parent compound, aspirin, and other classes of NO-donating drugs, including S-nitrosothiols, diazeniumdiolates, and organic nitrates.
Data Presentation: Comparative Efficacy
The following tables summarize quantitative data from various studies, offering a comparative look at the efficacy of this compound and other NO-donating drugs in different therapeutic areas.
Anti-Inflammatory and Analgesic Activity
| Drug | Animal Model | Assay | Efficacy (ED50) | Reference |
| This compound (NCX-4016) | Rat | Carrageenan-induced Paw Edema (i.p.) | 64.3 µmol/kg | [1] |
| Aspirin | Rat | Carrageenan-induced Paw Edema (i.p.) | >555 µmol/kg | [1] |
| This compound (NCX-4016) | Mouse | Acetic Acid-induced Writhing (p.o.) | 154.7 µmol/kg | [1] |
| Aspirin | Mouse | Acetic Acid-induced Writhing (p.o.) | 242.8 µmol/kg | [1] |
| Diazeniumdiolate-Aspirin (DEA/NO-Aspirin) | Rat | Carrageenan-induced Paw Edema (p.o.) | 169 mg/kg | [2] |
| Diazeniumdiolate-Aspirin (IPA/NO-Aspirin) | Rat | Carrageenan-induced Paw Edema (p.o.) | 121 mg/kg | [2] |
| Aspirin | Rat | Carrageenan-induced Paw Edema (p.o.) | 129 mg/kg | [2] |
Anti-Platelet Activity
| Drug | Assay | Agonist | Efficacy (IC50) | Reference |
| This compound (NCX-4016) | Platelet Adhesion | - | 7.3 x 10⁻⁵ M | [3] |
| This compound (NCX-4016) | Platelet Aggregation | Thrombin | 3.9 x 10⁻⁵ M | [3][4] |
| This compound (NCX-4016) | Glycoprotein IIb/IIIa Expression | - | 3.4 x 10⁻⁵ M | [3][4] |
| This compound (NCX-4016) | P-selectin Expression | - | 4.9 x 10⁻⁵ M | [3][4] |
| S-nitroso-albumin | Platelet Aggregation | - | ~1.5 µM | [5][6] |
| S-nitrosoglutathione (GSNO) | Platelet Aggregation | Collagen | 2.0 µM | [7] |
| RIG200 (S-nitrosothiol) | Platelet Aggregation | Collagen | 0.8 µM | [7] |
Anti-Cancer Activity (Cytotoxicity)
| Drug | Cell Line | Assay | Efficacy (IC50) | Reference |
| This compound (p-NO-ASA) | MCF-7 (Breast Cancer) | Growth Inhibition | 57 µM | [8] |
| Aspirin | MCF-7 (Breast Cancer) | Growth Inhibition | >5000 µM | [8] |
| Diazeniumdiolate-Aspirin (IPA/NO-Aspirin) | A549 (Lung Cancer) | MTT Assay | ~90 µM | [9] |
| Diazeniumdiolate-Aspirin (DEA/NO-Aspirin) | A549 (Lung Cancer) | MTT Assay | ~135 µM | [9] |
| Aspirin | A549 (Lung Cancer) | MTT Assay | >1 mM | [8] |
| NO-Ibuprofen | HT-29 (Colon Cancer) | Growth Inhibition | 1.1 µM | [10] |
| Ibuprofen | HT-29 (Colon Cancer) | Growth Inhibition | 750 µM | [10] |
| NO-Sulindac | HT-29 (Colon Cancer) | Growth Inhibition | 2.4 µM | [10] |
| Sulindac | HT-29 (Colon Cancer) | Growth Inhibition | 410 µM | [10] |
| NO-Indomethacin | HT-29 (Colon Cancer) | Growth Inhibition | 0.5 µM | [10] |
| Indomethacin | HT-29 (Colon Cancer) | Growth Inhibition | 344 µM | [10] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Carrageenan-Induced Paw Edema (Rat)
This in vivo model is used to assess the anti-inflammatory activity of compounds.
-
Animals: Male Wistar rats (150-200g) are used.
-
Procedure:
-
A baseline measurement of the paw volume is taken using a plethysmometer.
-
The test compound (e.g., this compound), reference drug (e.g., indomethacin), or vehicle is administered orally (p.o.) or intraperitoneally (i.p.).
-
After a set time (e.g., 60 minutes), 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
The paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group. The ED50 value, the dose that causes 50% inhibition of edema, is then determined.
Acetic Acid-Induced Writhing (Mouse)
This in vivo model is used to evaluate the peripheral analgesic activity of compounds.
-
Animals: Swiss albino mice (20-25g) are used.
-
Procedure:
-
Animals are divided into groups and administered the test compound, a standard analgesic (e.g., aspirin), or vehicle, typically via oral gavage.
-
After a specified time (e.g., 30-60 minutes), 0.6% acetic acid solution is injected intraperitoneally (10 mL/kg).
-
Immediately after the injection, each mouse is placed in an observation box, and the number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a set period (e.g., 20 minutes).
-
-
Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the control group. The ED50 value is then calculated.
Sulforhodamine B (SRB) Cytotoxicity Assay
This in vitro assay is used to determine the cytotoxic (cell-killing) effects of a compound on cancer cell lines.
-
Cell Culture: Adherent cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Procedure:
-
Cells are treated with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).
-
After treatment, the cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
The plates are washed with water and air-dried.
-
Cells are stained with 0.4% SRB solution for 30 minutes at room temperature.
-
Unbound dye is removed by washing with 1% acetic acid.
-
The protein-bound dye is solubilized with 10 mM Tris base solution.
-
-
Data Analysis: The absorbance is read at 515 nm using a microplate reader. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This in vitro assay measures the ability of a compound to inhibit platelet aggregation.
-
Sample Preparation: Platelet-rich plasma (PRP) is prepared by centrifuging fresh whole blood. Platelet-poor plasma (PPP) is used as a reference.
-
Procedure:
-
PRP is placed in a cuvette in an aggregometer and warmed to 37°C.
-
The test compound or vehicle is added to the PRP and incubated for a short period.
-
A platelet agonist (e.g., ADP, collagen, thrombin) is added to induce aggregation.
-
The change in light transmission through the PRP is recorded over time as platelets aggregate.
-
-
Data Analysis: The percentage of aggregation is determined, and the IC50 value, the concentration of the compound that inhibits aggregation by 50%, is calculated.
Western Blot for STAT3 Phosphorylation
This technique is used to detect the phosphorylation status of STAT3, a key protein in a signaling pathway often dysregulated in cancer.
-
Protein Extraction: Cells are treated with the test compound, and total protein is extracted using a lysis buffer.
-
Procedure:
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by size using SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated STAT3 (p-STAT3).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate.
-
-
Data Analysis: The intensity of the band corresponding to p-STAT3 is quantified and often normalized to the total STAT3 or a loading control (e.g., β-actin).
Luciferase Reporter Assay for Wnt Signaling
This assay is used to measure the activity of the Wnt signaling pathway.
-
Cell Transfection: Cells are co-transfected with a Wnt-responsive reporter plasmid (containing TCF/LEF binding sites upstream of a luciferase gene) and a control plasmid (e.g., Renilla luciferase for normalization).
-
Procedure:
-
Transfected cells are treated with the test compound.
-
Cells are lysed, and the luciferase and Renilla luciferase activities are measured using a luminometer.
-
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell number. The change in reporter activity in response to the compound indicates its effect on the Wnt signaling pathway.
Signaling Pathways and Experimental Workflows
Signaling Pathways
This compound and other NO-donating drugs exert their effects through the modulation of multiple signaling pathways. Below are diagrams representing some of the key pathways involved.
References
- 1. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NO-donating NSAIDs and cancer: an overview with a note on whether NO is required for their action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of the effects and mechanisms of NO and its donors on biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. S-nitrosothiols are stored by platelets and released during platelet-neutrophil interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiplatelet properties of protein S-nitrosothiols derived from nitric oxide and endothelium-derived relaxing factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Inhibition of human platelet aggregation by a novel S-nitrosothiol is abolished by haemoglobin and red blood cells in vitro: implications for anti-thrombotic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemotherapeutic Potential of Diazeniumdiolate-based Aspirin Prodrugs in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Chemical and Biological Comparison of Nitroxyl and Nitric Oxide Releasing Diazeniumdiolate-based Aspirin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NO-donating nonsteroidal antiinflammatory drugs (NSAIDs) inhibit colon cancer cell growth more potently than traditional NSAIDs: a general pharmacological property? - PubMed [pubmed.ncbi.nlm.nih.gov]
Nitroaspirin: A Potent Anti-Angiogenic Agent Outperforming Traditional Aspirin
A comprehensive analysis of experimental data reveals the superior anti-angiogenic properties of Nitroaspirin (NCX-4016) compared to conventional aspirin and other nitric oxide donors. Through its unique dual mechanism of action, involving the release of both aspirin and nitric oxide (NO), this compound demonstrates significant potential as a robust inhibitor of new blood vessel formation, a critical process in tumor growth and other pathologies.
This compound has emerged as a promising therapeutic agent, exhibiting potent anti-angiogenic effects by inducing a loss of redox-dependent viability and promoting cytoskeletal reorganization in endothelial cells.[1] Experimental evidence consistently demonstrates that this compound's anti-angiogenic capacity surpasses that of its parent compound, aspirin, and other NO-donating molecules.
Comparative Efficacy in Angiogenesis Inhibition
In vitro studies have shown that this compound (NCX-4016) can almost completely inhibit angiogenesis at a concentration of 100 µM.[1] This stands in contrast to aspirin, which, even at a maximum concentration of 500 µM, failed to achieve a 50% inhibition of cell growth (IC50) in human colon adenocarcinoma cell lines.[2] While these are not endothelial cells, this data suggests a significantly higher cytostatic potency for this compound. Further highlighting its superior efficacy, other nitric oxide donors like S-nitroso-N-acetylpenicillamine, spermine NONOate, and isosorbide dinitrite were found to be less effective than NCX-4016 in causing a loss of endothelial cell viability.[1]
| Compound | Concentration | Effect on Angiogenesis/Cell Viability | Cell Type | Reference |
| This compound (NCX-4016) | 100 µM | Almost complete inhibition of in vitro angiogenesis. | Human Umbilical Vein Endothelial Cells (HUVECs) & Bovine Lung Microvascular Endothelial Cells (BLMVECs) | [1] |
| This compound (NCX-4016) | 165 - 250 µM | IC50 for cytostatic activity. | Human Colon Adenocarcinoma Cell Lines | [2] |
| Aspirin | 500 µM | IC50 not reached. | Human Colon Adenocarcinoma Cell Lines | [2] |
| Other NO Donors | Not specified | Less effective in causing loss of cell viability compared to NCX-4016. | Bovine Lung Microvascular Endothelial Cells (BLMVECs) | [1] |
Unraveling the Mechanism: A Dual-Pronged Attack
This compound's potent anti-angiogenic activity is attributed to its unique chemical structure, which allows for the sustained release of both an aspirin molecule and a nitric oxide (NO) moiety. This dual action targets multiple pathways involved in angiogenesis.
One of the key mechanisms is the suppression of Vascular Endothelial Growth Factor (VEGF) expression, a critical signaling protein that stimulates the formation of new blood vessels. The NO-donating component of this compound is believed to be central to this effect.
Furthermore, in cancer cells, this compound has been shown to inhibit the EGFR/PI3K/STAT3 signaling pathway, which is crucial for cell proliferation and survival.[3] While this has been demonstrated in ovarian cancer cells, it suggests a potential mechanism that could also be at play in the anti-angiogenic effects observed in endothelial cells. The aspirin component, on the other hand, is known to inhibit cyclooxygenase (COX) enzymes.
Experimental Protocols
The validation of this compound's anti-angiogenic effects relies on a series of well-established in vitro assays. Below are the detailed methodologies for three key experiments.
Endothelial Cell Proliferation Assay
This assay quantifies the effect of a compound on the growth of endothelial cells.
Methodology:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) or Bovine Lung Microvascular Endothelial Cells (BLMVECs) are cultured in appropriate media supplemented with growth factors.
-
Seeding: Cells are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound, aspirin (as a control), or a vehicle control.
-
Incubation: The plates are incubated for 24 to 72 hours.
-
Quantification: Cell proliferation is assessed using a colorimetric assay such as the Alamar blue cell viability assay or by direct cell counting. The absorbance is read using a microplate reader, and the results are expressed as a percentage of the control.
Endothelial Cell Migration Assay (Transwell Assay)
This assay measures the ability of a compound to inhibit the directional movement of endothelial cells, a key step in angiogenesis.
Methodology:
-
Chamber Preparation: Transwell inserts with a porous membrane (e.g., 8 µm pores) are coated with an extracellular matrix protein like gelatin or fibronectin.
-
Cell Seeding: Endothelial cells are seeded into the upper chamber of the Transwell insert in a serum-free medium.
-
Chemoattractant and Treatment: The lower chamber is filled with a medium containing a chemoattractant (e.g., VEGF) and the test compound (this compound or controls) at various concentrations.
-
Incubation: The plate is incubated for 4 to 24 hours to allow for cell migration through the membrane.
-
Staining and Counting: Non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are fixed and stained (e.g., with crystal violet). The number of migrated cells is then counted under a microscope.
Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis.
Methodology:
-
Matrix Coating: A 96-well plate is coated with a basement membrane matrix (e.g., Matrigel) and allowed to solidify at 37°C.
-
Cell Seeding: Endothelial cells are seeded onto the matrix-coated wells in a medium containing the test compounds (this compound or controls).
-
Incubation: The plate is incubated for 4 to 18 hours.
-
Visualization and Quantification: The formation of tube-like structures is observed and photographed using a microscope. The extent of tube formation is quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.
References
- 1. This compound (NCX-4016), an NO donor, is antiangiogenic through induction of loss of redox-dependent viability and cytoskeletal reorganization in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NCX 4016, a nitric oxide-releasing aspirin derivative, exhibits a significant antiproliferative effect and alters cell cycle progression in human colon adenocarcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison of Nitroaspirin (NCX-4016) and NCX-4040 for Researchers and Drug Developers
In the landscape of novel anti-inflammatory and anti-cancer agents, nitric oxide (NO)-donating non-steroidal anti-inflammatory drugs (NSAIDs) have emerged as a promising class of compounds. Among these, Nitroaspirin (NCX-4016) and its positional isomer, NCX-4040, have garnered significant attention. This guide provides a comprehensive, data-driven comparison of these two molecules to aid researchers, scientists, and drug development professionals in their evaluation.
Chemical Structure and Physicochemical Properties
This compound (NCX-4016) and NCX-4040 are both derivatives of aspirin, featuring a covalently linked NO-releasing moiety. The key structural difference lies in the position of the nitrooxymethyl group on the phenyl ester spacer. In NCX-4016, this group is at the meta-position, while in NCX-4040, it is at the para-position.[1] This seemingly minor structural variance leads to notable differences in their biological activities.
| Property | This compound (NCX-4016) | NCX-4040 | Reference |
| Chemical Name | 2-(acetyloxy)benzoic acid 3-(nitrooxymethyl)phenyl ester | 2-(acetyloxy)benzoic acid 4-(nitrooxymethyl)phenyl ester | [1] |
| Molecular Formula | C₁₆H₁₃NO₇ | C₁₆H₁₃NO₇ | |
| Molecular Weight | 331.28 g/mol | 331.28 g/mol |
Comparative Efficacy in Oncology
Both NCX-4016 and NCX-4040 have demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, often surpassing the efficacy of the parent compound, aspirin. However, studies indicate that NCX-4040 exhibits greater potency in certain cancer models.
Cytotoxicity in Cancer Cell Lines
A direct comparison in cisplatin-resistant human ovarian cancer cells (A2780 cDDP) revealed that NCX-4040 has a substantially higher cytotoxic effect than NCX-4016 at the same concentration.[1] In castration-resistant prostate cancer (CRPC) PC3 cells, NCX-4040 was also found to be more potent than aspirin or the NO-releasing compound DETA NONOate.[2]
| Cell Line | Compound | Concentration | Effect | Reference |
| A2780 cDDP (cisplatin-resistant human ovarian cancer) | NCX-4016 | 25 µM | Dose-dependent decrease in cell viability | [1] |
| NCX-4040 | 25 µM | Substantially higher decrease in cell viability compared to NCX-4016 | [1] | |
| PC3 (castration-resistant prostate cancer) | NCX-4040 | 25 µM (IC50) | 50% inhibition of cell growth | [3] |
| Aspirin | 25 mM | Required for complete inhibition | [3] | |
| DETA NONOate | 500 µM | Required for complete inhibition | [3] | |
| Human Colon Adenocarcinoma Cell Lines | NCX-4016 | 165-250 µM (IC50) | 50% growth inhibition after 24h | [4] |
| Aspirin | >500 µM | IC50 not reached | [4] |
Sensitization to Chemotherapy
NCX-4040 has been shown to sensitize drug-resistant ovarian cancer cells to cisplatin.[5] Treatment with NCX-4040 in combination with cisplatin resulted in a significant reduction in tumor volume in xenograft models compared to either treatment alone.[6][7] This effect is partly attributed to the depletion of cellular thiols by NCX-4040.[5]
Anti-inflammatory and Anti-nociceptive Activity
Both compounds exhibit anti-inflammatory and anti-nociceptive properties. A comparative study in a rat model of carrageenan-induced paw edema provided the following insights:
| Activity | Administration | Compound | ED₅₀ | Potency Comparison | Reference |
| Anti-inflammatory (late phase) | Intraperitoneal (i.p.) | This compound (NCX-4016) | 64.3 µmol/kg | 8.6x more potent than aspirin | [8][9] |
| Aspirin | >555 µmol/kg | [8][9] | |||
| Anti-inflammatory (late phase) | Oral (p.o.) | This compound (NCX-4016) | 46.9% inhibition at 100 mg/kg | Similar potency to aspirin | [8][9] |
| Aspirin | 47.2% inhibition at 100 mg/kg | [8][9] | |||
| Anti-nociceptive (mechanical hyperalgesia) | Oral (p.o.) | This compound (NCX-4016) | 365 µmol/kg | 2.1x more potent than aspirin | [8] |
| Aspirin | 784 µmol/kg | [8] | |||
| Anti-nociceptive (acetic acid-induced constrictions) | Oral (p.o.) | This compound (NCX-4016) | 154.7 µmol/kg | 1.6x more potent than aspirin | [8] |
| Aspirin | 242.8 µmol/kg | [8] |
Mechanism of Action
The primary mechanism of action for both molecules involves the release of nitric oxide (NO) and the inhibition of cyclooxygenase (COX) enzymes.
Nitric Oxide Release and Downstream Effects
The release of NO is a key contributor to the enhanced therapeutic profile and improved gastric safety of these compounds compared to aspirin. NO exerts its effects through various pathways, including the activation of guanylyl cyclase and the generation of reactive nitrogen species. In the context of cancer, NO released from NCX-4040 can induce apoptosis through a mitochondria-dependent pathway and by causing oxidative stress.[2]
Cyclooxygenase (COX) Inhibition
Both this compound and NCX-4040 inhibit COX enzymes, a hallmark of NSAIDs. However, their inhibitory profiles differ.
| Enzyme | Compound | IC₅₀ | Reference |
| COX-1 | Aspirin | 7.9 mM | [10][11] |
| This compound (NCX-4016) | 102 mM | [10][11] | |
| COX-2 | NCX-4040 | 0.41 mM | [10][11] |
These data suggest that NCX-4016 is a weaker inhibitor of COX-1 compared to aspirin, while NCX-4040 is a potent inhibitor of COX-2.
Pharmacokinetics
Detailed head-to-head pharmacokinetic studies are limited. However, a study in rats provided insights into the pharmacokinetic profile of NCX-4016. Following oral administration, no unchanged drug was detected in the plasma, with salicylic acid being the main metabolite.[9][12] Intraperitoneal administration resulted in a more rapid and pronounced NO delivery compared to oral administration.[9][12] The stomach appears to act as a reservoir for the drug after oral dosing.[9][12]
Experimental Protocols
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
Protocol:
-
Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[13]
-
The following day, cells are treated with various concentrations of NCX-4016, NCX-4040, or a vehicle control (e.g., DMSO).[13]
-
After a specified incubation period (e.g., 72 hours), 10-15 µL of MTT solution (5 mg/mL in PBS) is added to each well.[13]
-
The plates are incubated for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
A solubilization solution (e.g., DMSO or a detergent reagent) is added to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm or 590 nm using a microplate reader.[14]
Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to evaluate the anti-inflammatory activity of the compounds.
Protocol:
-
Rats are administered with either the test compound (NCX-4016, NCX-4040, or aspirin) or a vehicle control, typically via oral or intraperitoneal injection.[8]
-
After a set period (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar surface of one of the hind paws to induce inflammation.[15]
-
The volume or thickness of the paw is measured at various time points after the carrageenan injection using a plethysmometer or calipers.[15][16]
-
The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.[3]
Conclusion
Both this compound (NCX-4016) and NCX-4040 represent significant advancements over traditional aspirin, offering enhanced therapeutic effects and improved safety profiles. The available data suggest that NCX-4040 may be a more potent anti-cancer agent than NCX-4016 in specific contexts. The choice between these two molecules for further development will likely depend on the specific therapeutic indication. This guide provides a foundational comparison to inform such decisions, highlighting the critical role of the NO-releasing moiety's position in dictating the pharmacological profile of these promising drug candidates. Further head-to-head studies, particularly in the area of pharmacokinetics, are warranted to fully elucidate their comparative therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Co-administration of nitric oxide-aspirin (NCX-4016) and aspirin prevents platelet and monocyte activation and protects against gastric damage induced by aspirin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NCX 4016, a nitric oxide-releasing aspirin derivative, exhibits a significant antiproliferative effect and alters cell cycle progression in human colon adenocarcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NCX-4040, a nitric oxide-releasing aspirin, sensitizes drug-resistant human ovarian xenograft tumors to cisplatin by depletion of cellular thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NCX-4040, a nitric oxide-releasing aspirin, sensitizes drug-resistant human ovarian xenograft tumors to cisplatin by depletion of cellular thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A comparison of the anti-inflammatory and anti-nociceptive activity of this compound and aspirin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. air.unimi.it [air.unimi.it]
- 10. researchgate.net [researchgate.net]
- 11. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 12. Nitric oxide release and distribution following oral and intraperitoneal administration of this compound (NCX 4016) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. texaschildrens.org [texaschildrens.org]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 16. inotiv.com [inotiv.com]
Cross-Validation of In Vitro and In Vivo Results for Nitroaspirin: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Nitroaspirin's performance in preclinical studies, supported by experimental data from both in vitro and in vivo models. This analysis aims to bridge the translational gap by cross-validating findings from laboratory assays and animal studies.
This compound (also known as NCX 4016) is a nitric oxide (NO)-donating derivative of aspirin designed to enhance the anti-inflammatory and anti-platelet effects of the parent compound while mitigating its gastrointestinal side effects. This guide synthesizes data from multiple studies to offer a clear comparison of its efficacy and mechanism of action across different experimental settings.
Quantitative Data Comparison
The following tables summarize the key quantitative data from in vitro and in vivo studies on this compound and its comparators.
Table 1: In Vitro Efficacy of this compound (NCX 4016)
| Assay | Target/Endpoint | This compound (NCX 4016) IC50 | Aspirin IC50 | Notes |
| Cyclooxygenase-1 (COX-1) Inhibition | Purified ovine COX-1 | 10.22 ± 0.05 µM (at time 0) | 0.25 µM (at time 0) | The inhibitory potency of NCX 4016 on COX-1 increases with preincubation time.[1] |
| Platelet Adhesion | Thrombin-induced | 73 µM | Not effective | --- |
| Platelet Aggregation | Thrombin-induced | 39 µM | Not effective | --- |
| Glycoprotein IIb/IIIa Expression | Thrombin-induced | 34 µM | Not effective | --- |
| P-selectin Expression | Thrombin-induced | 49 µM | Not effective | --- |
| Cell Growth Inhibition | Human colon adenocarcinoma cells | 165 - 250 µM | >500 µM | --- |
Table 2: In Vivo Anti-Inflammatory and Anti-Nociceptive Efficacy of this compound
| Animal Model | Parameter | Administration | This compound ED50 (µmol/kg) | Aspirin ED50 (µmol/kg) |
| Carrageenan-Induced Paw Oedema (Rat) | Late Phase Inhibition (180 min) | Intraperitoneal | 64.3 | >555 |
| Carrageenan-Induced Hindpaw Hyperalgesia (Rat) | Mechanical Hyperalgesia Inhibition | Oral | 365 | 784 |
| Acetic Acid-Induced Abdominal Constrictions (Mouse) | Inhibition of Constrictions | Oral | 154.7 | 242.8 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and critical evaluation.
Carrageenan-Induced Paw Oedema in Rats
This widely used model assesses the anti-inflammatory activity of compounds.
-
Animals: Male Wistar rats (160–240 g) are used for the study.
-
Induction of Oedema: A 1% solution of carrageenan in saline is injected subcutaneously into the right hind paw of the rats.
-
Drug Administration: this compound or aspirin is administered either intraperitoneally (i.p.) or orally (p.o.) at specified doses prior to the carrageenan injection.
-
Measurement of Oedema: Paw volume is measured at various time points after carrageenan injection using a plethysmometer. The degree of swelling is calculated as the difference in paw volume before and after the carrageenan injection.
-
Data Analysis: The anti-inflammatory effect is expressed as the percentage inhibition of oedema in the treated group compared to the control group. The ED50 values are calculated from the dose-response curves.[2][3][4][5][6]
In Vitro Platelet Aggregation Assay
This assay evaluates the effect of compounds on platelet function.
-
Blood Collection: Human venous blood is collected from healthy donors into tubes containing an anticoagulant.
-
Preparation of Platelet-Rich Plasma (PRP): The blood is centrifuged at a low speed to separate the PRP. Platelet-poor plasma (PPP) is obtained by further centrifugation at a higher speed.
-
Platelet Aggregation Measurement: Platelet aggregation is monitored using a platelet aggregometer. A baseline is established with PRP, and then an aggregating agent (e.g., thrombin, arachidonic acid) is added.
-
Drug Incubation: PRP is incubated with different concentrations of this compound or a vehicle control before the addition of the aggregating agent.
-
Data Analysis: The percentage of platelet aggregation is calculated, and the IC50 value (the concentration of the drug that inhibits aggregation by 50%) is determined.[7][8][9][10][11]
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with this compound's activity.
Discussion and Conclusion
The presented data demonstrates a consistent pharmacological profile for this compound across both in vitro and in vivo settings. In vitro, this compound exhibits direct inhibitory effects on key components of the inflammatory and thrombotic pathways, including cyclooxygenase and platelet activation.[1][9][10] These findings are corroborated by in vivo studies, where this compound shows superior anti-inflammatory and anti-nociceptive potency compared to aspirin in established animal models.[2]
The mechanism of action appears to be multifactorial. Beyond the established COX inhibition inherited from its aspirin moiety, the nitric oxide-donating component of this compound contributes to its enhanced efficacy. This is evident from its ability to inhibit platelet aggregation induced by non-COX pathways and its modulation of critical signaling cascades like NF-κB and EGFR/PI3K/STAT3.[12][13][14][15][16] The inhibition of the pro-inflammatory NF-κB pathway provides a clear molecular basis for its potent anti-inflammatory effects observed in vivo.[16] Furthermore, its influence on the EGFR/PI3K/STAT3 pathway, leading to the induction of apoptosis, highlights its potential in oncology, which has also been explored in xenograft models.[12][13][14][15]
References
- 1. researchgate.net [researchgate.net]
- 2. A comparison of the anti-inflammatory and anti-nociceptive activity of this compound and aspirin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. inotiv.com [inotiv.com]
- 4. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of platelet aggregation and thromboxane production by low concentrations of aspirin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro study of the anti-aggregating activity of two nitroderivatives of acetylsalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The antiplatelet effects of a new nitroderivative of acetylsalicylic acid--an in vitro study of inhibition on the early phase of platelet activation and on TXA2 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An in vitro model for the detection of reduced platelet sensitivity to acetylsalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NCX-4016, a nitro-derivative of aspirin, inhibits EGFR and STAT3 signaling and modulates Bcl-2 proteins in cisplatin-resistant human ovarian cancer cells and xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. NCX-4016, a nitro-derivative of aspirin, inhibits EGFR and STAT3 signaling and modulates Bcl-2 proteins in cisplatin-resistant human ovarian cancer cells and xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Nitric Oxide-Releasing Aspirin Suppresses NF-κB Signaling in Estrogen Receptor Negative Breast Cancer Cells in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Nitroaspirin Clinical Trial Data
Nitroaspirin (NCX 4016), a nitric oxide (NO)-donating derivative of aspirin, has been developed to retain the anti-inflammatory and antiplatelet properties of aspirin while mitigating its well-known gastrointestinal side effects. This guide provides a comprehensive comparison of this compound with traditional aspirin and other alternatives, based on available clinical and preclinical data. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's therapeutic potential.
Data Summary and Comparison
The following tables summarize the quantitative data from clinical and preclinical studies, comparing the efficacy and safety of this compound with aspirin and other relevant comparators.
Table 1: Gastrointestinal Safety Profile of this compound vs. Aspirin in Healthy Volunteers
| Parameter | This compound (NCX 4016) | Aspirin | Placebo | p-value (this compound vs. Aspirin) |
| Mean Gastric and Duodenal Endoscopic Score | 1.38 ± 0.3 (400 mg bid) 1.25 ± 0.5 (800 mg bid) | 11.0 ± 3.0 (200 mg bid) 16.1 ± 1.6 (420 mg bid) | 0.63 ± 0.16 | < 0.0001 |
Data from a 7-day, double-blind, placebo-controlled study in 40 healthy volunteers.[1]
Table 2: Efficacy of this compound in Intermittent Claudication
| Parameter | This compound (NCX 4016) (800 mg bid) | Aspirin (100 mg od) | p-value |
| Change in Exercise-Induced Flow-Mediated Dilation (FMD) | +0.79% | -1.46% | 0.038 |
| Change in Plasma Elastase Levels | Suppressed | Not Affected | - |
| Change in Soluble VCAM-1 Levels | Suppressed | Not Affected | - |
Results from a 4-week, randomized, single-blind, parallel-group trial in 44 patients with intermittent claudication.[2]
Table 3: Preclinical Comparison of Anti-inflammatory and Anti-nociceptive Activity
| Model | Parameter | This compound | Aspirin |
| Carrageenan-induced Hindpaw Oedema (rat, i.p.) | ED₅₀ ('late' phase) | 64.3 µmol/kg | >555 µmol/kg |
| Carrageenan-induced Hyperalgesia (rat, p.o.) | ED₅₀ | 365 µmol/kg | 784 µmol/kg |
| Acetic Acid-induced Abdominal Constrictions (mouse, p.o.) | ED₅₀ | 154.7 µmol/kg | 242.8 µmol/kg |
ED₅₀ represents the dose required to produce 50% of the maximal effect.
Experimental Protocols
Gastrointestinal Safety Study in Healthy Volunteers
This was a parallel-group, double-blind, placebo-controlled study involving 40 healthy subjects. Participants were randomly assigned to receive one of the following treatments for 7 days: NCX 4016 (400 mg or 800 mg twice daily), equimolar doses of aspirin (200 mg or 420 mg twice daily), or placebo. The primary endpoint was the assessment of gastroduodenal lesions via upper endoscopy, graded using a predefined scoring system. Platelet aggregation in response to arachidonic acid and serum thromboxane B₂ levels were also measured.[1]
Efficacy Study in Intermittent Claudication
This was a prospective, randomized, single-blind, parallel-group trial conducted in 44 patients with intermittent claudication. Patients were treated for four weeks with either aspirin (100 mg once daily) or NCX 4016 (800 mg twice daily). The primary endpoint was the change in brachial artery flow-mediated vasodilation (FMD) induced by maximal treadmill exercise. Secondary endpoints included changes in plasma elastase and soluble VCAM-1 as markers of neutrophil and endothelial activation, respectively.[2]
Signaling Pathways and Mechanisms of Action
This compound's mechanism of action is multifaceted, combining the cyclooxygenase (COX) inhibition of aspirin with the vasoprotective and cytoprotective effects of nitric oxide (NO).
Diagram 1: Mechanism of Action of Aspirin
References
- 1. Gastrointestinal safety of NO-aspirin (NCX-4016) in healthy human volunteers: a proof of concept endoscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prevention by NCX 4016, a nitric oxide-donating aspirin, but not by aspirin, of the acute endothelial dysfunction induced by exercise in patients with intermittent claudication - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Nitroaspirin Isomers: Unveiling Structure-Activity Relationships
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological activities of ortho-, meta-, and para-Nitroaspirin isomers. By presenting supporting experimental data, detailed methodologies, and visual representations of key biological pathways, this document aims to elucidate the structure-activity relationships that govern the therapeutic potential of these nitric oxide (NO)-donating aspirin derivatives.
Nitroaspirins, which are chimeric molecules combining aspirin with a nitric oxide (NO)-releasing moiety, have emerged as promising therapeutic agents with enhanced efficacy and reduced gastrointestinal toxicity compared to the parent drug. The position of the nitrooxy group on the spacer molecule significantly influences their pharmacological profile. This guide focuses on a comparative study of three key positional isomers: ortho-Nitroaspirin (o-NO-ASA), meta-Nitroaspirin (m-NO-ASA), and para-Nitroaspirin (p-NO-ASA), with a particular focus on the well-studied compounds NCX 4060 (ortho) and NCX 4016 (meta).
Comparative Biological Activities
The therapeutic actions of Nitroaspirin isomers are multifaceted, encompassing anti-inflammatory, antiplatelet, and vasodilatory effects. These activities are primarily attributed to two key mechanisms: the inhibition of cyclooxygenase (COX) enzymes by the aspirin component and the vasorelaxant and cytoprotective effects of the released nitric oxide.
Anti-Inflammatory and Anti-Nociceptive Activity
In vivo studies have demonstrated the potent anti-inflammatory and anti-nociceptive properties of this compound isomers. A direct comparison between the ortho-isomer (NCX 4060) and the meta-isomer (NCX 4016) in a tumor-bearing mouse model revealed differences in their in vivo activity and route of administration effectiveness. While both compounds showed efficacy, NCX 4016 was found to be effective when administered orally, whereas NCX 4060 was active via intraperitoneal injection[1]. This suggests that the isomeric position affects the pharmacokinetic properties of these compounds.
Further studies comparing a generic this compound to aspirin have shown that this compound is a more potent anti-inflammatory agent, particularly in the early phase of inflammation[2]. When administered intraperitoneally, this compound exhibited a significantly lower ED50 value compared to aspirin in the late phase of carrageenan-induced paw edema[2]. However, this enhanced potency was less apparent with oral administration, where both drugs showed similar activity in the late phase[2].
In models of inflammatory pain, such as the acetic acid-induced abdominal constriction test, this compound demonstrated greater anti-nociceptive activity than aspirin, with a lower ED50 value[2].
Table 1: Comparative Anti-Inflammatory and Anti-Nociceptive Activity
| Compound | Animal Model | Route of Administration | Parameter | Value | Reference |
| NCX 4016 (m-NO-ASA) | Tumor-bearing mice | Oral | Restored CTL response | Effective at 12.5-50 mg/kg/day | [1] |
| NCX 4060 (o-NO-ASA) | Tumor-bearing mice | i.p. | Restored CTL response | Active | [1] |
| This compound | Carrageenan-induced paw edema (rat) | i.p. | ED50 (late phase) | 64.3 µmol/kg | [2] |
| Aspirin | Carrageenan-induced paw edema (rat) | i.p. | ED50 (late phase) | >555 µmol/kg | [2] |
| This compound | Acetic acid-induced writhing (mouse) | p.o. | ED50 | 154.7 µmol/kg | [2] |
| Aspirin | Acetic acid-induced writhing (mouse) | p.o. | ED50 | 242.8 µmol/kg | [2] |
Antiplatelet Activity
The antiplatelet effects of this compound isomers are a key aspect of their therapeutic potential, particularly in the context of cardiovascular diseases. These effects stem from both the irreversible inhibition of COX-1 by the aspirin moiety, which blocks thromboxane A2 (TXA2) synthesis, and the NO-mediated activation of soluble guanylate cyclase (sGC), leading to increased cyclic guanosine monophosphate (cGMP) and subsequent inhibition of platelet activation.
A study comparing two this compound derivatives, NCX 4016 (meta) and NCX 4215, demonstrated that both compounds inhibited arachidonic acid-induced platelet aggregation and thromboxane A2 production in a dose-dependent manner. Notably, NCX 4016 was found to be significantly more potent than NCX 4215 as both a cyclooxygenase inhibitor and a nitric oxide donor.
Table 2: Comparative Antiplatelet Activity
| Compound | Assay | Parameter | Value | Reference |
| NCX 4016 (m-NO-ASA) | Arachidonic acid-induced platelet aggregation | Inhibition | Dose-dependent | |
| NCX 4215 | Arachidonic acid-induced platelet aggregation | Inhibition | Dose-dependent | |
| NCX 4016 (m-NO-ASA) | Thrombin-induced platelet aggregation (in ASA-treated platelets) | Inhibition | Dose-dependent | |
| NCX 4215 | Thrombin-induced platelet aggregation (in ASA-treated platelets) | Inhibition | Dose-dependent |
Vasodilatory Effects
The nitric oxide-releasing property of this compound isomers contributes to their vasodilatory effects, which can be beneficial in conditions associated with endothelial dysfunction and hypertension. The released NO activates sGC in vascular smooth muscle cells, leading to an increase in cGMP and subsequent vasorelaxation.
While direct comparative studies on the vasodilation potency of the ortho-, meta-, and para-isomers are limited, the general mechanism is well-established. The differential NO-releasing kinetics of the isomers, influenced by their chemical structure, would likely translate to variations in their vasodilatory profiles.
Signaling Pathways and Mechanisms of Action
The biological activities of this compound isomers are mediated through distinct yet interconnected signaling pathways.
Cyclooxygenase (COX) Inhibition
Similar to aspirin, Nitroaspirins irreversibly inhibit COX-1 and COX-2 by acetylating a serine residue in the active site of the enzyme. This blocks the synthesis of prostaglandins and thromboxanes, key mediators of inflammation, pain, and platelet aggregation.
Nitric Oxide (NO) - cGMP Signaling Pathway
The release of nitric oxide from this compound isomers activates the soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine monophosphate (cGMP). cGMP, in turn, activates protein kinase G (PKG), which mediates various downstream effects, including vasodilation and inhibition of platelet aggregation.
References
A Comparative Safety Profile: Nitroaspirin vs. Conventional Aspirin
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the safety and efficacy profiles of Nitroaspirin (NO-aspirin) and traditional aspirin. By leveraging experimental data from preclinical and clinical studies, we aim to offer an evidence-based assessment for researchers, scientists, and professionals in drug development. Nitroaspirins are novel compounds that covalently link a nitric oxide (NO) donating moiety to an aspirin molecule, designed to mitigate the well-documented gastrointestinal toxicity of the parent drug while retaining its therapeutic benefits.
Mechanism of Action: A Tale of Two Pathways
Aspirin's therapeutic efficacy stems from its irreversible inhibition of cyclooxygenase (COX) enzymes, which in turn blocks the synthesis of prostaglandins and thromboxane A2. This accounts for its anti-inflammatory, analgesic, and antiplatelet effects. However, the inhibition of prostaglandins in the gastrointestinal tract also compromises mucosal defense mechanisms, leading to an increased risk of ulcers and bleeding.[1][2]
This compound, exemplified by compounds like NCX-4016, is designed to counteract this toxicity.[3] Upon metabolism, it releases both aspirin and nitric oxide. The NO moiety exerts gastroprotective effects through several mechanisms, including the maintenance of mucosal blood flow and modulation of inflammatory responses, thereby compensating for the prostaglandin-depleted state.[1][3]
Quantitative Comparison of Safety and Efficacy
The following table summarizes key quantitative data from comparative studies, highlighting the differences in gastrointestinal, cardiovascular, and anti-inflammatory effects between this compound and aspirin.
| Parameter | Aspirin | This compound (NCX-4016) | Key Findings | Reference(s) |
| Gastrointestinal Safety | ||||
| Gastric & Duodenal Injury (Endoscopic Score) | 11.0 +/- 3.0 (400mg/day)16.1 +/- 1.6 (840mg/day) | 1.38 +/- 0.3 (800mg/day)1.25 +/- 0.5 (1600mg/day) | This compound resulted in a 90% reduction in gastric damage compared to equimolar doses of aspirin; scores were not significantly different from placebo. | [3][4] |
| Cardiovascular Effects | ||||
| Platelet Aggregation (Arachidonic Acid-induced) | Equivalent Inhibition | Equivalent Inhibition | Both drugs inhibit platelet aggregation to the same extent, indicating retained anti-thrombotic activity for this compound. | [4] |
| Serum Thromboxane B2 (TXB2) Production | Equivalent Inhibition | Equivalent Inhibition | Both drugs effectively inhibit COX-1 activity in platelets. | [4] |
| Myocardial Infarct Size (Rat Model) | 36.7 +/- 1.8% of Left Ventricle | 22.9 +/- 4.3% of Left Ventricle | This compound showed significantly greater cardioprotection, reducing infarct size more effectively than aspirin. | [5] |
| Mortality Rate (Rat MI/R Model) | 27.3% | 18.2% | This compound demonstrated a lower mortality rate in a myocardial ischemia-reperfusion model compared to aspirin. | [5] |
| Bleeding Time (Mice, with Clopidogrel) | Strikingly Prolonged | Lesser Prolongation | The combination of this compound with clopidogrel was less pro-haemorrhagic than the standard aspirin-clopidogrel combination. | [6] |
| Neointimal Thickening (Mice) | Ineffective | Significantly Reduced | This compound, unlike aspirin, was effective in reducing restenosis after arterial injury. | [6][7] |
| Anti-inflammatory Effects | ||||
| COX-2 Gene Expression (Rat MI/R Model) | - | 0.61-fold downregulation vs. vehicle | This compound downregulated COX-2 gene expression, suggesting a potent anti-inflammatory effect. | [5] |
| NF-κB Regulation | No direct regulation | Inhibits NF-κB | This compound exerts a broader anti-inflammatory action by targeting key inflammatory pathways like NF-κB. | [3] |
Experimental Protocols
A clear understanding of the methodologies used in these comparative studies is crucial for interpreting the data. Below are detailed protocols for the key experiments cited.
1. Assessment of Gastrointestinal Damage in Human Volunteers (Endoscopic Study)
-
Study Design: A parallel-group, double-blind, placebo-controlled study.[4]
-
Participants: Healthy volunteers were randomly assigned to receive treatment for a specified period (e.g., 7 days).[4]
-
Intervention: Participants received equimolar doses of this compound (e.g., 400 and 800 mg twice daily), aspirin (e.g., 200 and 420 mg twice daily), or a placebo.[4]
-
Procedure:
-
A baseline upper gastrointestinal endoscopy is performed on each participant before initiating treatment.
-
Participants undergo a second endoscopy at the end of the treatment period.
-
Gastroduodenal lesions are graded by a blinded assessor using a predefined scoring system (e.g., Lanza score), which quantifies the number and severity of petechiae, erosions, and ulcers.
-
-
Endpoint: The primary endpoint is the change in the mucosal endoscopic injury score from baseline to the end of treatment.[4]
2. Assessment of Platelet Function (Ex Vivo Platelet Aggregation)
-
Principle: Light Transmittance Aggregometry (LTA) measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
-
Procedure:
-
Sample Collection: Whole blood is drawn from subjects into tubes containing an anticoagulant (e.g., 3.2% citrate).
-
PRP Preparation: The blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to separate the platelet-rich plasma from red and white blood cells.[8]
-
Aggregation Assay:
-
The PRP is placed in a cuvette within an aggregometer.
-
A baseline light transmittance is established.
-
A platelet agonist, such as arachidonic acid (AA), is added to induce aggregation.[4][9] AA is particularly useful for assessing aspirin's effect as it is the substrate for the COX-1 enzyme that aspirin blocks.[9]
-
The change in light transmittance is recorded over time as platelets aggregate.
-
-
-
Endpoint: The maximal percentage of aggregation is calculated, providing a measure of platelet function and the inhibitory effect of the drug.[9]
3. Assessment of Cardioprotective Effects (Rat Myocardial Ischemia-Reperfusion Model)
-
Study Design: Anesthetized rats are pre-treated with this compound, aspirin, or a vehicle control for a set period (e.g., 7 days) prior to inducing myocardial injury.[5]
-
Procedure:
-
Surgical Preparation: Rats are anesthetized, and the left anterior descending (LAD) coronary artery is surgically exposed.
-
Ischemia: A ligature is tied around the LAD to induce myocardial ischemia for a defined period (e.g., 25 minutes).
-
Reperfusion: The ligature is released to allow blood flow to return to the ischemic tissue (reperfusion) for a specified duration (e.g., 48 hours).[5]
-
-
Endpoints:
-
Mortality Rate: The number of animals that do not survive the 48-hour reperfusion period is recorded.[5]
-
Infarct Size: At the end of the reperfusion period, the hearts are excised. The area at risk and the infarcted (necrotic) tissue are delineated using staining techniques (e.g., triphenyltetrazolium chloride), and the infarct size is expressed as a percentage of the left ventricle.[5]
-
Myocardial Function: Post-ischemic left ventricular developed pressure can be measured to assess contractile function.[5]
-
Visualizing the Mechanisms and Workflows
Signaling Pathways
Caption: Aspirin's mechanism leading to GI toxicity.
References
- 1. Nitric oxide, aspirin-triggered lipoxins and NO-aspirin in gastric protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NO-aspirin: mechanism of action and gastrointestinal safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gastrointestinal safety of NO-aspirin (NCX-4016) in healthy human volunteers: a proof of concept endoscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardioprotective effects of nitric oxide-aspirin in myocardial ischemia-reperfused rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound plus clopidogrel versus aspirin plus clopidogrel against platelet thromboembolism and intimal thickening in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of nitric oxide-releasing aspirin versus aspirin on restenosis in hypercholesterolemic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection & Monitoring of Aspirin (ASA) Inhibition of Platelet Function Using the Platelet Aggregation Assay (PAA) [analyticalcontrols.com]
- 9. Inconsistency of different methods for assessing ex vivo platelet function: relevance for the detection of aspirin resistance - PMC [pmc.ncbi.nlm.nih.gov]
Nitroaspirin Demonstrates Enhanced Potency Against Cancer Cells Compared to Established Drugs
For Immediate Release
A comprehensive review of preclinical data reveals that nitroaspirin compounds exhibit significantly greater potency in inhibiting the growth of various cancer cell lines when compared to its parent compound, aspirin, and other established anticancer drugs such as cisplatin and 5-fluorouracil. These findings, compiled from multiple independent studies, highlight the therapeutic potential of nitroaspirins in oncology.
Nitroaspirins, which are derivatives of aspirin carrying a nitric oxide (NO)-donating moiety, have demonstrated superior efficacy in inducing cancer cell death and halting proliferation. This enhanced activity is attributed to their multi-faceted mechanism of action, which includes the induction of oxidative stress, cell cycle arrest, and the modulation of key signaling pathways implicated in cancer progression.
Potency Comparison Across Cancer Cell Lines
The superior potency of this compound is evident from the half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug required to inhibit the growth of 50% of cancer cells. Across breast, colon, and prostate cancer cell lines, this compound derivatives consistently show lower IC50 values than aspirin and, in some cases, established chemotherapeutic agents.
| Drug | Cell Line | Cancer Type | IC50 (µM) | Reference |
| p-NO-Aspirin | MCF-7 | Breast Cancer | 57 ± 4 | [1] |
| m-NO-Aspirin | MCF-7 | Breast Cancer | 193 ± 10 | [1] |
| Aspirin | MCF-7 | Breast Cancer | >5000 | [1] |
| NCX4040 | PC3 | Prostate Cancer | More potent than Aspirin | [2] |
| Aspirin | HCT116 | Colon Cancer | 5000 | [3][4] |
| Aspirin | SW620 | Colon Cancer | 5000 | [3] |
| Aspirin | DLD1 | Colon Cancer | 3000 | [3] |
| 5-Fluorouracil | DLD-1 | Colorectal Cancer | 214.3 | [5] |
In cisplatin-resistant ovarian cancer cells, the this compound NCX-4016 has also shown significant cytotoxic effects, suggesting its potential in overcoming drug resistance, a major challenge in cancer therapy.
Mechanisms of Action: A Multi-Pronged Attack on Cancer
This compound's enhanced anticancer activity stems from its ability to target multiple cellular processes essential for cancer cell survival and proliferation.
Induction of Apoptosis and Cell Cycle Arrest: Studies have shown that nitroaspirins, such as NCX4040, induce apoptosis (programmed cell death) in cancer cells.[2] This is achieved through the generation of reactive oxygen species (ROS), leading to oxidative stress and mitochondrial-mediated cell death.[2] Furthermore, nitroaspirins can arrest the cell cycle, preventing cancer cells from dividing and multiplying. For instance, p-NO-Aspirin has been observed to block the cell cycle transition from the S to G2/M phase in breast cancer cells.[1]
Modulation of Key Signaling Pathways: Nitroaspirins have been shown to interfere with critical signaling pathways that are often dysregulated in cancer.
-
EGFR/PI3K/STAT3 Pathway: NCX-4016 has been demonstrated to down-regulate the phosphorylated (active) forms of EGFR, Akt, and STAT3 proteins in cisplatin-resistant ovarian cancer cells. The inhibition of this pathway disrupts signals that promote cell growth, proliferation, and survival.
-
Wnt/β-catenin Pathway: In breast cancer cells, p-NO-Aspirin reduces the levels of total cellular β-catenin and the expression of its downstream target gene, cyclin D1.[1] The Wnt/β-catenin pathway is crucial for cell proliferation and its inhibition can effectively halt cancer growth.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the studies.
Cell Viability Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: 3 x 10³ PC3 prostate cancer cells are seeded in 100 µL of complete medium (RPMI-1640 with 10% FBS and antibiotics) per well in a 96-well plate.
-
Incubation: The plate is incubated at 37°C in a 5% CO₂ atmosphere until the cells are approximately 50% confluent.
-
Treatment: The old medium is removed, and the cells are treated with varying concentrations of the test compounds (e.g., NCX4040, Aspirin). Untreated cells serve as a control.
-
Incubation with Drug: The plates are incubated for a specified period (e.g., 48 hours) at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) dye is added to each well.
-
Incubation with MTT: The plate is incubated for 2-3 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically between 540 and 590 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V Staining)
This method is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.
-
Cell Seeding and Treatment: Cells are seeded in a culture flask and treated with the test compound for a specified duration.
-
Cell Collection: Both floating (apoptotic) and adherent cells are collected.
-
Washing: The collected cells are washed twice with phosphate-buffered saline (PBS) and centrifuged.
-
Resuspension: The cell pellet is resuspended in a binding buffer.
-
Staining: Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide (PI) are added to the cell suspension. Annexin V binds to the exposed PS on apoptotic cells, while PI stains necrotic cells with compromised membranes.
-
Incubation: The cells are incubated in the dark at room temperature for 15-30 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The results allow for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[6][7][8][9]
Western Blotting
This technique is used to detect and quantify specific proteins in a cell lysate.
-
Protein Extraction: Cells are lysed to release their protein content.
-
Protein Quantification: The total protein concentration in the lysate is determined.
-
Gel Electrophoresis: Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: The membrane is incubated in a blocking solution (e.g., non-fat dry milk or bovine serum albumin in TBST) to prevent non-specific binding of antibodies.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes the target protein.
-
Washing: The membrane is washed several times with a wash buffer (e.g., TBST) to remove unbound primary antibody.
-
Secondary Antibody Incubation: The membrane is incubated with a secondary antibody that is conjugated to an enzyme (e.g., horseradish peroxidase - HRP) and binds to the primary antibody.
-
Washing: The membrane is washed again to remove unbound secondary antibody.
-
Detection: A chemiluminescent or fluorescent substrate is added to the membrane. The enzyme on the secondary antibody catalyzes a reaction that produces light, which can be detected by film or a digital imager. The intensity of the signal is proportional to the amount of the target protein.[10][11][12][13][14]
Signaling Pathway and Experimental Workflow Diagrams
Experimental workflow for evaluating this compound's anticancer effects.
Simplified Wnt/β-catenin signaling pathway and the inhibitory effect of p-NO-Aspirin.
References
- 1. Nitro-aspirin inhibits MCF-7 breast cancer cell growth: effects on COX-2 expression and Wnt/beta-catenin/TCF-4 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitro aspirin (NCX4040) induces apoptosis in PC3 metastatic prostate cancer cells via hydrogen peroxide (H2O2)-mediated oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aspirin induced long non coding RNA suppresses colon cancer growth - Chen - Translational Cancer Research [tcr.amegroups.org]
- 5. The Synergistic Antitumor Effect of 5-Fluorouracil Combined with Allicin against Lung and Colorectal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 9. scispace.com [scispace.com]
- 10. fortislife.com [fortislife.com]
- 11. med.upenn.edu [med.upenn.edu]
- 12. bio-rad.com [bio-rad.com]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. bu.edu [bu.edu]
Safety Operating Guide
Safeguarding Research: A Procedural Guide to the Proper Disposal of Nitroaspirin
For researchers and scientists engaged in drug development, the responsible handling and disposal of investigational compounds like nitroaspirin are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of this compound, a nitric oxide (NO)-donating derivative of aspirin. Adherence to these procedures is critical for minimizing environmental impact and protecting laboratory personnel.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is crucial to handle this compound with appropriate safety measures. All personnel handling this compound should be thoroughly familiar with its properties and potential hazards.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side shields or chemical splash goggles.
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and a standard lab coat.
-
Respiratory Protection: Work in a well-ventilated area. If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended.
In Case of Exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Wash the affected area immediately and thoroughly with soap and water. If skin irritation persists, consult a physician.[1]
-
Inhalation: Move the individual to fresh air. If breathing becomes difficult, provide artificial respiration and seek medical attention.[2]
-
Ingestion: Rinse the mouth with water and drink plenty of water. Seek immediate medical attention.[1]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Chemical Waste | General Laboratory Practice |
| Container Type | Robust, leak-proof, with a secure lid (e.g., HDPE) | [3] |
| Labeling | "Hazardous Waste" with full chemical name | [3] |
| Storage | Designated, cool, dry, well-ventilated area | [2] |
Experimental Protocols for Disposal
Currently, there are no standardized, publicly available experimental protocols for the specific chemical neutralization or degradation of this compound for disposal purposes. The recommended procedure is to manage it as hazardous chemical waste through a licensed disposal service.
Disposal Workflow
The following diagram illustrates the procedural workflow for the safe disposal of this compound from a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
